molecular formula C146H237N44O41S6 B1151361 Tamapin

Tamapin

Cat. No.: B1151361
M. Wt: 3459.00 Da
Attention: For research use only. Not for human or veterinary use.
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Description

Tamapin is a peptide toxin isolated from the venom of the Indian red scorpion Mesobuthus Tamulus. this compound is amidated at its C-terminal tyrosine residue. this compound binds to small conductance Ca2+-activated K+ channels (SK channels) with high affinity and inhibits SK channel-mediated currents in pyramidal neurons of the hippocampus as well as in cell lines expressing distinct SK channel subunits. Contrary to Apamin or Leiurotoxin-1 (Scyllatoxin), this compound is an excellent toxin to discriminate among SK channel subtypes because it presents different affinities for SK1 (42 nM), SK2 (24 pM) and SK3 (1.7 nM) channels. This toxin is also the most potent SK2 channel blocker characterized so far (IC50 for SK2 channels = 24 pM).

Properties

Molecular Formula

C146H237N44O41S6

Molecular Weight

3459.00 Da

Appearance

White lyophilized solidPurity rate: > 97 %AA sequence: Ala-Phe-Cys3-Asn-Leu-Arg-Arg-Cys8-Glu-Leu-Ser-Cys12-Arg-Ser-Leu-Gly-Leu-Leu-Gly-Lys-Cys21-Ile-Gly-Glu-Glu-Cys26-Lys-Cys28-Val-Pro-Tyr-NH2Length (aa): 31

Origin of Product

United States

Foundational & Exploratory

Tamapin: A Deep Dive into the Potent and Selective Blocker of SK2 Channels

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tamapin, a 31-amino acid peptide toxin isolated from the venom of the Indian red scorpion (Hottentotta tamulus), has emerged as a powerful pharmacological tool for the study of small-conductance calcium-activated potassium (SK) channels.[1][2][3] Its remarkable potency and selectivity for the SK2 channel subtype make it an invaluable molecular probe for dissecting the physiological and pathological roles of these channels in the nervous system and beyond.[4][5] This in-depth technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, binding kinetics, and functional effects. Detailed experimental protocols for the characterization of this compound and its interaction with SK channels are provided, alongside illustrative diagrams to facilitate a deeper understanding of the underlying molecular and cellular processes.

Introduction: The Discovery and Significance of this compound

Small-conductance calcium-activated potassium (SK) channels are critical regulators of neuronal excitability, shaping action potential firing patterns and influencing synaptic plasticity.[4][6] These channels are activated by submicromolar concentrations of intracellular calcium, leading to potassium efflux and membrane hyperpolarization.[1][7] The SK channel family comprises three subtypes: SK1, SK2, and SK3 (also known as KCa2.1, KCa2.2, and KCa2.3), each with distinct tissue distribution and physiological roles. The development of subtype-selective blockers is crucial for elucidating the specific functions of each SK channel isoform.

This compound was identified as a potent and highly selective blocker of the SK2 channel, distinguishing it from other known SK channel toxins like apamin.[4][5] This unique selectivity profile has positioned this compound as an essential tool for investigating the contribution of SK2 channels to various physiological processes, including neuronal afterhyperpolarization, synaptic transmission, and learning and memory.[4][6]

Molecular and Chemical Properties

This compound is a member of the short-chain scorpion toxin subfamily.[1] Its primary structure consists of 31 amino acid residues, with the sequence AFCNLRRCELSCRSLGLLGKCIGEECKCVPY.[1] The peptide's tertiary structure is stabilized by three disulfide bridges (Cys3-Cys21, Cys8-Cys26, and Cys12-Cys28), which are crucial for its biological activity.[1]

Mechanism of Action: Targeting the SK2 Channel

The primary molecular target of this compound is the SK2 channel, a subtype of small-conductance calcium-activated potassium channels.[1][8] this compound acts as a potent pore blocker, physically occluding the ion conduction pathway of the channel. The interaction is characterized by high affinity and a notable degree of selectivity for the SK2 isoform over SK1 and SK3.[4][5]

Binding Affinity and Selectivity

The remarkable selectivity of this compound for the SK2 channel is a key feature that distinguishes it from other SK channel modulators. This selectivity is quantified by its half-maximal inhibitory concentration (IC₅₀) for each of the SK channel subtypes.

Channel SubtypeIC₅₀ (or Ki)Reference
SK1 (KCa2.1) ~42 nM[2][3]
SK2 (KCa2.2) ~24 pM[2][3][4][5]
SK3 (KCa2.3) ~1.7 nM[2][3]

Table 1: Binding affinities of this compound for different SK channel subtypes.

As the data indicates, this compound is approximately 1750-fold more selective for SK2 channels over SK1 channels and about 70-fold more selective for SK2 over SK3 channels.[4][5] This high degree of selectivity allows for the specific inhibition of SK2 channels in complex biological systems.

Functional Consequences of SK2 Channel Blockade

The blockade of SK2 channels by this compound has significant functional consequences at the cellular level, primarily affecting neuronal excitability. SK channels are major contributors to the medium afterhyperpolarization (mAHP) that follows an action potential.[4][6] By inhibiting SK2 channels, this compound reduces the mAHP, leading to an increase in neuronal firing frequency and a decrease in spike-frequency adaptation.[4] This modulation of neuronal firing patterns can have profound effects on synaptic plasticity and network activity.

Signaling Pathway of SK Channels and this compound's Point of Intervention

SK channels are integral components of a calcium-dependent signaling pathway that regulates neuronal excitability. The following diagram illustrates this pathway and the point at which this compound exerts its inhibitory effect.

SK_Channel_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Spine AP Action Potential VGCC_pre Voltage-Gated Ca²⁺ Channels AP->VGCC_pre opens Glutamate_release Glutamate Release VGCC_pre->Glutamate_release triggers NMDA_R NMDA Receptor Glutamate_release->NMDA_R activates Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx VGCC_post Voltage-Gated Ca²⁺ Channels VGCC_post->Ca_influx opens Calmodulin Calmodulin Ca_influx->Calmodulin binds SK2 SK2 Channel Calmodulin->SK2 activates K_efflux K⁺ Efflux SK2->K_efflux Hyperpolarization Membrane Hyperpolarization (mAHP) K_efflux->Hyperpolarization This compound This compound This compound->SK2 blocks

SK Channel Signaling Pathway and this compound Inhibition.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with SK channels.

Electrophysiological Recording of SK Channel Currents

Objective: To measure SK channel currents in a heterologous expression system or primary neurons and to determine the inhibitory effect of this compound.

Methodology: Whole-Cell Patch-Clamp

  • Cell Preparation:

    • Culture HEK293 cells stably expressing the desired human SK channel subtype (SK1, SK2, or SK3).

    • Alternatively, prepare acute brain slices containing neurons known to express SK channels (e.g., hippocampal pyramidal neurons).

  • Solutions:

    • External Solution (ACSF for slices): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM NaHCO₃, 1.25 mM NaH₂PO₄, and 25 mM glucose, bubbled with 95% O₂/5% CO₂ (pH 7.4).

    • Internal (Pipette) Solution: 140 mM K-gluconate, 10 mM HEPES, 10 mM KCl, 4 mM Mg-ATP, 0.3 mM Na-GTP, and 0.2 mM EGTA, with free Ca²⁺ buffered to the desired concentration (e.g., 500 nM) to activate SK channels. Adjust pH to 7.3 with KOH.

  • Recording Procedure:

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Hold the membrane potential at -70 mV.

    • Apply a voltage ramp protocol (e.g., from -120 mV to +40 mV over 500 ms) to elicit SK channel currents.

    • Record baseline currents in the absence of this compound.

    • Perfuse the recording chamber with increasing concentrations of this compound and record the currents at each concentration to determine the dose-dependent inhibition.

  • Data Analysis:

    • Measure the peak outward current at a specific voltage (e.g., +20 mV) in the absence and presence of different concentrations of this compound.

    • Plot the percentage of current inhibition as a function of this compound concentration and fit the data to a Hill equation to determine the IC₅₀ value.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for SK channels using a competitive binding assay.

Methodology: Competitive Radioligand Binding

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex) or cells expressing the target SK channel in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled SK channel ligand (e.g., ¹²⁵I-apamin), and increasing concentrations of unlabeled this compound.

    • Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Nonspecific Binding Control: Include wells with an excess of a non-radiolabeled, high-affinity ligand to determine nonspecific binding.

    • Total Binding Control: Include wells with only the radioligand and membranes.

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the nonspecific binding from the total binding.

    • Plot the percentage of specific binding as a function of this compound concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ of this compound.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for characterizing a novel SK channel blocker like this compound and the logical relationship of its selectivity.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: In Vitro & In Vivo Characterization Isolation Isolation & Purification of this compound Primary_Screen Primary Functional Screen (e.g., Electrophysiology on SK2) Isolation->Primary_Screen Dose_Response Dose-Response Curves (IC₅₀ Determination for SK1, SK2, SK3) Primary_Screen->Dose_Response Binding_Assay Competitive Binding Assay (Ki Determination) Dose_Response->Binding_Assay Neuronal_Effects Effect on Neuronal Firing & Afterhyperpolarization Binding_Assay->Neuronal_Effects In_Vivo_Studies In Vivo Behavioral Studies Neuronal_Effects->In_Vivo_Studies

Experimental Workflow for this compound Characterization.

Tamapin_Selectivity cluster_SK_Channels Small-Conductance Ca²⁺-Activated K⁺ Channels This compound This compound SK2 SK2 (KCa2.2) High Affinity (pM) This compound->SK2 Strong Inhibition SK3 SK3 (KCa2.3) Intermediate Affinity (nM) This compound->SK3 Moderate Inhibition SK1 SK1 (KCa2.1) Low Affinity (nM) This compound->SK1 Weak Inhibition

Logical Relationship of this compound's Selectivity.

Conclusion and Future Directions

This compound stands out as a highly potent and selective blocker of SK2 channels. Its unique pharmacological profile has made it an indispensable tool for researchers investigating the physiological and pathophysiological roles of SK2 channels. The detailed methodologies and conceptual diagrams presented in this guide are intended to facilitate further research into the mechanism of action of this compound and the broader field of ion channel pharmacology. Future research may focus on leveraging the structural information of this compound to design even more selective and potent modulators of SK channels for therapeutic applications in neurological disorders where SK2 channel dysfunction is implicated.

References

Tamapin: A Technical Guide to its Origin, Source, and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tamapin is a 31-amino acid peptide toxin isolated from the venom of the Indian red scorpion, Mesobuthus tamulus (also known as Hottentotta tamulus).[1][2][3] It is a potent and highly selective blocker of small-conductance calcium-activated potassium (SK) channels, with a particularly high affinity for the SK2 subtype.[1][3][4][5] This technical guide provides an in-depth overview of the origin, source, and biochemical properties of this compound. It includes detailed experimental protocols for its isolation and functional characterization, quantitative data on its activity, and a description of the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Origin and Source

This compound is a naturally occurring peptide found in the venom of the Indian red scorpion, Mesobuthus tamulus.[1][2][3][4] This scorpion species is native to India and is recognized for its medically significant venom, which contains a complex mixture of neurotoxins.[6] An isoform of this compound, named this compound-2, has also been identified, in which a tyrosine residue is substituted by a histidine.[2]

Biochemical and Biophysical Properties

This compound is a member of the short-chain scorpion toxin subfamily.[2] Its structure is characterized by a compact fold stabilized by three disulfide bridges.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Amino Acid Sequence AFCNLRRCELSCRSLGLLGKCIGEECKCVPY[2]
Molecular Formula C146H237N44O41S6[1]
Molecular Weight 3459.00 Da
Disulfide Bridges Cys3-Cys21, Cys8-Cys26, Cys12-Cys28[2]

Mechanism of Action and Quantitative Data

This compound exerts its biological effect by blocking small-conductance calcium-activated potassium (SK) channels.[1][2][7] These channels play a crucial role in regulating neuronal excitability by contributing to the afterhyperpolarization that follows an action potential.[5][8] this compound exhibits remarkable selectivity for the SK2 channel subtype over SK1 and SK3.[1][4][5]

Table 2: Inhibitory Activity of this compound on SK Channel Subtypes

Channel SubtypeIC50Reference(s)
SK1 (KCa2.1) 42 nM[1]
SK2 (KCa2.2) 24 pM[1][4][5]
SK3 (KCa2.3) 1.7 nM[1]

Experimental Protocols

Isolation of Native this compound from Mesobuthus tamulus Venom

The isolation of this compound from the crude venom of Mesobuthus tamulus is a multi-step process involving chromatographic techniques.[2][7]

Workflow for this compound Isolation

Tamapin_Isolation CrudeVenom Crude Mesobuthus tamulus Venom SEC Sephadex G-50 Size Exclusion Chromatography CrudeVenom->SEC ApaminFraction Apamin-Competing Fraction SEC->ApaminFraction HPLC Reverse-Phase HPLC ApaminFraction->HPLC Purethis compound Pure this compound HPLC->Purethis compound

Workflow for the isolation of this compound.

Methodology:

  • Venom Extraction: Venom is collected from mature Mesobuthus tamulus scorpions.

  • Size Exclusion Chromatography (SEC): The crude venom is first fractionated using a Sephadex G-50 column. The elution is monitored, and fractions are tested for their ability to compete with radiolabeled apamin for binding to their target sites, typically on rat brain synaptosomes.[2][7]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The apamin-competing fractions from SEC are then subjected to further purification by RP-HPLC. A C18 column is commonly used with a water-acetonitrile gradient containing trifluoroacetic acid (TFA). The elution profile is monitored at 220-280 nm, and the peak corresponding to this compound is collected.

  • Purity Analysis: The purity of the isolated this compound is confirmed by analytical RP-HPLC and mass spectrometry.

Functional Characterization by Electrophysiology

The functional activity of this compound as an SK channel blocker is typically assessed using patch-clamp electrophysiology on cells expressing specific SK channel subtypes.[9]

Workflow for Electrophysiological Recording

Electrophysiology_Workflow CellCulture Culture of HEK293 cells expressing SK channel subtypes PatchClamp Whole-cell patch-clamp recording CellCulture->PatchClamp RampProtocol Application of voltage ramp protocol (-100 mV to +50 mV) PatchClamp->RampProtocol CurrentMeasurement Measurement of SK channel currents RampProtocol->CurrentMeasurement TamapinApplication Application of this compound CurrentMeasurement->TamapinApplication BlockMeasurement Quantification of current block TamapinApplication->BlockMeasurement

Workflow for electrophysiological characterization.

Methodology:

  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired human or rat SK channel subtype (SK1, SK2, or SK3).

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and a buffered Ca2+ concentration to activate SK channels (e.g., 300 nM free Ca2+), adjusted to pH 7.2 with KOH.

  • Voltage Protocol: SK currents are elicited by applying a voltage ramp protocol, for example, from a holding potential of -100 mV to +50 mV over 1 second.[9]

  • This compound Application: this compound is applied to the external solution at various concentrations to determine the dose-response relationship and calculate the IC50 value. The block of the SK channel current is measured as the reduction in the current amplitude in the presence of the toxin.

Signaling Pathways

SK channels are critical regulators of neuronal excitability and synaptic transmission.[1][8] Their activation is dependent on intracellular calcium, and they are modulated by various signaling molecules.

Signaling Pathway of SK Channel Activation and Modulation

SK_Channel_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NMDA_R NMDA Receptor Ca2_influx Ca2+ Influx NMDA_R->Ca2_influx Glutamate L_type_Ca L-type Ca2+ Channel L_type_Ca->Ca2_influx Depolarization SK2 SK2 Channel CaM Calmodulin (CaM) Ca2_influx->CaM Ca_CaM Ca2+/CaM Complex CaM->Ca_CaM + Ca2+ Ca_CaM->SK2 Activates CK2 Casein Kinase 2 (CK2) CK2->CaM Phosphorylates (Inhibits Ca2+ sensitivity) PP2A Protein Phosphatase 2A (PP2A) PP2A->CaM Dephosphorylates (Restores Ca2+ sensitivity) This compound This compound This compound->SK2 Blocks

Signaling pathway of SK2 channel activation and modulation.

SK channels are activated by an increase in intracellular calcium, which can result from influx through voltage-gated calcium channels (like L-type channels) or ligand-gated channels (such as NMDA receptors).[8][10] Calcium binds to calmodulin (CaM), which is constitutively associated with the SK channel, leading to a conformational change and channel opening.[10] The sensitivity of the channel to calcium is modulated by protein kinases and phosphatases. For example, Casein Kinase 2 (CK2) can phosphorylate CaM, reducing the channel's calcium sensitivity, while Protein Phosphatase 2A (PP2A) can reverse this effect.[11] this compound acts as an external pore blocker, preventing the flow of potassium ions even when the channel is activated by the calcium-calmodulin complex.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of SK2 channels. Its high affinity and selectivity make it a lead compound for the development of novel therapeutics targeting conditions involving neuronal hyperexcitability. This guide provides a comprehensive overview of the essential technical information required for researchers and drug development professionals working with this potent peptide toxin.

References

Tamapin: A Technical Guide to its Structure, Sequence, and Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tamapin is a 31-amino acid peptide toxin isolated from the venom of the Indian red scorpion, Hottentotta tamulus (formerly Mesobuthus tamulus).[1] It is a member of the short-chain scorpion toxin subfamily and is distinguished by its potent and highly selective blockade of the small conductance calcium-activated potassium channel subtype 2 (SK2 or KCa2.2). This remarkable selectivity makes this compound an invaluable molecular probe for studying the physiological roles of SK2 channels and a potential scaffold for the development of novel therapeutics targeting neurological disorders and other conditions involving SK channel dysfunction. This document provides a comprehensive overview of this compound's molecular structure, amino acid sequence, and the experimental methodologies used for its characterization.

Core Molecular Profile

This compound is a monomeric peptide characterized by a specific amino acid sequence and a compact, stable three-dimensional structure reinforced by three disulfide bonds.

Amino Acid Sequence and Physicochemical Properties

The primary structure of this compound was determined through a combination of protein purification and sequencing techniques.[2] The native form of the peptide features an amidated C-terminus, a common post-translational modification in venom peptides that can contribute to stability and potency.[3]

PropertyValue
Amino Acid Sequence AFCNLRRCELSCRSLGLLGKCIGEECKCVPY-NH2
Number of Residues 31
Molecular Formula C146H234N42O42S6
Molecular Weight 3458 Daltons
Disulfide Bridges 3
Disulfide Bond Connectivity

The structural integrity of this compound is critically dependent on three intramolecular disulfide bonds. These covalent linkages are essential for maintaining the toxin's tertiary structure and, consequently, its biological activity.

BondCysteine Residue 1Cysteine Residue 2
Bond 1Cys-3Cys-21
Bond 2Cys-8Cys-26
Bond 3Cys-12Cys-28

Three-Dimensional Structure

The solution structure of recombinant this compound has been determined by Nuclear Magnetic Resonance (NMR) spectroscopy. The toxin adopts a classic cysteine-stabilized alpha/beta (CSα/β) fold, a hallmark of many scorpion toxins. This compact structure consists of a short α-helix and a three-stranded antiparallel β-sheet, which are tightly packed and cross-linked by the disulfide bridges. This stable scaffold presents a specific surface that interacts with the outer vestibule of the SK2 channel pore. The PDB accession code for recombinant this compound is 2LU9.[4]

Pharmacological Activity and Selectivity

This compound's primary molecular target is the family of small conductance Ca2+-activated K+ (SK) channels. Its defining characteristic is its extraordinary selectivity for the SK2 channel isoform.[1]

Interaction with SK Channels

SK channels are critical regulators of neuronal excitability by contributing to the afterhyperpolarization (AHP) that follows an action potential.[5] By blocking these channels, this compound can modulate neuronal firing patterns. It interacts with the channel's external vestibule, physically occluding the ion conduction pathway in a "pore plugging" mechanism.

Quantitative Selectivity Profile

The potency and selectivity of this compound have been quantified using electrophysiological techniques on cell lines expressing specific SK channel subtypes. The half-maximal inhibitory concentration (IC50) values demonstrate a clear preference for SK2 channels.

Channel SubtypeIC50 ValueSelectivity vs. SK2Reference
SK1 (KCa2.1) 42 nM~1750-fold lower[4]
SK2 (KCa2.2) 24 pM-[4]
SK3 (KCa2.3) 1.7 nM~70-fold lower[4]

Signaling Pathway

This compound exerts its effect by directly inhibiting SK2 channels, which play a crucial role in regulating neuronal membrane potential. The blockage of these channels leads to a reduction in the medium afterhyperpolarization (mAHP), resulting in increased neuronal excitability and firing frequency.

Tamapin_Signaling_Pathway cluster_neuron Neuron ActionPotential Action Potential (Depolarization) CaInflux Ca2+ Influx (via VGCCs) ActionPotential->CaInflux SK2 SK2 Channel Activation CaInflux->SK2 Kefflux K+ Efflux SK2->Kefflux mAHP Medium After- hyperpolarization (mAHP) Kefflux->mAHP Excitability Decreased Neuronal Excitability mAHP->Excitability This compound This compound Block This compound->Block Block->SK2

This compound blocks SK2 channels, inhibiting the afterhyperpolarization and increasing neuronal excitability.

Experimental Protocols

The characterization of this compound involves a multi-step process encompassing purification, sequencing, structural analysis, and functional assays.

Toxin Isolation and Purification

Objective: To isolate pure this compound from crude scorpion venom.

  • Venom Extraction: Crude venom is obtained from Hottentotta tamulus specimens.

  • Solubilization: The lyophilized crude venom is dissolved in an aqueous buffer (e.g., 0.1 M ammonium acetate, pH 7.0).

  • Size-Exclusion Chromatography: The solubilized venom is loaded onto a Sephadex G-50 gel filtration column. Fractions are eluted isocratically.

  • Fraction Screening: Eluted fractions are screened for their ability to compete with a known SK channel ligand (e.g., radiolabeled apamin) for binding to rat brain synaptosomes.

  • Reverse-Phase HPLC (RP-HPLC): The active fraction from the previous step is subjected to further purification using a C18 RP-HPLC column.

  • Gradient Elution: The peptide is eluted using a linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).

  • Purity Analysis: The purity of the final this compound peak is confirmed by analytical HPLC and mass spectrometry.

Amino Acid Sequence Determination

Objective: To determine the primary amino acid sequence of the purified peptide.

  • Mass Spectrometry: The molecular mass of the intact, purified peptide is determined with high accuracy using Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Reduction and Alkylation: The three disulfide bonds are reduced (e.g., with dithiothreitol) and the resulting free thiols are alkylated (e.g., with iodoacetamide) to prevent re-oxidation.

  • Tandem Mass Spectrometry (MS/MS): The linearized peptide is subjected to fragmentation within the mass spectrometer (e.g., via Collision-Induced Dissociation).

  • Sequence Analysis: The resulting fragment ion spectrum (b- and y-ions) is analyzed to deduce the amino acid sequence de novo. The amidation of the C-terminus is confirmed by a mass shift of -1 Da compared to the expected mass of the free acid.

3D Structure Determination by NMR

Objective: To determine the three-dimensional solution structure of this compound.

  • Sample Preparation: Recombinantly expressed and purified this compound (isotopically labeled with 15N and/or 13C) is dissolved to a concentration of ~1 mM in a 90% H2O / 10% D2O buffer at a specific pH (e.g., pH 5.0).

  • NMR Data Acquisition: A series of multidimensional NMR experiments are performed on a high-field spectrometer (e.g., 600 MHz or higher). Standard experiments include:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

    • 1H-15N HSQC (Heteronuclear Single Quantum Coherence): To obtain backbone amide assignments.

  • Data Processing: The raw NMR data is processed using software such as NMRPipe.

  • Resonance Assignment: The processed spectra are analyzed to assign specific NMR signals to individual atoms in the peptide sequence.

  • Structure Calculation: The distance restraints from NOESY data, along with dihedral angle restraints, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH). A family of structures is calculated.

  • Structure Refinement and Validation: The calculated structures are refined in a simulated water or solvent environment and validated for stereochemical quality using tools like PROCHECK-NMR. The final output is an ensemble of the lowest-energy structures.[4]

Functional Characterization by Electrophysiology

Objective: To determine the IC50 of this compound on different SK channel subtypes.

  • Cell Culture and Transfection: A mammalian cell line that does not endogenously express SK channels (e.g., HEK293 cells) is cultured. Cells are transiently transfected with plasmids encoding the specific human or rat SK channel subtype (SK1, SK2, or SK3).

  • Whole-Cell Patch-Clamp: Recordings are performed 24-48 hours post-transfection.

    • Pipette Solution (Intracellular): Contains a potassium-based solution (e.g., K-Aspartate) and a calcium buffer (e.g., EGTA) to clamp the free intracellular Ca2+ concentration at a level that activates SK channels (e.g., 1 µM).

    • Bath Solution (Extracellular): Contains a physiological saline solution (e.g., Tyrode's solution).

  • Data Acquisition: SK currents are elicited using a voltage-ramp protocol (e.g., a 500 ms ramp from -100 mV to +100 mV) from a holding potential of 0 mV.

  • Drug Application: A stable baseline current is recorded, after which increasing concentrations of this compound are perfused into the bath solution. The effect of each concentration is measured until a steady-state block is achieved.

  • Data Analysis: The percentage of current inhibition at each concentration is calculated. The resulting concentration-response data are fitted to a Hill equation to determine the IC50 value for each channel subtype.

Experimental Workflow Visualization

The overall process from venom to a fully characterized toxin is summarized in the following workflow.

Tamapin_Workflow cluster_purification Purification Venom Crude H. tamulus Venom SEC Size-Exclusion Chromatography Venom->SEC HPLC Reverse-Phase HPLC SEC->HPLC Purethis compound Pure this compound HPLC->Purethis compound MassSpec Mass Spectrometry (Sequence & Mass) Purethis compound->MassSpec NMR NMR Spectroscopy (3D Structure) Purethis compound->NMR Ephys Electrophysiology (IC50 & Function) Purethis compound->Ephys FinalData Comprehensive Molecular Profile

Workflow for the isolation and characterization of this compound.

References

Tamapin's Selectivity for SK Channel Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selective inhibition of small conductance calcium-activated potassium (SK) channel subtypes by Tamapin, a peptide toxin isolated from the venom of the Indian red scorpion, Mesobuthus tamulus. We will delve into the quantitative data defining this selectivity, the experimental protocols used to ascertain these properties, and the signaling pathways influenced by this interaction.

Core Concept: this compound's Preferential Binding

This compound is a 31-amino acid peptide that acts as a potent blocker of SK channels.[1] Its primary significance in neuroscience and pharmacology lies in its remarkable selectivity for the SK2 channel subtype over SK1 and SK3. This property makes this compound an invaluable tool for dissecting the physiological roles of different SK channel isoforms in various cellular processes.

Data Presentation: Quantitative Selectivity of this compound

The inhibitory potency of this compound against the three SK channel subtypes (SK1, SK2, and SK3) is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values, highlighting the toxin's profound preference for the SK2 subtype.

SK Channel SubtypeThis compound IC50Fold Selectivity (vs. SK2)
SK1 42 nM~1750-fold lower affinity
SK2 24 pM-
SK3 1.7 nM~70-fold lower affinity

Data compiled from multiple sources.[1][2][3][4][5][6]

This dramatic difference in affinity, particularly the picomolar potency against SK2, establishes this compound as the most potent and selective peptide blocker for this channel subtype characterized to date.[1][5][6]

Experimental Protocols: Elucidating this compound's Selectivity

The determination of this compound's IC50 values for SK channel subtypes relies on precise electrophysiological and biochemical assays. Below are detailed methodologies for the key experiments cited in the literature.

Whole-Cell Patch-Clamp Electrophysiology

This is the primary technique used to measure the direct inhibitory effect of this compound on SK channel currents.

Objective: To determine the concentration-dependent inhibition of SK1, SK2, and SK3 channel currents by this compound and calculate the IC50 values.

Cell Preparation:

  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous ion channel expression.

  • Transfection: Stably or transiently transfect HEK293 cells with plasmids encoding the specific human or rat SK channel subtype (hSK1, rSK2, hSK3). Co-transfection with a marker gene (e.g., GFP) can aid in identifying transfected cells.

  • Cell Culture: Culture the transfected cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and a selection antibiotic (e.g., G418) for stable cell lines. Cells are plated on glass coverslips for recording.

Electrophysiological Recording:

  • Apparatus: A standard patch-clamp setup including an inverted microscope, micromanipulator, patch-clamp amplifier, and data acquisition system is required.

  • Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Solutions:

    • Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.

    • Intracellular (Pipette) Solution (in mM): 130 KCl, 10 EGTA, 8.751 CaCl2, 1.08 MgCl2, 10 HEPES. This composition yields a free [Ca2+] of approximately 1 µM to activate the SK channels. Adjust pH to 7.2 with KOH.

  • Recording Procedure:

    • Obtain a gigaohm seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Elicit SK channel currents using a voltage-step protocol. A common protocol involves stepping the voltage from -60 mV to +40 mV for 600 ms. This depolarization opens voltage-gated calcium channels, leading to an influx of Ca2+ and subsequent activation of the SK channels, which generates a characteristic afterhyperpolarization current (IAHP) upon repolarization.

    • Establish a stable baseline recording of the SK current.

    • Perfuse the cell with increasing concentrations of this compound in the extracellular solution.

    • Record the steady-state block of the SK current at each concentration.

    • Wash out the toxin to observe the reversibility of the block.

Data Analysis:

  • Measure the peak amplitude of the SK current in the absence and presence of different concentrations of this compound.

  • Plot the percentage of current inhibition against the logarithm of the this compound concentration.

  • Fit the data to a Hill equation to determine the IC50 value and the Hill coefficient.

Competitive Radioligand Binding Assay

This biochemical assay provides an indirect measure of this compound's affinity for SK channels by assessing its ability to displace a radiolabeled ligand that binds to the same site.

Objective: To determine the binding affinity (Ki) of this compound for SK channel subtypes by competing with a radiolabeled probe, typically 125I-apamin.

Materials:

  • Membrane preparations from cells or tissues expressing the SK channel subtype of interest.

  • Radiolabeled ligand: 125I-apamin (a well-characterized SK channel blocker).

  • Unlabeled this compound.

  • Binding buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparations with a fixed concentration of 125I-apamin and varying concentrations of unlabeled this compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine non-specific binding in the presence of a saturating concentration of unlabeled apamin.

Data Analysis:

  • Subtract non-specific binding from total binding to obtain specific binding.

  • Plot the percentage of specific 125I-apamin binding against the logarithm of the this compound concentration.

  • Fit the data to a competition binding equation to calculate the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Signaling Pathways and Experimental Workflows

The selective blockade of SK channels by this compound has been instrumental in elucidating their roles in various signaling pathways.

SK Channel-Mediated Neuronal Afterhyperpolarization

SK channels are key regulators of neuronal excitability by contributing to the afterhyperpolarization (AHP) that follows an action potential. This process is crucial for controlling firing patterns and synaptic plasticity.

SK_Channel_AHP cluster_membrane Cell Membrane ActionPotential Action Potential VGCC Voltage-Gated Ca2+ Channels (VGCCs) ActionPotential->VGCC Opens Ca_Influx Ca2+ Influx VGCC->Ca_Influx SK_Channel SK Channel Ca_Influx->SK_Channel Activates K_Efflux K+ Efflux SK_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization (AHP) K_Efflux->Hyperpolarization This compound This compound This compound->SK_Channel Blocks

Caption: SK channel activation and this compound inhibition pathway.

This compound's Effect on Microglial p38-MAPK Signaling

In microglia, SK3 channels have been implicated in neuroinflammatory responses. This compound has been shown to attenuate the lipopolysaccharide (LPS)-induced activation of the p38 mitogen-activated protein kinase (p38-MAPK) pathway.

Microglia_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Activates p38_MAPK p38-MAPK Activation TLR4->p38_MAPK SK3 SK3 Channel SK3->p38_MAPK Modulates Inflammation Neuroinflammation p38_MAPK->Inflammation This compound This compound This compound->SK3 Inhibits

Caption: this compound's modulation of microglial p38-MAPK pathway.

Experimental Workflow for Determining this compound Selectivity

The overall process of characterizing this compound's selectivity involves a series of well-defined steps, from molecular biology to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Plasmid_Prep SK Channel Plasmid Preparation (SK1, SK2, SK3) Transfection Transfection Plasmid_Prep->Transfection Cell_Culture HEK293 Cell Culture Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch-Clamp Transfection->Patch_Clamp Tamapin_Application This compound Application (Concentration Gradient) Patch_Clamp->Tamapin_Application Current_Measurement SK Current Measurement Tamapin_Application->Current_Measurement Dose_Response Dose-Response Curve Generation Current_Measurement->Dose_Response IC50_Calculation IC50 Calculation Dose_Response->IC50_Calculation

Caption: Workflow for this compound selectivity determination.

Conclusion

This compound's exceptional selectivity for the SK2 channel subtype, with an affinity in the picomolar range, distinguishes it from other SK channel blockers. This high degree of specificity, established through rigorous electrophysiological and biochemical studies, makes this compound an indispensable pharmacological tool. For researchers in neuroscience and drug development, this compound provides a unique advantage in isolating the functional contributions of SK2 channels in complex biological systems and serves as a valuable lead compound for the design of novel therapeutics targeting SK channel-related pathologies.

References

The Discovery and Isolation of Tamapin: A Potent and Selective SK2 Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Tamapin is a 31-amino acid peptide toxin isolated from the venom of the Indian red scorpion (Hottentotta tamulus, formerly Mesobuthus tamulus). It has garnered significant interest within the scientific community due to its high potency and remarkable selectivity as a blocker of the small-conductance calcium-activated potassium (SK) channel subtype 2 (SK2). This technical guide provides an in-depth overview of the discovery, isolation, biochemical characterization, and mechanism of action of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with ion channels and peptide toxins.

Biochemical Characterization of this compound

This compound is a member of the short-chain scorpion toxin subfamily 5. Its primary structure and key physicochemical properties are summarized in the table below.

PropertyValueReference
Amino Acid Sequence AFCNLRRCELSCRSLGLLGKCIGEECKCVPY
Molecular Weight 3458 Daltons
Number of Amino Acids 31
Disulfide Bridges Cys3-Cys21, Cys8-Cys26, Cys12-Cys28
Chemical Formula C₁₄₆H₂₃₄N₄₂O₄₂S₆

Isolation of this compound from Scorpion Venom

The isolation of this compound from the crude venom of Hottentotta tamulus is a multi-step process involving venom extraction followed by chromatographic purification.

Experimental Protocol: Venom Extraction
  • Specimen Handling: Specimens of Hottentotta tamulus are maintained in a controlled environment mimicking their natural habitat.

  • Electrical Stimulation: Venom is extracted using electrical stimulation. Two electrodes are placed at the junctions between the metasomal segments of the scorpion's tail, typically between the fourth and fifth segments and near the telson.

  • Stimulation Parameters: A low voltage (e.g., 8-10 V) is applied in short pulses (e.g., 2-3 seconds) to induce venom secretion.

  • Venom Collection: The secreted venom, which is initially a transparent pre-venom followed by a more viscous, whitish venom, is collected into a chilled container.

  • Lyophilization: The collected crude venom is then lyophilized (freeze-dried) to remove water and preserve the peptide components for subsequent purification.

Experimental Protocol: Chromatographic Purification

The purification of this compound from the lyophilized crude venom is achieved through a two-step chromatographic process.

  • Size-Exclusion Chromatography (SEC):

    • Column: A Sephadex G-50 column is equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.3).

    • Sample Loading: The lyophilized venom is reconstituted in the equilibration buffer and loaded onto the column.

    • Elution: The venom components are separated based on their molecular size. Fractions are collected and monitored for protein content (e.g., by measuring absorbance at 280 nm).

    • Toxicity Screening: Each fraction is screened for biological activity, for instance, by assessing its ability to compete with a known ligand of the target receptor (e.g., apamin for SK channels).

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Column: The bioactive fraction from SEC is further purified on a C18 reverse-phase HPLC column.

    • Mobile Phases: A gradient elution is typically employed using two mobile phases:

      • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Solvent B: 0.1% TFA in acetonitrile.

    • Elution Gradient: A linear gradient from low to high concentration of Solvent B is used to elute the peptides based on their hydrophobicity. For example, a gradient of 0-60% Solvent B over 60 minutes.

    • Fraction Collection and Analysis: Fractions corresponding to individual peaks are collected, and the purity and molecular mass of the peptide in each fraction are determined by mass spectrometry (e.g., MALDI-TOF).

Tamapin_Isolation_Workflow cluster_extraction Venom Extraction cluster_purification Chromatographic Purification scorpion Hottentotta tamulus e_stim Electrical Stimulation scorpion->e_stim Induces crude_venom Crude Venom e_stim->crude_venom Yields lyophilized_venom Lyophilized Venom crude_venom->lyophilized_venom Lyophilization sec Size-Exclusion Chromatography (Sephadex G-50) lyophilized_venom->sec bioactive_fraction Bioactive Fraction sec->bioactive_fraction Separation by Size rphplc Reverse-Phase HPLC (C18 Column) bioactive_fraction->rphplc Further Purification pure_this compound Pure this compound rphplc->pure_this compound Separation by Hydrophobicity

Caption: Workflow for the isolation of this compound.

Mechanism of Action: Selective Blockade of SK2 Channels

This compound exerts its physiological effects by binding to and blocking small-conductance calcium-activated potassium (SK) channels. [1, 5] Electrophysiological studies have demonstrated that this compound is a highly potent and selective inhibitor of the SK2 channel subtype.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound on different SK channel subtypes is summarized below. The data highlights the remarkable selectivity for SK2 over SK1 and SK3 channels. [2, 4, 6]

Channel SubtypeIC₅₀ (Concentration for 50% Inhibition)Selectivity vs. SK2Reference(s)
SK1 42 nM~1750-fold less sensitive[2, 4, 6]
SK2 24 pM-[2, 4, 6, 8]
SK3 1.7 nM~70-fold less sensitive[2, 4, 6]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The functional effects of this compound on SK channels are typically characterized using the whole-cell patch-clamp technique on cells expressing specific SK channel subtypes (e.g., HEK293 cells).

  • Cell Preparation: Cells are cultured on glass coverslips and placed in a recording chamber on the stage of an inverted microscope.

  • Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution.

  • Solutions:

    • External Solution (aCSF): Contains (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgCl₂, 2 CaCl₂, and 20 glucose, bubbled with 95% O₂/5% CO₂.

    • Internal (Pipette) Solution: Contains (in mM): 130 K-gluconate, 10 EGTA, 8.75 CaCl₂, 1.08 MgCl₂, 10 HEPES, to achieve a free [Ca²⁺] of ~1 µM to activate SK channels.

  • Recording:

    • A high-resistance "giga-seal" is formed between the micropipette and the cell membrane.

    • The cell membrane is ruptured by applying gentle suction to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential (e.g., -80 mV).

    • Voltage ramps (e.g., from -100 mV to +50 mV) are applied to elicit SK channel currents.

  • Data Acquisition: Currents are recorded before and after the application of varying concentrations of this compound to the external solution. The inhibition of the SK channel current is measured to determine the IC₅₀ value.

Physiological Role of SK2 Channels and the Impact of this compound

SK2 channels play a crucial role in regulating neuronal excitability and synaptic plasticity. [13, 29] In many neurons, SK2 channels are localized in dendritic spines, in close proximity to NMDA receptors. [9, 15]

Signaling Pathway: SK2-Mediated Regulation of Neuronal Excitability

The activation of NMDA receptors by glutamate leads to an influx of Ca²⁺ into the dendritic spine. This localized increase in intracellular Ca²⁺ activates nearby SK2 channels. The subsequent efflux of K⁺ through the opened SK2 channels hyperpolarizes the membrane, which serves as a negative feedback mechanism to reduce the activity of NMDA receptors by reinforcing their voltage-dependent Mg²⁺ block. [9, 13, 15] By blocking SK2 channels, this compound disrupts this negative feedback loop, leading to increased neuronal excitability and enhanced synaptic plasticity. [12]

SK2_Signaling_Pathway cluster_synapse Postsynaptic Dendritic Spine Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Activates SK2_channel SK2 Channel Ca_influx->SK2_channel Activates K_efflux K⁺ Efflux SK2_channel->K_efflux Mediates Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Causes Hyperpolarization->NMDA_R Inhibits (via Mg²⁺ block) Neuronal_Excitability Decreased Neuronal Excitability Hyperpolarization->Neuronal_Excitability Leads to This compound This compound This compound->SK2_channel Blocks

Caption: Signaling pathway of SK2 channel modulation.

Conclusion

This compound is a powerful pharmacological tool for studying the physiological and pathophysiological roles of SK2 channels. Its high potency and selectivity make it an invaluable probe for dissecting the contribution of SK2 channels to neuronal signaling and a potential lead compound for the development of novel therapeutics targeting conditions involving SK2 channel dysfunction. This guide provides the foundational knowledge and experimental framework for researchers to effectively utilize this compound in their investigations.

A Technical Guide to Tamapin's Binding Affinity for Small-Conductance Calcium-Activated Potassium (SK) Channels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tamapin, a 31-amino acid peptide toxin isolated from the venom of the Indian red scorpion (Mesobuthus tamulus), is a potent and highly selective blocker of small-conductance calcium-activated potassium (SK) channels.[1][2] These channels, encoded by the KCNN1-3 genes, are critical regulators of neuronal excitability by contributing to the afterhyperpolarization (AHP) that follows an action potential.[3][4] this compound's unique pharmacological profile, particularly its remarkable selectivity for the SK2 subtype, makes it an invaluable tool for dissecting the physiological roles of individual SK channel isoforms and a potential lead compound for therapeutic development.[2][3][5] This document provides a comprehensive overview of this compound's binding affinities for SK1, SK2, and SK3 channels, details the experimental protocols used for their determination, and visualizes key concepts and workflows.

Quantitative Binding Affinity Data

This compound exhibits a distinct and differential binding affinity for the three primary SK channel subtypes. It is the most potent and selective peptide blocker for SK2 channels identified to date.[3][6][7] The toxin's affinity is significantly lower for SK3 and weakest for SK1, allowing for pharmacological discrimination between the channel subtypes.[1][2] The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

Channel SubtypeGeneThis compound Binding Affinity (IC₅₀)Selectivity vs. SK2Reference
SK1 KCNN142 nM~1750-fold lower[2][6][8]
SK2 KCNN224 pM-[2][3][6][8]
SK3 KCNN31.7 nM~70-fold lower[2][6][8]

Experimental Protocols

The binding affinities of this compound are primarily determined through two key methodologies: electrophysiological recordings on cells expressing specific SK channel subtypes and competitive radioligand binding assays.

Electrophysiology: Whole-Cell Patch-Clamp

This technique directly measures the ion current flowing through the channels and its inhibition by this compound. It is the gold standard for determining the functional blocking potency (IC₅₀) of channel modulators.

Objective: To measure the concentration-dependent block of SK1, SK2, or SK3 currents by this compound in a controlled cellular environment.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are cultured under standard conditions. The cells are transiently transfected with plasmids encoding the specific human or rat SK channel subunit of interest (SK1, SK2, or SK3). Untransfected cells are used as a negative control.[9]

  • Cell Preparation: Transfected cells, plated on glass coverslips, are transferred to a recording chamber on the stage of an inverted microscope and continuously superfused with an external physiological saline solution.[9]

  • Whole-Cell Recording:

    • A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution containing a known, buffered concentration of free Ca²⁺ (e.g., 300 nM to 1 µM) to activate the SK channels.[9] A typical internal solution contains (in mM): 145 KCl, 1 MgCl₂, 1 Mg-ATP, 10 HEPES, 1 EGTA, and 0.87 CaCl₂ (to achieve the desired free Ca²⁺ concentration), with pH adjusted to 7.2.[10]

    • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane before rupturing the membrane patch to achieve the whole-cell configuration.

  • Data Acquisition:

    • SK currents are elicited using a voltage-ramp protocol (e.g., a 400ms ramp from -100 mV to +40 mV) applied at regular intervals (e.g., every 10 seconds).[4][9]

    • A stable baseline current is recorded.

    • This compound is applied to the bath solution at increasing concentrations. The effect of each concentration is measured until a steady-state block is achieved.

  • Data Analysis: The amplitude of the SK current at a specific voltage is measured before and after the application of this compound. The percentage of inhibition is calculated for each concentration, and the data are fitted to a Hill equation to determine the IC₅₀ value.

Competitive Radioligand Binding Assay

This method assesses the affinity of an unlabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the channel. While apamin is a commonly used radioligand for SK channels, this compound's affinity can be determined by its displacement.[1]

Objective: To determine the binding affinity constant (Kᵢ) of this compound for SK channels by measuring its competition with a known radioligand.

Methodology:

  • Membrane Preparation:

    • Tissue (e.g., rat brain) or transfected cells expressing the target SK channel are homogenized in ice-cold lysis buffer.[11]

    • The homogenate is centrifuged to pellet the cell membranes. The pellet is washed, resuspended, and stored at -80°C.[11]

    • Protein concentration is quantified using a standard method like the BCA assay.[11]

  • Binding Reaction:

    • In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-apamin) and varying concentrations of unlabeled this compound.[11]

    • The incubation is carried out at a controlled temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[11]

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C filters). This step separates the membrane-bound radioligand from the free radioligand in the solution. The filters are quickly washed with ice-cold buffer to remove non-specifically bound radioactivity.[11]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[11]

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and subtracted from all measurements.

    • A competition curve is generated by plotting the percentage of specific binding against the concentration of this compound.

    • The IC₅₀ value is determined from the curve, representing the concentration of this compound that displaces 50% of the radioligand.

    • The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[12]

Visualizations: Workflows and Pathways

Electrophysiological Workflow

G cluster_prep Preparation cluster_record Recording cluster_exp Experiment cluster_analysis Analysis prep1 Culture & Transfect HEK-293 Cells with SK Subunit cDNA prep2 Plate Cells onto Glass Coverslips prep1->prep2 rec1 Achieve Whole-Cell Patch-Clamp Configuration prep2->rec1 rec2 Apply Voltage-Ramp Protocol rec1->rec2 rec3 Record Baseline SK Current rec2->rec3 exp1 Bath Apply this compound (Increasing Concentrations) rec3->exp1 exp2 Record Steady-State Inhibited Current exp1->exp2 ana1 Calculate % Inhibition for each Concentration exp2->ana1 ana2 Fit Data to Hill Equation ana1->ana2 ana3 Determine IC50 Value ana2->ana3

Caption: Workflow for determining this compound IC₅₀ using whole-cell patch-clamp.

This compound Differential Binding Affinity

G This compound This compound SK1 SK1 (IC50 = 42 nM) This compound->SK1 Lowest Affinity SK2 SK2 (IC50 = 24 pM) This compound->SK2 Highest Affinity SK3 SK3 (IC50 = 1.7 nM) This compound->SK3 Intermediate Affinity G Ca_influx ↑ Intracellular [Ca²⁺] (e.g., from NMDAR) CaM Calmodulin (CaM) Ca_influx->CaM activates SK_channel K⁺ SK Channel K⁺ CaM->SK_channel binds & opens AHP Membrane Hyperpolarization (Afterhyperpolarization - AHP) SK_channel:f0->AHP K⁺ Efflux This compound This compound This compound->SK_channel:f1 blocks

References

Physiological Effects of Blocking SK2 Channels with Tamapin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Small-conductance calcium-activated potassium (SK) channels are critical regulators of cellular excitability, particularly in the nervous and cardiovascular systems. The SK2 subtype (KCa2.2) plays a significant role in shaping neuronal afterhyperpolarizations, thereby influencing firing patterns and synaptic plasticity. Tamapin, a 31-amino acid peptide toxin isolated from the venom of the Indian red scorpion (Mesobuthus tamulus), has emerged as a highly potent and selective blocker of SK2 channels.[1][2][3][4] This technical guide provides an in-depth overview of the physiological consequences of blocking SK2 channels using this compound, summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways to support further research and drug development endeavors.

Introduction to SK Channels and this compound

SK channels are voltage-independent potassium channels activated by submicromolar concentrations of intracellular calcium ([Ca²⁺]i).[5] This activation is mediated by calmodulin (CaM), which is constitutively bound to the C-terminus of the channel.[5][6] Upon Ca²⁺ binding, CaM undergoes a conformational change that opens the channel pore, leading to K⁺ efflux and membrane hyperpolarization.[3][6] There are three main subtypes: SK1 (KCa2.1), SK2 (KCa2.2), and SK3 (KCa2.3), which exhibit distinct distributions and physiological roles.[3][6]

This compound is a potent peptide neurotoxin that acts as a pore blocker for SK channels.[1][7] Its defining characteristic is its remarkable selectivity for the SK2 subtype, making it an invaluable pharmacological tool for dissecting the specific functions of these channels.[5][8][9]

Mechanism of Action

This compound physically occludes the outer pore of the SK2 channel. The toxin binds with high affinity to the extracellular vestibule of the channel, preventing the efflux of potassium ions.[10][11] This blockade is reversible and dependent on both time and concentration.[1] While sharing a binding site partially with apamin (a bee venom toxin), this compound demonstrates a stronger binding affinity for SK2 channels.[1] The block itself is not voltage-dependent.[1]

cluster_membrane Cell Membrane SK2_outer SK2_pore SK2_inner K_ion_out K+ K_ion_in K+ K_ion_in->K_ion_out K+ Efflux This compound This compound This compound->SK2_outer Blocks Pore label_ext Extracellular label_int Intracellular

Caption: this compound physically blocks the SK2 channel pore.

Quantitative Data: Selectivity and Potency of this compound

This compound is the most potent SK2 channel blocker identified to date.[5][8] Its high selectivity allows for the precise targeting of SK2 over other SK subtypes. The half-maximal inhibitory concentrations (IC₅₀) highlight this specificity.

Channel Subtype Blocker IC₅₀ Value Selectivity vs. SK2 Reference
SK2 (KCa2.2) This compound 24 pM - [5][8]
SK1 (KCa2.1)This compound42 nM~1750-fold less sensitive[5][8]
SK3 (KCa2.3)This compound1.7 nM~70-fold less sensitive[5][8]
IK (SK4)This compoundNot affectedInsensitive[1]
SK2 (KCa2.2)Apamin~70 pMN/A[11]

Physiological Effects of SK2 Blockade

Neuronal Excitability and Synaptic Plasticity

SK2 channels are densely expressed in the central nervous system, particularly in regions like the hippocampus, where they are crucial for regulating neuronal firing and synaptic plasticity.[2][8]

  • Afterhyperpolarization (AHP): SK channels are primary contributors to the medium afterhyperpolarization (mAHP) that follows an action potential.[5] By blocking SK2 channels, this compound reduces the mAHP, leading to an increase in neuronal excitability and firing frequency.[5][8][12]

  • Synaptic Plasticity: SK2 channels form a negative feedback loop with NMDA receptors at postsynaptic densities.[6] Ca²⁺ influx through NMDARs activates SK2 channels, which then hyperpolarize the membrane, reinforcing the Mg²⁺ block on the NMDAR and limiting further Ca²⁺ entry.[6] Blocking SK2 channels with this compound disrupts this feedback, potentially lowering the threshold for inducing long-term potentiation (LTP).[6]

  • Memory and Learning: Pharmacological blockade of SK2 channels has been shown to facilitate learning and memory in certain contexts. For instance, inhibiting SK2 channels in the dorsal hippocampus can facilitate the formation of morphine-context memory under subthreshold conditioning protocols.[13]

cluster_postsynaptic Postsynaptic Terminal Depolarization Postsynaptic Depolarization NMDAR NMDA Receptor Activation Depolarization->NMDAR Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx CaM Calmodulin Activation Ca_Influx->CaM SK2 SK2 Channel Activation CaM->SK2 K_Efflux K⁺ Efflux SK2->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Hyperpolarization->NMDAR Negative Feedback (Mg²⁺ Block) This compound This compound This compound->SK2 Inhibition

Caption: SK2-mediated negative feedback loop at the synapse.
Cardiovascular System

While the direct effects of this compound on the cardiovascular system are less documented than its neurological effects, the presence and function of SK channels in cardiovascular tissues suggest potential impacts. Scorpion venoms, in general, contain various toxins that can affect endothelial cells, cardiac function, and microcirculation.[14] SK channels contribute to endothelial hyperpolarization and vasodilation. Therefore, blocking SK2 channels could theoretically influence vascular tone, but specific studies using this compound are needed to confirm this.

Smooth Muscle

The role of SK channels in smooth muscle is tissue-dependent. In some smooth muscle types, activation of K⁺ channels leads to relaxation.[15] The specific contribution of the SK2 subtype versus SK1 and SK3 in various smooth muscle beds is an area for further investigation. Blocking SK2 with this compound could potentially alter smooth muscle contractility, but this effect would depend on the relative expression and functional importance of SK2 channels in the specific tissue.[16]

Cancer Biology

Recent research has implicated SK channels, particularly SK3, in promoting cancer cell migration.[17] While this compound is highly selective for SK2, its structural backbone has been used as a scaffold to engineer new peptide variants with increased activity against SK3 channels for potential anti-metastatic therapies.[17] Native this compound has also been shown to induce apoptosis in cancer cell lines that express SK2 channels, such as Jurkat T-cell leukemia and MDA-MB-231 breast cancer cells.[5]

Experimental Protocols and Methodologies

Toxin Isolation and Preparation
  • Source: this compound is isolated from the venom of the Indian red scorpion, Mesobuthus tamulus (also known as Hottentotta tamulus).[1]

  • Purification: The venom is typically fractionated using size-exclusion chromatography (e.g., Sephadex G-50), followed by one or more rounds of high-performance liquid chromatography (HPLC) to isolate the pure peptide.[1]

  • Recombinant Production: Recombinant, non-amidated this compound can be expressed in E. coli, purified, and has been shown to retain its blocking activity.[4]

  • Storage and Reconstitution: this compound is supplied as a lyophilized powder and should be stored at -20°C or below.[4] A stock solution can be prepared by reconstituting the peptide in a suitable buffer. Working dilutions should be used within 12 hours.[4]

Electrophysiological Recording (Whole-Cell Patch-Clamp)

This is the primary method for quantifying the effect of this compound on SK channel currents.

  • Cell Preparations:

    • Cultured Cell Lines: HEK-293 or CHO cells stably transfected to express specific rat or human SK channel subtypes (rSK1, rSK2, hSK2, rSK3) are commonly used to determine selectivity and potency.[11][17][18]

    • Primary Neurons: Acutely dissociated or cultured neurons, such as hippocampal pyramidal neurons, are used to study the effects on native channels and neuronal firing properties.[2][8]

  • Solutions:

    • External Solution (in mM): e.g., 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.3.

    • Internal (Pipette) Solution (in mM): e.g., 140 K-Gluconate, 10 HEPES, 10 BAPTA, 2 MgCl₂, with a calculated free [Ca²⁺] set to a specific level (e.g., 2 µM) to activate SK channels.[10][11]

  • Recording Protocol:

    • Establish a whole-cell recording configuration.

    • Hold the cell at a negative potential (e.g., -60 mV).

    • Elicit SK currents using voltage steps or ramps.

    • Obtain a stable baseline recording of the SK current.

    • Perfuse the cell with an external solution containing a known concentration of this compound.

    • Record the current after the toxin effect has reached a steady state to determine the percentage of inhibition.

    • Repeat with multiple concentrations to generate a dose-response curve and calculate the IC₅₀.[19][20][21]

A Prepare Cells (e.g., Transfected HEK-293 or Hippocampal Slices) B Establish Whole-Cell Patch-Clamp Configuration A->B C Record Baseline SK Channel Current B->C D Bath Apply this compound (Known Concentration) C->D E Record Inhibited SK Channel Current D->E F Washout Toxin (Test Reversibility) E->F G Repeat with Different Concentrations F->G H Data Analysis: Generate Dose-Response Curve & Calculate IC₅₀ G->H

Caption: General workflow for electrophysiological analysis.

Conclusion and Future Directions

This compound is an exceptionally potent and selective pharmacological tool for the study of SK2 channels. Its application has been instrumental in elucidating the role of SK2 in regulating neuronal excitability, shaping afterhyperpolarizations, and modulating synaptic plasticity. The blockade of these channels generally leads to increased neuronal excitability, a physiological effect that has implications for cognitive function and certain pathological states.

For drug development professionals, this compound serves as a critical lead compound. Its high affinity and selectivity provide a benchmark for the development of novel small molecule or peptide-based modulators targeting SK2 channels. Future research should continue to explore the therapeutic potential of SK2 channel blockade in neurological disorders characterized by hypoexcitability or cognitive deficits. Furthermore, using this compound as a structural template to design blockers for other SK subtypes, such as SK3, holds promise for developing novel anti-cancer therapeutics. A deeper investigation into the role of SK2 channels in the cardiovascular and peripheral systems, using this compound as a probe, will further clarify the full physiological and pathophysiological significance of this important ion channel.

References

Tamapin: A Technical Guide to a Potent and Selective SK2 Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tamapin, a 31-amino acid peptide toxin isolated from the venom of the Indian red scorpion (Mesobuthus tamulus), has emerged as a powerful pharmacological tool for the study of small-conductance calcium-activated potassium (SK) channels.[1][2] Its exceptional potency and selectivity for the SK2 channel subtype make it an invaluable molecular probe for elucidating the physiological and pathological roles of these channels.[3][4] This technical guide provides a comprehensive overview of this compound's molecular and chemical properties, its mechanism of action, and detailed experimental protocols for its characterization.

Molecular and Chemical Properties

This compound is a member of the short-chain scorpion toxin subfamily, characterized by a compact structure stabilized by three disulfide bridges.[1] The native form of the peptide is C-terminally amidated, a modification that can influence its biological activity.[5] While recombinant versions of this compound are often not amidated, they have been shown to retain high affinity for SK channels.[6]

Quantitative Data Summary

The key molecular and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight 3458 - 3459 Da[1][3]
Chemical Formula C₁₄₆H₂₃₇N₄₄O₄₁S₆[5]
Amino Acid Sequence AFCNLRRCELSCRSLGLLGKCIGEECKCVPY[1]
Disulfide Bridges Cys3-Cys21, Cys8-Cys26, Cys12-Cys28[1]
IC₅₀ for SK1 Channels 42 nM[2][3][5]
IC₅₀ for SK2 Channels 24 pM[2][3][5]
IC₅₀ for SK3 Channels 1.7 nM[2][3][5]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by acting as a potent and selective blocker of SK channels, with a particularly high affinity for the SK2 subtype.[7] SK channels are voltage-independent potassium channels activated by intracellular calcium, playing a crucial role in regulating neuronal excitability by contributing to the afterhyperpolarization (AHP) that follows action potentials.[8]

By blocking SK2 channels, this compound modulates neuronal firing patterns and excitability. The interaction is reversible and concentration-dependent.[1] The signaling pathway is direct: this compound binds to the outer vestibule of the SK2 channel pore, physically occluding the passage of potassium ions and thereby inhibiting the channel's function.

Tamapin_Signaling_Pathway cluster_membrane Cell Membrane SK2 SK2 Channel K_ion K+ Ion Block Channel Blockage SK2->Block Leads to This compound This compound This compound->SK2 Binds to (High Affinity) K_efflux K+ Efflux K_ion->K_efflux Block->K_ion Prevents Efflux Ca_influx Increased Intracellular Ca2+ Ca_influx->SK2 Activates AHP Afterhyperpolarization (AHP) Neuronal_Excitability Decreased Neuronal Excitability AHP->Neuronal_Excitability Contributes to K_efflux->AHP Generates

This compound's high-affinity binding to the SK2 channel blocks potassium efflux.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with SK channels.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on SK channel currents in a cellular context.

3.1.1. Materials and Reagents

  • Cells: HEK293 cells stably expressing the SK2 channel subtype, or primary neurons known to express SK2 channels.

  • External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM NaHCO₃, 1.25 mM NaH₂PO₄, and 25 mM glucose. Continuously bubbled with 95% O₂ / 5% CO₂.

  • Internal (Pipette) Solution: 140 mM K-gluconate, 10 mM HEPES, 10 mM BAPTA, 2 mM MgCl₂, 2 mM ATP-Mg, 0.3 mM GTP-Na. pH adjusted to 7.3 with KOH.

  • This compound Stock Solution: 1 µM this compound in external solution containing 0.1% BSA to prevent non-specific binding.

3.1.2. Procedure

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before recording.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Recording Setup: Place the coverslip in the recording chamber on an inverted microscope and perfuse with external solution at 1-2 mL/min.

  • Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a membrane potential of -60 mV.

    • To elicit SK channel currents, apply a depolarizing voltage step to +20 mV for 100 ms to load the cell with Ca²⁺, followed by a repolarizing step to -40 mV for 500 ms to record the SK channel-mediated tail current.

  • This compound Application: After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Data Acquisition and Analysis: Record the currents before, during, and after this compound application. Measure the peak amplitude of the SK channel tail current. Plot the percentage of current inhibition as a function of this compound concentration to determine the IC₅₀ value.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for SK channels using a radiolabeled competitor, such as ¹²⁵I-apamin.

3.2.1. Materials and Reagents

  • Membrane Preparation: Homogenized cell membranes from HEK293 cells expressing SK2 channels or from rat brain tissue.

  • Binding Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4.

  • Radioligand: ¹²⁵I-apamin (specific activity ~2000 Ci/mmol).

  • Competitor: Unlabeled this compound.

  • Non-specific Binding Control: High concentration of unlabeled apamin (e.g., 1 µM).

  • GF/B glass fiber filters.

3.2.2. Procedure

  • Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µg of membrane preparation, ¹²⁵I-apamin (at a concentration near its K_d, e.g., 20 pM), and binding buffer to a final volume of 250 µL.

    • Non-specific Binding: Same as total binding, but with the addition of 1 µM unlabeled apamin.

    • Competition Binding: Same as total binding, but with increasing concentrations of unlabeled this compound (e.g., 1 pM to 1 µM).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through GF/B filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific ¹²⁵I-apamin binding as a function of the log concentration of this compound.

    • Fit the data using a one-site competition model to determine the IC₅₀ of this compound. Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing the effects of this compound.

Tamapin_Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Toxin_Prep This compound Preparation (Stock Solution) Patch_Clamp Whole-Cell Patch-Clamp Toxin_Prep->Patch_Clamp Binding_Assay Radioligand Binding Assay Toxin_Prep->Binding_Assay Cell_Prep Cell Culture & Membrane Preparation Cell_Prep->Patch_Clamp Cell_Prep->Binding_Assay IC50_Calc IC50 Determination Patch_Clamp->IC50_Calc Ki_Calc Ki Calculation Binding_Assay->Ki_Calc Mechanism_Analysis Mechanism of Action Analysis IC50_Calc->Mechanism_Analysis Ki_Calc->Mechanism_Analysis

A typical workflow for characterizing this compound's effects on SK channels.

Conclusion

This compound's remarkable potency and selectivity for SK2 channels establish it as an indispensable tool in neuroscience and pharmacology. The detailed molecular information and experimental protocols provided in this guide are intended to facilitate further research into the multifaceted roles of SK2 channels in health and disease, and to aid in the development of novel therapeutics targeting these important ion channels.

References

Methodological & Application

Application Notes and Protocols for Tamapin in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamapin is a 31-amino acid peptide toxin isolated from the venom of the Indian red scorpion (Mesobuthus tamulus).[1] It is a potent and highly selective blocker of small-conductance calcium-activated potassium (SK) channels, with a particularly high affinity for the SK2 subtype.[1] SK channels are critical regulators of neuronal excitability, primarily by contributing to the afterhyperpolarization (AHP) that follows action potentials, which in turn governs the firing frequency of neurons.[2] this compound's remarkable selectivity makes it an invaluable pharmacological tool for isolating and characterizing SK2 channel currents and for elucidating the physiological and pathophysiological roles of these channels in the central nervous system and other tissues.

Mechanism of Action: this compound physically occludes the pore of the SK channel, thereby inhibiting potassium efflux. This blockade is reversible and concentration-dependent. By inhibiting SK channels, this compound reduces the medium afterhyperpolarization (mAHP), leading to an increase in neuronal excitability and firing frequency.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's interaction with SK channel subtypes, compiled from various patch clamp electrophysiology studies.

Table 1: Inhibitory Potency of this compound on SK Channel Subtypes

SK Channel SubtypeIC50 ValueReference
SK1 (KCa2.1) 42 nM[3]
SK2 (KCa2.2) 24 pM[1][3]
SK3 (KCa2.3) 1.7 nM[3]

Table 2: Selectivity Profile of this compound

ComparisonSelectivity Ratio (approx.)Reference
SK2 vs. SK1 1750-fold[1]
SK2 vs. SK3 70-fold[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of SK2 channel modulation and a typical experimental workflow for using this compound in patch clamp experiments.

SK2_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Spine Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx opens Calmodulin Calmodulin (CaM) Ca_Influx->Calmodulin activates SK2_Channel SK2 Channel Calmodulin->SK2_Channel activates K_Efflux K⁺ Efflux SK2_Channel->K_Efflux mediates Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization causes Hyperpolarization->NMDA_Receptor relieves Mg²⁺ block (negative feedback) This compound This compound This compound->SK2_Channel blocks PKA PKA PKA->SK2_Channel modulates trafficking CK2 CK2 CK2->SK2_Channel reduces Ca²⁺ sensitivity PP2A PP2A PP2A->SK2_Channel increases Ca²⁺ sensitivity

Figure 1. Signaling cascade of SK2 channel activation and modulation.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture Cell Culture/ Tissue Slice Prep Solution_Prep Prepare External & Internal Solutions Cell_Culture->Solution_Prep Tamapin_Prep Prepare this compound Stock & Working Solutions Solution_Prep->Tamapin_Prep Giga_Seal Establish Giga-ohm Seal (>1 GΩ) Tamapin_Prep->Giga_Seal Whole_Cell Rupture Membrane for Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline Record Baseline SK Currents Whole_Cell->Baseline Tamapin_Application Bath Apply this compound Baseline->Tamapin_Application Current_Analysis Measure Current Amplitude, Kinetics, and AHP Baseline->Current_Analysis Post_this compound Record SK Currents in Presence of this compound Tamapin_Application->Post_this compound Washout Washout this compound Post_this compound->Washout Post_this compound->Current_Analysis Post_Washout Record Post-Washout SK Currents Washout->Post_Washout Post_Washout->Current_Analysis Dose_Response Construct Dose-Response Curve (optional) Current_Analysis->Dose_Response Statistical_Analysis Perform Statistical Analysis Dose_Response->Statistical_Analysis

Figure 2. Experimental workflow for using this compound in patch clamp.

Experimental Protocols

Preparation of this compound Solutions
  • Stock Solution (1 µM):

    • This compound is typically supplied as a lyophilized powder.[4]

    • To prepare a 1 µM stock solution, reconstitute the lyophilized peptide in a suitable buffer (e.g., deionized water or standard external solution). For example, add 0.289 ml of buffer per µg of peptide.[4]

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or below.[4]

  • Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the external recording solution.

    • For selective blockade of SK2 channels, a working concentration in the range of 1-10 nM is often effective.[5] A concentration of 1 nM has been shown to significantly reduce SK2 currents with minimal effect on SK3 currents.[5]

Whole-Cell Patch Clamp Recording Solutions

The following are representative solutions for whole-cell patch clamp recordings to measure SK channel currents. The exact compositions may need to be optimized for the specific cell type under investigation.

Table 3: Composition of Recording Solutions

ComponentExternal Solution (in mM)Internal (Pipette) Solution (in mM)
NaCl 1404
KCl 4130
CaCl₂ 28.75
MgCl₂ 11.08
HEPES 1010
Glucose 10-
EGTA -10
ATP-Mg -2
GTP-Na -0.3
pH 7.4 (with NaOH)7.2 (with KOH)
Osmolarity (mOsm) ~310~290
Free Ca²⁺ -~1 µM (calculated)

Note: The high concentration of EGTA and the calculated free Ca²⁺ in the internal solution are designed to clamp the intracellular calcium concentration at a level that activates SK channels.

Voltage-Clamp Protocol for Isolating SK Currents

This protocol is designed to elicit and measure SK channel currents before and after the application of this compound.

  • Establish Whole-Cell Configuration: Follow standard procedures to obtain a stable whole-cell patch clamp recording with a seal resistance >1 GΩ and a low series resistance.

  • Holding Potential: Clamp the cell at a holding potential of -70 mV.

  • Voltage Ramp Protocol:

    • Apply a voltage ramp from -100 mV to +50 mV over 1 second.[6] This allows for the observation of the current-voltage (I-V) relationship of the SK current.

    • Repeat the ramp protocol at regular intervals (e.g., every 10-20 seconds) to monitor the stability of the current.

  • Baseline Recording: Record several stable baseline sweeps of the SK current.

  • This compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 1-10 nM).

  • Recording in this compound: Continue to apply the voltage ramp protocol and record the currents until a steady-state block is achieved.

  • Washout: Perfuse the chamber with the control external solution to wash out this compound and observe the reversibility of the block.

  • Data Analysis:

    • Subtract the current recorded in the presence of this compound from the baseline current to isolate the this compound-sensitive SK current.

    • Plot the I-V relationship of the this compound-sensitive current.

Current-Clamp Protocol for Measuring Afterhyperpolarization (AHP)

This protocol is used to investigate the effect of this compound on neuronal firing properties and the AHP.

  • Establish Whole-Cell Configuration: As described above.

  • Switch to Current-Clamp Mode: After establishing a stable whole-cell recording in voltage-clamp, switch the amplifier to current-clamp mode.

  • Set Resting Membrane Potential: If necessary, inject a small holding current to maintain the resting membrane potential at a consistent level (e.g., -60 to -70 mV).

  • Elicit Action Potentials:

    • Inject a series of depolarizing current steps of increasing amplitude (e.g., from -100 pA to +100 pA in 20 pA increments, for 600 ms duration) to evoke action potentials.[3]

    • Alternatively, a single, short (e.g., 2-5 ms) suprathreshold current pulse can be used to elicit a single action potential to measure the subsequent AHP.

  • Baseline AHP Recording: Record the membrane potential responses to the current injections and measure the amplitude and duration of the AHP following the action potentials.

  • This compound Application: Bath apply this compound at the desired concentration.

  • Recording in this compound: Repeat the current injection protocol and record the changes in firing frequency and AHP characteristics. A blockade of SK2 channels by this compound is expected to reduce the mAHP and increase the firing frequency for a given depolarizing current step.

  • Washout: Perfuse with control external solution to observe the reversal of the effects.

  • Data Analysis:

    • Measure the peak amplitude and duration of the AHP before and after this compound application.

    • Construct a frequency-current (F-I) plot to quantify the change in neuronal excitability.

Concluding Remarks

This compound is a powerful and selective tool for the study of SK2 channels. The protocols outlined in these application notes provide a framework for utilizing this compound in patch clamp experiments to investigate the role of SK2 channels in various physiological processes. Researchers should optimize the specific parameters of these protocols based on their experimental system and scientific questions. Careful handling and preparation of this compound solutions are crucial for obtaining reliable and reproducible results.

References

Tamapin Protocol for In Vivo Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamapin is a potent and highly selective peptide toxin isolated from the venom of the Indian red scorpion (Mesobuthus tamulus).[1] It functions as a blocker of small-conductance calcium-activated potassium (SK) channels, with a particularly high affinity for the SK2 subtype.[1][2] This selectivity makes this compound a valuable pharmacological tool for dissecting the physiological roles of SK2 channels in the central nervous system. These channels are critical regulators of neuronal excitability, synaptic transmission, and plasticity, processes that are fundamental to learning and memory.[3][4][5] This document provides detailed application notes and protocols for the use of this compound in in vivo neuroscience research.

Data Presentation

This compound Specificity and Potency
TargetIC₅₀SpeciesReference
SK1 Channel42 nMRat[1]
SK2 Channel24 pMRat[1][2]
SK3 Channel1.7 nMRat[1]

This table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound for different subtypes of small-conductance calcium-activated potassium (SK) channels.

Signaling Pathways

This compound's Mechanism of Action on Synaptic Plasticity

This compound exerts its effects by blocking SK2 channels, which are key regulators of neuronal excitability and synaptic plasticity. In hippocampal neurons, SK2 channels are often co-localized with N-methyl-D-aspartate receptors (NMDARs) at the postsynaptic density. The influx of calcium (Ca²⁺) through NMDARs activates SK2 channels, leading to an efflux of potassium (K⁺) ions. This hyperpolarizes the neuronal membrane, which in turn strengthens the voltage-dependent magnesium (Mg²⁺) block on the NMDAR, creating a negative feedback loop. By blocking SK2 channels, this compound disrupts this feedback mechanism, leading to prolonged depolarization, enhanced NMDAR activation, and a lower threshold for the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.

Tamapin_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds AMPAR AMPA Receptor Glutamate->AMPAR Binds Ca2+ influx Ca2+ influx NMDAR->Ca2+ influx Allows Depolarization Depolarization AMPAR->Depolarization Na+ influx SK2 SK2 Channel K+ efflux K+ efflux SK2->K+ efflux Allows CaMKII CaMKII LTP LTP Induction CaMKII->LTP Phosphorylates substrates This compound This compound This compound->SK2 Blocks Depolarization->NMDAR Relieves Mg2+ block Ca2+ influx->SK2 Activates Ca2+ influx->CaMKII Activates Hyperpolarization Hyperpolarization K+ efflux->Hyperpolarization Causes Hyperpolarization->NMDAR Strengthens Mg2+ block

This compound blocks SK2 channels, disrupting the negative feedback on NMDARs.

Experimental Protocols

In Vivo Administration of this compound via Intracerebroventricular (ICV) Injection

Objective: To deliver this compound directly into the central nervous system of a mouse to study its effects on neuronal activity and behavior.

Important Note on Dosage: As of the latest literature review, a specific, validated in vivo dosage for this compound administered via ICV injection in mice for neuroscience research has not been established. The following protocol is a general template. Researchers must perform a thorough dose-response study to determine the optimal, non-toxic, and effective concentration of this compound for their specific experimental paradigm. A starting point for such a study could be guided by the in vitro effective concentrations (e.g., 10 nM), but this requires careful validation.

Materials:

  • This compound (lyophilized powder)

  • Sterile, pyrogen-free artificial cerebrospinal fluid (aCSF)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

  • Microsyringe pump and Hamilton syringe

  • Guide cannula and internal cannula

  • Surgical tools (scalpel, drill, etc.)

  • Suturing material

Procedure:

  • Animal Preparation: Anesthetize the mouse using an approved institutional protocol. Secure the animal in the stereotaxic frame.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Identify and mark the coordinates for the lateral ventricle (e.g., from Bregma: AP -0.22 mm, ML ±1.0 mm, DV -2.5 mm).

    • Drill a small hole at the marked coordinates.

    • Implant a guide cannula aimed at the lateral ventricle and secure it with dental cement.

    • Allow the animal to recover for at least one week.

  • This compound Preparation:

    • On the day of the experiment, dissolve this compound in sterile aCSF to the desired concentration. It is crucial to perform pilot studies to determine the optimal concentration.

  • Injection:

    • Gently restrain the mouse and insert the internal cannula into the guide cannula.

    • Connect the internal cannula to the microsyringe pump.

    • Infuse this compound solution at a slow rate (e.g., 0.1-0.5 µL/min) to a total volume of 1-2 µL.

    • Leave the internal cannula in place for a few minutes post-injection to prevent backflow.

    • Remove the internal cannula and replace the dummy cannula.

In Vivo Electrophysiology: Field Potential Recording

Objective: To measure the effect of this compound on synaptic plasticity, specifically long-term potentiation (LTP), in the hippocampus of an anesthetized mouse.

Materials:

  • Anesthetized mouse with ICV cannula (from previous protocol)

  • Recording and stimulating electrodes

  • Amplifier and data acquisition system

  • This compound solution in aCSF

Procedure:

  • Electrode Placement:

    • Under anesthesia, place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region of the hippocampus.

  • Baseline Recording:

    • Record baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20-30 minutes.

  • This compound Administration:

    • Administer this compound via the pre-implanted ICV cannula as described in the previous protocol.

  • LTP Induction:

    • After a sufficient time for this compound to diffuse and take effect (to be determined empirically), induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz stimulation for 1 second, with a 20-second inter-train interval).

  • Post-HFS Recording:

    • Record fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.

    • Compare the LTP magnitude in this compound-treated animals to vehicle-treated controls.

Behavioral Assay: Morris Water Maze

Objective: To assess the impact of this compound on spatial learning and memory in mice.

Materials:

  • Morris water maze apparatus

  • Mouse with ICV cannula

  • This compound solution in aCSF

Procedure:

  • Habituation:

    • Handle the mice for several days leading up to the experiment.

  • This compound Administration:

    • Administer this compound or vehicle via ICV injection at a predetermined time before the training session (e.g., 30 minutes).

  • Acquisition Phase (4-5 days):

    • Place the mouse into the water maze from one of four starting positions.

    • Allow the mouse to search for a hidden platform for a set time (e.g., 60 seconds).

    • If the mouse finds the platform, allow it to remain there for 15-30 seconds. If not, guide it to the platform.

    • Perform 4 trials per day for each mouse.

    • Record the escape latency and path length to find the platform.

  • Probe Trial (24 hours after the last training session):

    • Remove the platform from the maze.

    • Place the mouse in the maze and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant where the platform was previously located.

Experimental Workflow and Logic

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_electro Electrophysiology cluster_behav Behavioral Assay cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Mouse) Cannula_Implantation ICV Cannula Implantation Animal_Model->Cannula_Implantation Recovery Surgical Recovery (1 week) Cannula_Implantation->Recovery Tamapin_Admin This compound/Vehicle Administration (ICV) Recovery->Tamapin_Admin Baseline_Rec Baseline fEPSP Recording Tamapin_Admin->Baseline_Rec MWM_Acquisition Morris Water Maze (Acquisition) Tamapin_Admin->MWM_Acquisition LTP_Induction LTP Induction (HFS) Baseline_Rec->LTP_Induction Post_LTP_Rec Post-HFS Recording LTP_Induction->Post_LTP_Rec Electro_Analysis Analyze LTP Magnitude Post_LTP_Rec->Electro_Analysis Probe_Trial Probe Trial MWM_Acquisition->Probe_Trial Behav_Analysis Analyze Escape Latency & Quadrant Time Probe_Trial->Behav_Analysis Conclusion Draw Conclusions on this compound's Effect Electro_Analysis->Conclusion Behav_Analysis->Conclusion

Workflow for in vivo investigation of this compound's effects on synaptic plasticity and behavior.

References

Application Notes and Protocols for Studying Afterhyperpolarization in Neurons Using Tamapin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afterhyperpolarization (AHP) is a critical intrinsic property of neurons that follows an action potential, profoundly influencing neuronal excitability, firing patterns, and synaptic integration. The AHP is primarily mediated by the activation of calcium-activated potassium channels. Small-conductance calcium-activated potassium (SK) channels are key players in the medium AHP (mAHP). Tamapin, a peptide toxin isolated from the venom of the Indian red scorpion (Mesobuthus tamulus), is a potent and highly selective blocker of the SK2 channel subtype.[1][2][3] This remarkable selectivity makes this compound an invaluable pharmacological tool for dissecting the physiological and pathophysiological roles of SK2 channels in regulating neuronal activity. These application notes provide detailed protocols and data for utilizing this compound to investigate afterhyperpolarization in neurons.

Mechanism of Action

This compound exerts its effects by binding with high affinity to SK channels and inhibiting the currents they mediate.[2][3] SK channels are activated by the increase in intracellular calcium that occurs during an action potential, leading to an outward potassium current that hyperpolarizes the membrane. By blocking SK2 channels, this compound reduces the mAHP, thereby increasing neuronal excitability.[4]

The selectivity of this compound for SK2 channels over other SK channel subtypes (SK1 and SK3) is a key advantage.[2][3][5] This allows for the specific investigation of the role of SK2-containing channels in neuronal function, which is crucial for understanding their contribution to normal physiology and their potential as therapeutic targets in neurological and psychiatric disorders.

Data Presentation

This compound Potency and Selectivity

The following table summarizes the inhibitory potency (IC50) of this compound on different SK channel subtypes. This highlights the remarkable selectivity of this compound for SK2 channels.

Channel SubtypeIC50 (Concentration for 50% Inhibition)Reference
SK1 ~42 nM[5]
SK2 ~24 pM[2][3][5]
SK3 ~1.7 nM[5]

Table 1: Inhibitory potency of this compound on different SK channel subtypes.

Effects of this compound on Neuronal Activity

The application of this compound to neurons leads to predictable changes in their electrical properties. The following table summarizes the expected qualitative and quantitative effects.

ParameterEffect of this compoundTypical Quantitative ChangeNeuron Type
Medium Afterhyperpolarization (mAHP) Amplitude DecreaseVaries with neuron type and this compound concentrationHippocampal Pyramidal Neurons
Spike Frequency Adaptation DecreaseIncreased number of action potentials for a given stimulusVarious CNS Neurons
Neuronal Firing Rate IncreaseConcentration-dependent increase in spontaneous or evoked firingDopaminergic, Hippocampal Neurons
SK2-mediated K+ Current BlockadeConcentration-dependent reduction in outward currentCells expressing SK2 channels

Table 2: Summary of the effects of this compound on neuronal electrophysiological properties.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of Afterhyperpolarization in Neurons

This protocol describes the methodology for recording AHPs from neurons in brain slices and assessing the effect of this compound.

Materials:

  • Brain slice preparation (e.g., hippocampus)

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution

  • This compound stock solution

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

Procedure:

  • Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region (e.g., hippocampus) using a vibratome in ice-cold, oxygenated slicing solution.

  • Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, followed by storage at room temperature.

  • Recording Setup: Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a constant flow rate.

  • Patch Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

  • Whole-Cell Recording:

    • Under visual guidance (e.g., DIC microscopy), approach a neuron in the desired region (e.g., CA1 pyramidal layer).

    • Apply gentle positive pressure to the pipette and form a gigaseal (>1 GΩ) with the cell membrane.

    • Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

  • Current-Clamp Recordings:

    • Switch to current-clamp mode and record the resting membrane potential.

    • Inject depolarizing current pulses of varying amplitudes and durations to elicit action potentials.

    • Record the subsequent AHP. The mAHP is typically measured as the peak hyperpolarization following a single action potential or a brief train of action potentials.

  • This compound Application:

    • After obtaining a stable baseline recording of the AHP, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 1-100 nM).

    • Allow sufficient time for the toxin to equilibrate and exert its effect (typically 5-10 minutes).

    • Record the AHP in the presence of this compound.

  • Data Analysis:

    • Measure the amplitude and duration of the AHP before and after this compound application.

    • Analyze changes in spike frequency adaptation and firing rate.

    • Perform statistical analysis to determine the significance of the observed effects.

Solutions:

  • aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 25 glucose (bubbled with 95% O2 / 5% CO2).

  • Intracellular Solution (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA (pH adjusted to 7.3 with KOH).

Protocol 2: Voltage-Clamp Analysis of SK Channel Currents

This protocol details the isolation and recording of SK channel currents and their blockade by this compound.

Procedure:

  • Follow steps 1-5 from Protocol 1 to achieve a whole-cell recording.

  • Voltage-Clamp Recordings:

    • Switch to voltage-clamp mode and hold the neuron at a potential of -60 mV.

    • To activate SK channels, use a voltage step protocol that elicits calcium influx. A common method is a depolarizing step (e.g., to 0 mV for 100 ms) to open voltage-gated calcium channels.

    • The subsequent outward current upon repolarization reflects the activation of calcium-activated potassium channels, including SK channels.

  • Pharmacological Isolation: To isolate SK channel currents, other potassium currents can be blocked by including specific inhibitors in the aCSF (e.g., TEA for voltage-gated potassium channels, iberiotoxin for BK channels).

  • This compound Application:

    • After recording a stable baseline SK current, apply this compound to the bath at the desired concentration.

    • Record the current at steady-state block.

  • Data Analysis:

    • Measure the peak amplitude of the outward SK current before and after this compound application.

    • To generate a dose-response curve, apply increasing concentrations of this compound and measure the percentage of current inhibition at each concentration.

Visualizations

Signaling Pathway of Afterhyperpolarization and this compound's Action

Signaling_Pathway cluster_neuron Neuron cluster_drug Pharmacological Intervention AP Action Potential Ca_influx Ca2+ Influx (via VGCCs) AP->Ca_influx triggers SK2 SK2 Channel Ca_influx->SK2 activates K_efflux K+ Efflux SK2->K_efflux mediates AHP Afterhyperpolarization (Hyperpolarization) K_efflux->AHP causes Excitability Neuronal Excitability AHP->Excitability decreases This compound This compound This compound->SK2 blocks

Caption: Signaling pathway of SK2-mediated afterhyperpolarization and its block by this compound.

Experimental Workflow for Patch-Clamp Recording

Experimental_Workflow start Start slice_prep Prepare Brain Slices start->slice_prep recovery Slice Recovery slice_prep->recovery recording Establish Whole-Cell Patch-Clamp Recording recovery->recording baseline Record Baseline AHP (Current-Clamp) recording->baseline tamapin_app Apply this compound baseline->tamapin_app post_this compound Record AHP in Presence of this compound tamapin_app->post_this compound analysis Data Analysis post_this compound->analysis end End analysis->end

Caption: Experimental workflow for studying the effect of this compound on afterhyperpolarization.

Logical Relationship: this compound as a Selective SK2 Blocker

Logical_Relationship cluster_problem Scientific Question cluster_tool Pharmacological Tool cluster_application Experimental Application cluster_conclusion Conclusion question What is the specific role of SK2 channels in neuronal AHP? experiment Apply this compound during Electrophysiological Recording question->experiment This compound This compound selectivity High Selectivity for SK2 (pM affinity) This compound->selectivity potency High Potency This compound->potency This compound->experiment conclusion Observed changes in AHP are attributable to the blockade of SK2 channels. experiment->conclusion

Caption: Logical relationship illustrating the utility of this compound for studying SK2 channels.

References

Application of Tamapin in Studying Synaptic Plasticity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamapin, a 31-amino acid peptide toxin isolated from the venom of the Indian red scorpion (Mesobuthus tamulus), is a highly potent and selective blocker of the small conductance calcium-activated potassium (SK) channel subtype 2 (SK2).[1] SK2 channels are critical regulators of neuronal excitability and play a pivotal role in synaptic plasticity, the cellular mechanism underlying learning and memory.[2][3] By selectively inhibiting SK2 channels, this compound serves as an invaluable pharmacological tool to dissect the specific contributions of this channel subtype to the induction and maintenance of long-term potentiation (LTP) and long-term depression (LTD). These application notes provide a comprehensive overview of the use of this compound in synaptic plasticity research, including detailed experimental protocols and quantitative data.

Mechanism of Action

SK2 channels are voltage-independent potassium channels activated by submicromolar concentrations of intracellular calcium (Ca²⁺).[2] At glutamatergic synapses, the influx of Ca²⁺ through N-methyl-D-aspartate (NMDA) receptors during synaptic transmission activates SK2 channels located in dendritic spines.[4][5] The subsequent efflux of potassium (K⁺) ions hyperpolarizes the postsynaptic membrane, which strengthens the voltage-dependent magnesium (Mg²⁺) block of the NMDA receptor. This creates a negative feedback loop that dampens excitatory postsynaptic potentials (EPSPs) and raises the threshold for the induction of LTP.[4][5]

This compound exerts its effect by binding to the outer vestibule of the SK2 channel pore, thereby blocking K⁺ efflux. This action disrupts the negative feedback loop, leading to prolonged depolarization, enhanced NMDA receptor activation, and a lower threshold for the induction of synaptic potentiation.

Data Presentation

This compound Selectivity and Potency

This compound exhibits remarkable selectivity for SK2 channels over other SK channel subtypes, making it a superior tool compared to less selective blockers like apamin.[6]

SK Channel SubtypeIC₅₀ (Concentration for 50% Inhibition)Selectivity vs. SK2Reference
SK1 ~42 nM~1750-fold lower affinity[6]
SK2 ~24 pM -[6]
SK3 ~1.7 nM~70-fold lower affinity[6]

Experimental Protocols

Electrophysiological Recording of Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol describes the induction and recording of LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices, a classic model for studying synaptic plasticity.

Materials:

  • This compound (reconstituted in a suitable vehicle, e.g., ACSF)

  • Artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgSO₄; saturated with 95% O₂/5% CO₂.

  • Dissection tools, vibratome, recording chamber, amplifiers, and data acquisition system.

  • Bipolar stimulating electrode and glass recording microelectrode.

Protocol:

  • Hippocampal Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., mouse or rat) in accordance with institutional animal care and use committee guidelines.

    • Rapidly remove the brain and place it in ice-cold, oxygenated ACSF.

    • Dissect the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.

    • Allow slices to recover in an interface chamber containing oxygenated ACSF at room temperature for at least 1 hour.[7]

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated ACSF at 30-32°C at a rate of 2-3 ml/min.

    • Place a bipolar stimulating electrode in the stratum radiatum to stimulate Schaffer collateral afferents and a recording electrode in the apical dendritic layer of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline recording of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulus intensity should be set to elicit 30-40% of the maximal fEPSP slope.

  • This compound Application and LTP Induction:

    • After establishing a stable baseline, perfuse the slice with ACSF containing the desired concentration of this compound (e.g., 1-10 nM). The high potency of this compound means that low nanomolar concentrations are typically sufficient.

    • Continue recording baseline responses in the presence of this compound for at least 20 minutes to observe any acute effects on basal synaptic transmission.

    • Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, delivered at 5 Hz).[8]

    • Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.

  • Data Analysis:

    • Measure the initial slope of the fEPSP.

    • Normalize the fEPSP slope to the pre-HFS baseline average.

    • Compare the magnitude of LTP in this compound-treated slices to control slices (perfused with vehicle). Expect a significant enhancement of LTP in the presence of this compound.

G cluster_workflow LTP Electrophysiology Workflow Slice Preparation Slice Preparation Baseline Recording Baseline Recording Slice Preparation->Baseline Recording This compound Application This compound Application Baseline Recording->this compound Application LTP Induction (HFS) LTP Induction (HFS) This compound Application->LTP Induction (HFS) Post-HFS Recording Post-HFS Recording LTP Induction (HFS)->Post-HFS Recording Data Analysis Data Analysis Post-HFS Recording->Data Analysis

Workflow for LTP experiments with this compound.
Two-Photon Calcium Imaging in Dendritic Spines

This protocol allows for the visualization of calcium dynamics in individual dendritic spines, providing a direct measure of the impact of this compound on NMDA receptor-mediated calcium influx.

Materials:

  • Two-photon microscope with a femtosecond-pulsed infrared laser.

  • Calcium indicator dye (e.g., Fluo-4 or Oregon Green BAPTA-1) and a fluorescent morphological marker (e.g., Alexa Fluor 594).

  • Whole-cell patch-clamp setup.

  • This compound.

Protocol:

  • Slice Preparation and Cell Loading:

    • Prepare hippocampal slices as described in the electrophysiology protocol.

    • Perform whole-cell patch-clamp recordings from CA1 pyramidal neurons. The internal solution should contain the calcium indicator (e.g., 200 µM Fluo-4) and the morphological marker (e.g., 20 µM Alexa Fluor 594).

    • Allow the dyes to diffuse into the neuron for 15-20 minutes.

  • Two-Photon Imaging:

    • Locate a suitable dendrite and acquire a high-resolution z-stack of the dendritic segment to visualize individual spines using the morphological marker channel.

    • Switch to line-scan mode to measure fluorescence changes in a single spine and the adjacent dendritic shaft.

  • Synaptic Stimulation and this compound Application:

    • Position a stimulating electrode near the imaged dendrite to evoke synaptic responses.

    • Record baseline calcium transients in response to synaptic stimulation.

    • Bath-apply this compound (e.g., 1-10 nM) and allow it to equilibrate.

    • Record calcium transients again in the presence of this compound.

  • Data Analysis:

    • Measure the amplitude and decay kinetics of the calcium transients (ΔG/R or ΔF/F).

    • Compare the calcium transients before and after this compound application. An increase in the amplitude and duration of synaptically-evoked calcium transients is expected, reflecting enhanced NMDA receptor activity.[4]

Biochemical Analysis of Synaptic Protein Phosphorylation

This protocol uses Western blotting to examine the effect of this compound on the phosphorylation state of key synaptic proteins involved in plasticity, such as AMPA receptor subunits.

Materials:

  • Hippocampal slices or cultured neurons.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • SDS-PAGE gels, transfer apparatus, and blotting membranes.

  • Primary antibodies against total and phosphorylated forms of target proteins (e.g., anti-GluA1, anti-phospho-GluA1 Ser831, anti-phospho-GluA1 Ser845).

  • HRP-conjugated secondary antibodies and chemiluminescent substrate.

Protocol:

  • Treatment of Slices/Neurons:

    • Prepare hippocampal slices or neuronal cultures as per standard protocols.

    • Treat the samples with this compound (e.g., 10 nM) for a specified duration (e.g., 30 minutes). A control group should be treated with vehicle.

    • To induce plasticity-related signaling, a subset of slices/cultures can be treated with a chemical LTP induction protocol (e.g., application of glycine or forskolin) in the presence or absence of this compound.

  • Protein Extraction and Quantification:

    • Homogenize the tissue or lyse the cells in ice-cold lysis buffer.

    • Centrifuge to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein to the total protein for each sample.

    • Compare the phosphorylation levels between control and this compound-treated groups. Blocking SK2 channels is expected to enhance signaling pathways that lead to increased phosphorylation of proteins like the GluA1 subunit of AMPA receptors.[9]

G cluster_pathway NMDA Receptor - SK2 Channel Signaling Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx opens SK2 SK2 Channel Ca_influx->SK2 activates LTP Enhanced LTP Ca_influx->LTP promotes K_efflux K⁺ Efflux SK2->K_efflux mediates Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Mg_block Mg²⁺ Block (Relieved by Depolarization) Hyperpolarization->Mg_block strengthens Mg_block->NMDAR inhibits This compound This compound This compound->SK2 blocks

References

Tamapin: A Potent and Selective Pharmacological Tool for SK2 Channel Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tamapin is a 31-amino acid peptide toxin isolated from the venom of the Indian red scorpion (Mesobuthus tamulus). It has emerged as a powerful pharmacological tool in the field of ion channel research due to its high potency and remarkable selectivity as a blocker of the small-conductance calcium-activated potassium (SK) channel subtype 2 (SK2 or KCa2.2).[1][2] This selectivity allows for the precise dissection of the physiological and pathophysiological roles of SK2 channels in various cellular processes, including neuronal excitability, synaptic transmission, and cardiac rhythm regulation.[3][4] These application notes provide a comprehensive overview of this compound's properties and detailed protocols for its use in key experimental paradigms.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the outer vestibule of the SK channel pore, thereby physically occluding the ion conduction pathway.[2] The interaction is largely reversible and not dependent on the membrane voltage.[2] The toxin's high affinity for SK2 channels is attributed to specific amino acid residues that form a stable complex with the channel protein. While it shares a binding site with apamin, a well-known SK channel blocker from bee venom, this compound exhibits a much stronger and more selective interaction with the SK2 subtype.[1][2]

Quantitative Pharmacological Data

The selectivity of this compound for SK2 channels over other SK channel subtypes is a key feature that makes it an invaluable research tool. The following table summarizes the inhibitory potency (IC50) of this compound on different SK channel subtypes.

Channel SubtypeCommon NameThis compound IC50Reference
KCa2.1SK142 nM[1]
KCa2.2SK224 pM[1][4]
KCa2.3SK31.7 nM[1]

Experimental Protocols

The following are detailed protocols for the application of this compound in common ion channel research techniques.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol describes how to measure the inhibitory effect of this compound on SK2 channel currents in a heterologous expression system (e.g., HEK293 cells stably expressing SK2 channels) or in primary neurons.

Materials:

  • HEK293 cells expressing the SK2 channel subunit or primary neurons

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and free Ca2+ buffered to a final concentration of 1 µM (pH 7.2 with KOH)

  • This compound stock solution (e.g., 1 µM in external solution with 0.1% BSA to prevent non-specific binding)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to allow for adherence.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording Setup: Place the coverslip with cells in the recording chamber and perfuse with the external solution at a constant rate (e.g., 1-2 mL/min).

  • Obtaining Whole-Cell Configuration:

    • Approach a cell with the patch pipette and apply gentle positive pressure.

    • Once a dimple is observed on the cell membrane, release the positive pressure to form a Giga-ohm seal.

    • Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Recording SK2 Currents:

    • Clamp the cell at a holding potential of -80 mV.

    • To elicit SK2 currents, apply a voltage ramp from -120 mV to +40 mV over 500 ms. The presence of 1 µM free Ca2+ in the internal solution will activate the SK2 channels.

    • Alternatively, use voltage steps to different potentials (e.g., from -100 mV to +50 mV in 10 mV increments).

  • Application of this compound:

    • After obtaining a stable baseline recording of SK2 currents, perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., starting from 1 pM to 100 nM to generate a dose-response curve).

    • Allow sufficient time for the toxin to equilibrate and for the current inhibition to reach a steady state.

  • Data Analysis:

    • Measure the peak outward current at a specific voltage (e.g., +40 mV) before and after this compound application.

    • Calculate the percentage of current inhibition for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Expected Results: Application of this compound should lead to a concentration-dependent block of the outward current activated by intracellular calcium.

Radioligand Binding Assay: Competition Binding

This protocol describes a competition binding assay to determine the affinity of this compound for SK2 channels using a radiolabeled ligand, such as [¹²⁵I]-apamin.

Materials:

  • Cell membranes prepared from cells or tissues expressing SK2 channels

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1% BSA)

  • [¹²⁵I]-apamin (radiolabeled ligand)

  • Unlabeled this compound (competitor ligand)

  • Unlabeled apamin (for determining non-specific binding)

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Cell membranes + [¹²⁵I]-apamin.

    • Non-specific Binding: Cell membranes + [¹²⁵I]-apamin + a high concentration of unlabeled apamin (e.g., 100 nM).

    • Competition: Cell membranes + [¹²⁵I]-apamin + increasing concentrations of unlabeled this compound (e.g., from 1 pM to 1 µM).

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • For the competition experiment, plot the percentage of specific [¹²⁵I]-apamin binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value of this compound.

    • Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Imaging

This protocol describes how to use calcium imaging to indirectly assess the effect of this compound on SK2 channel activity by measuring changes in intracellular calcium dynamics. Inhibition of SK2 channels can lead to membrane depolarization, which in turn can affect the activity of voltage-gated calcium channels and subsequent calcium influx.

Materials:

  • Cells expressing SK2 channels (e.g., primary neurons)

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM)

  • Hanks' Balanced Salt Solution (HBSS) or another suitable physiological buffer

  • This compound stock solution

  • Fluorescence microscope equipped with an appropriate filter set for the chosen calcium indicator and a camera for image acquisition.

Procedure:

  • Cell Loading:

    • Incubate the cells with the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in HBSS for 30-60 minutes at 37°C in the dark.

    • Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the AM ester.

  • Imaging Setup:

    • Place the coverslip with the loaded cells in a perfusion chamber on the microscope stage.

    • Continuously perfuse the cells with HBSS.

  • Baseline Recording:

    • Acquire baseline fluorescence images at the appropriate excitation and emission wavelengths for the chosen indicator (for Fura-2, alternate excitation at 340 nm and 380 nm, with emission at 510 nm).

  • Stimulation and this compound Application:

    • Stimulate the cells to induce a calcium influx (e.g., with a high potassium solution or a specific agonist).

    • Record the resulting changes in intracellular calcium concentration.

    • After a washout period, perfuse the cells with a solution containing this compound for a sufficient duration to allow for channel block.

    • Apply the same stimulus in the presence of this compound and record the calcium response.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) for each time point to determine the relative intracellular calcium concentration.

    • Compare the amplitude and duration of the calcium transients in the absence and presence of this compound.

Expected Results: Inhibition of SK2 channels by this compound may lead to an enhanced or prolonged calcium influx upon stimulation, reflecting the role of SK2 channels in repolarizing the membrane and terminating calcium entry through voltage-gated calcium channels.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in ion channel research.

SK2_Signaling_Pathway cluster_membrane Cell Membrane VGCC Voltage-Gated Ca2+ Channel Ca_influx Ca2+ VGCC->Ca_influx SK2 SK2 Channel K_efflux K_efflux SK2->K_efflux K+ Efflux This compound This compound This compound->SK2 Blocks Ca_influx->SK2 Activates Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Depolarization Membrane Depolarization Depolarization->VGCC Opens

Caption: Signaling pathway of SK2 channel activation and its blockade by this compound.

Patch_Clamp_Workflow start Start prepare_cells Prepare Cells (e.g., HEK293-SK2) start->prepare_cells pull_pipette Pull Patch Pipette (3-5 MΩ) prepare_cells->pull_pipette whole_cell Achieve Whole-Cell Configuration pull_pipette->whole_cell record_baseline Record Baseline SK2 Currents whole_cell->record_baseline apply_this compound Apply this compound (various concentrations) record_baseline->apply_this compound record_inhibition Record Inhibited SK2 Currents apply_this compound->record_inhibition analyze Analyze Data (IC50 determination) record_inhibition->analyze end End analyze->end

Caption: Experimental workflow for a whole-cell patch-clamp experiment using this compound.

SK_Subtype_Differentiation cluster_concentrations This compound Concentration cluster_channels SK Channel Subtype Blocked pM Picomolar (pM) SK2 SK2 pM->SK2 Highly Selective Block low_nM Low Nanomolar (nM) SK3 SK3 low_nM->SK3 Block high_nM High Nanomolar (nM) SK1 SK1 high_nM->SK1 Block

Caption: Differentiating SK channel subtypes using varying concentrations of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamapin is a potent and selective peptide toxin isolated from the venom of the Indian red scorpion (Mesobuthus tamulus).[1] It is a high-affinity blocker of small-conductance calcium-activated potassium (SK) channels, exhibiting remarkable selectivity for the SK2 (KCa2.2) subtype.[1][2] This property makes this compound a valuable pharmacological tool for investigating the physiological and pathological roles of SK2 channels in various cellular processes, including neuronal excitability, cardiac rhythm, and cell proliferation. These application notes provide recommended concentrations, detailed experimental protocols, and insights into the signaling pathways affected by this compound in cell culture studies.

Mechanism of Action

This compound exerts its effects by binding to and blocking the pore of SK channels, thereby inhibiting the potassium efflux that hyperpolarizes the cell membrane following an increase in intracellular calcium.[1][3] The blockage of SK2 channels by this compound is potent and reversible.[3] This inhibition of potassium currents can lead to membrane depolarization, increased neuronal firing, and, in certain cell types, induction of apoptosis.[4] The toxic activity of this compound in cancer cells that express KCa2.2 channels is suggested to be mediated through the apoptotic cell death pathway.[4]

Recommended this compound Concentrations for Cell Culture Studies

The optimal concentration of this compound will vary depending on the cell type, the specific SK channel subtype being targeted, and the experimental endpoint. The following tables summarize recommended starting concentrations based on published data.

Table 1: Inhibitory Potency (IC₅₀) of this compound on SK Channel Subtypes
SK Channel SubtypeIC₅₀Reference(s)
SK1 (KCa2.1)42 nM[2][5]
SK2 (KCa2.2)24 pM[1][2][5]
SK3 (KCa2.3)1.7 nM[2][5]
Table 2: Recommended this compound Concentrations for Specific Applications
ApplicationCell Line(s)Recommended Concentration RangeNotesReference(s)
Cytotoxicity/Apoptosis InductionJurkat T cells, MDA-MB-2310.1 - 100 nMDose- and time-dependent effects observed.[4]
Electrophysiology (Whole-Cell Patch Clamp)Hippocampal Pyramidal Neurons10 nMFor specific inhibition of SK2-mediated currents.
Electrophysiology (Xenopus Oocytes)Xenopus Oocytes expressing KCa2.2500 nMFor complete block of KCa2.2 mediated currents.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cultured cells.

Materials:

  • Cells of interest (e.g., Jurkat T cells, MDA-MB-231)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. For suspension cells like Jurkat, centrifuge and resuspend in fresh media. For adherent cells like MDA-MB-231, allow them to attach overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0.1, 1, 10, and 100 nM. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • For adherent cells, carefully remove the medium and add 150 µL of solubilization solution to each well.

    • For suspension cells, add 150 µL of solubilization solution directly to the wells.

  • Absorbance Measurement: Incubate the plate in the dark for 2-4 hours, or until the purple formazan crystals have completely dissolved. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the detection and quantification of apoptotic cells following this compound treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., 10 nM, 100 nM) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells.

    • For suspension cells, collect the cells by centrifugation.

    • Combine the floating and adherent/pelleted cells to ensure all apoptotic cells are collected.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Electrophysiology (Whole-Cell Patch Clamp)

This protocol provides a general framework for recording SK channel currents and the effect of this compound.

Materials:

  • Cells expressing SK channels (e.g., primary neurons, transfected cell lines)

  • External (extracellular) solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose; pH 7.3 with NaOH.

  • Internal (pipette) solution (in mM): 140 K-gluconate, 10 KCl, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP; pH 7.3 with KOH.

  • This compound stock solution

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamp recording.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a target cell.

    • Hold the cell at a membrane potential of -60 mV.

    • Elicit SK channel currents using a voltage step protocol (e.g., depolarizing steps to +40 mV) or by inducing a rise in intracellular calcium.

  • This compound Application: After establishing a stable baseline recording of SK currents, perfuse the external solution containing the desired concentration of this compound (e.g., 10 nM for SK2).

  • Data Acquisition and Analysis: Record the currents before, during, and after this compound application to determine the extent of channel block. A washout step with this compound-free external solution can be performed to assess the reversibility of the block.

Intracellular Calcium Imaging

This protocol describes how to measure changes in intracellular calcium concentration, which can be affected by SK channel modulation. Blocking SK channels with this compound can lead to membrane depolarization, which may, in turn, affect calcium influx through voltage-gated calcium channels.

Materials:

  • Cells of interest

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • This compound

  • Fluorescence microscope with a suitable camera and software for time-lapse imaging

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for high-resolution imaging.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in imaging buffer. Add a small amount of Pluronic F-127 (0.02%) to aid in dye solubilization.

    • Remove the culture medium from the cells and wash once with imaging buffer.

    • Incubate the cells with the dye loading solution for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells two to three times with imaging buffer to remove excess dye.

  • Imaging:

    • Mount the dish/coverslip on the fluorescence microscope.

    • Acquire a stable baseline fluorescence signal.

    • Stimulate the cells to induce a calcium transient if necessary (e.g., with a neurotransmitter or high potassium solution).

  • This compound Application: Add this compound at the desired concentration to the imaging buffer and continue to record the fluorescence signal.

  • Data Analysis: Measure the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium. Compare the calcium dynamics before and after this compound application.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptotic Signaling Pathway

This compound's blockade of KCa2.2 channels in susceptible cells, such as certain cancer cell lines, can trigger the intrinsic pathway of apoptosis. This process involves mitochondrial outer membrane permeabilization and the subsequent activation of caspases.

Tamapin_Apoptosis_Pathway This compound This compound KCa22 KCa2.2 (SK2) Channel This compound->KCa22 Blocks Depolarization Membrane Depolarization KCa22->Depolarization Inhibition leads to ApoptoticStimulus Apoptotic Stimulus Depolarization->ApoptoticStimulus Induces Mitochondria Mitochondria ApoptoticStimulus->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Tamapin_Cytotoxicity_Workflow Start Start: Cell Culture Treatment Treat cells with various this compound concentrations Start->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis DataAnalysis Data Analysis and IC50 Determination Viability->DataAnalysis Apoptosis->DataAnalysis Tamapin_Electrophysiology_Logic RecordBaseline Record baseline SK channel current Applythis compound Apply this compound RecordBaseline->Applythis compound RecordEffect Record current in presence of this compound Applythis compound->RecordEffect Observation Observation: Current is blocked RecordEffect->Observation Washout Washout with This compound-free solution RecordRecovery Record recovery of current Washout->RecordRecovery Conclusion Conclusion: SK channels are sensitive to this compound RecordRecovery->Conclusion Observation->Washout

References

Application Notes and Protocols: Tamapin Administration for Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamapin is a 31-amino acid peptide toxin isolated from the venom of the Indian Red Scorpion (Hottentotta tamulus).[1] It is a potent and highly selective blocker of small-conductance calcium-activated potassium (SK) channels, exhibiting a remarkable preference for the SK2 subtype.[1][2][3][4] This high affinity and selectivity make this compound an invaluable pharmacological tool for elucidating the physiological and behavioral roles of SK2 channels in the central nervous system. These application notes provide detailed protocols for the administration of this compound in rodent models and its use in key behavioral assays to study learning, memory, and anxiety.

Mechanism of Action

SK channels are critical regulators of neuronal excitability. Activated by increases in intracellular calcium, they conduct potassium ions, leading to membrane hyperpolarization. This afterhyperpolarization (AHP) period reduces neuronal firing frequency.[2][3][4] this compound specifically blocks SK2 channels, thereby inhibiting the medium AHP and increasing neuronal excitability.[3] Its distinct affinities for the different SK channel subtypes underscore its utility as a specific SK2 antagonist.

Data Presentation: this compound Specificity

The inhibitory concentration (IC50) values demonstrate this compound's potent and selective blockade of SK2 channels.

Channel Subtype IC50 Value Selectivity vs. SK2
SK1 (KCa2.1) 42 nM~1750-fold lower
SK2 (KCa2.2) 24 pM-
SK3 (KCa2.3) 1.7 nM~70-fold lower
(Data sourced from Pedarzani et al., 2002)[2][3][4]
Signaling Pathway Diagram

The following diagram illustrates the role of the SK2 channel in neuronal signaling and the inhibitory action of this compound.

SK2_Pathway cluster_membrane Cell Membrane Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx mediates SK2_Channel SK2 Channel K_Efflux K⁺ Efflux SK2_Channel->K_Efflux mediates Depolarization Neuronal Depolarization Depolarization->Ca_Channel opens CaM Calmodulin (CaM) Ca_Influx->CaM CaM_Active Activated Ca²⁺-CaM CaM->CaM_Active binds Ca²⁺ CaM_Active->SK2_Channel activates AHP Afterhyperpolarization (AHP) K_Efflux->AHP Reduced_Firing Reduced Neuronal Excitability AHP->Reduced_Firing This compound This compound This compound->SK2_Channel BLOCKS

Caption: this compound blocks the SK2 channel, preventing K⁺ efflux and subsequent afterhyperpolarization.

Experimental Protocols

Due to its peptide nature, this compound does not readily cross the blood-brain barrier. Therefore, direct administration into the central nervous system via intracerebroventricular (ICV) injection is the recommended route for behavioral studies focusing on CNS effects.

Protocol 1: this compound Preparation and Intracerebroventricular (ICV) Cannulation

This protocol details the surgical implantation of a guide cannula for direct administration of this compound into a lateral ventricle of the rodent brain.

Materials:

  • This compound, lyophilized powder (e.g., Sigma-Aldrich T3326)[5]

  • Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)

  • Adult male mice (e.g., C57BL/6J, 8-10 weeks old)

  • Stereotaxic apparatus

  • Anesthesia system (e.g., isoflurane)

  • Surgical drill, guide cannula (26-gauge), dummy cannula, dental cement, jeweler's screws

  • Surgical instruments, antiseptic solution, analgesic

  • 10 µL Hamilton syringe with a 33-gauge injection needle[6][7]

Procedure:

  • This compound Preparation:

    • Reconstitute lyophilized this compound in sterile saline or aCSF to a desired stock concentration (e.g., 10 µM). A pilot study is essential to determine the optimal dose for a specific behavioral effect.

    • Store reconstituted aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.[5]

  • Surgical Cannula Implantation:

    • Anesthetize the mouse (e.g., isoflurane, 5% for induction, 1-2% for maintenance) and place it in the stereotaxic frame.[6][8]

    • Apply ophthalmic ointment to the eyes. Maintain the animal's body temperature with a heating pad.

    • Shave the head and sterilize the surgical area with an antiseptic solution.[8]

    • Make a midline scalp incision to expose the skull. Clean the skull surface.

    • Using the stereotaxic coordinates relative to bregma, mark the injection site for the lateral ventricle. For mice, typical coordinates are: Anterior-Posterior (AP): -0.6 mm, Medial-Lateral (ML): ±1.2 mm .[7]

    • Drill a burr hole at the marked location, taking care not to damage the underlying dura mater.[6]

    • Implant the guide cannula so that its tip is just above the ventricle. A typical depth is Dorsal-Ventral (DV): -2.2 mm from the skull surface.[7]

    • Secure the cannula to the skull using jeweler's screws and dental cement.[8]

    • Insert a dummy cannula to keep the guide patent. Suture the incision.

    • Administer post-operative analgesics and allow the animal to recover for at least one week before behavioral experiments.[8]

  • This compound Administration:

    • Gently restrain the recovered mouse and remove the dummy cannula.

    • Load the Hamilton syringe with the this compound solution (e.g., 1-3 µL total volume).

    • Insert the injection needle through the guide cannula, extending ~1 mm beyond the guide tip to reach the ventricle.

    • Infuse the solution slowly over 1-2 minutes to prevent an increase in intracranial pressure.[9]

    • Leave the injector in place for an additional minute to minimize backflow.[9]

    • Withdraw the injector and replace the dummy cannula.

    • Return the mouse to its home cage. Behavioral testing can typically commence 15-30 minutes post-injection.

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Habituation Animal Acclimation & Habituation (1 week) Surgery ICV Cannula Implantation Habituation->Surgery Recovery Post-Surgical Recovery (1 week) Surgery->Recovery Baseline Baseline Behavioral Testing (Optional) Recovery->Baseline Injection This compound / Vehicle ICV Injection Baseline->Injection Behavior Behavioral Assay (e.g., EPM, MWM) Injection->Behavior Data Data Collection & Quantification Behavior->Data Stats Statistical Analysis Data->Stats Results Interpretation of Results Stats->Results

Caption: General experimental workflow for ICV this compound studies in rodents.

Protocol 2: Assessment of Anxiety-Like Behavior (Elevated Plus Maze)

The Elevated Plus Maze (EPM) is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[10][11]

Materials:

  • Plus-shaped maze with two open and two closed arms, elevated from the floor (e.g., 50 cm for mice).[12]

  • Video tracking system and software (e.g., ANY-maze).[10][13]

Procedure:

  • Habituate animals to the testing room for at least 45-60 minutes before the trial.[11][12]

  • Administer this compound or vehicle via the implanted ICV cannula as described in Protocol 1.

  • After the appropriate post-injection interval, place the mouse in the center of the maze, facing an open arm.[12]

  • Allow the animal to explore the maze freely for 5 minutes.[14]

  • Record the session using the video tracking system. The experimenter should remain out of the animal's sight.

  • After the trial, return the mouse to its home cage.

  • Thoroughly clean the maze with 70% ethanol between trials to remove olfactory cues.[12]

Data Analysis: Quantify the following parameters using the tracking software. An anxiolytic effect is typically indicated by an increase in open arm exploration.

Parameter Description
Time in Open Arms (%) (Time spent in open arms / Total time) x 100
Entries into Open Arms (%) (Number of entries into open arms / Total entries) x 100
Time in Closed Arms (%) (Time spent in closed arms / Total time) x 100
Total Distance Traveled A measure of general locomotor activity.
Protocol 3: Assessment of Spatial Learning & Memory (Morris Water Maze)

The Morris Water Maze (MWM) is a classic behavioral task to assess hippocampus-dependent spatial learning and memory.[15]

Materials:

  • Large circular pool (e.g., 130-160 cm diameter) filled with water made opaque with non-toxic white paint.[15][16][17]

  • Submerged escape platform (hidden 1-2 cm below the water surface).[15]

  • Various distal visual cues placed around the room.[18]

  • Video tracking system.

Procedure:

  • Acquisition Phase (e.g., 4-5 days):

    • Administer this compound or vehicle daily before the first trial.

    • Conduct 4 trials per day for each mouse. The start position (e.g., N, S, E, W) should be varied pseudo-randomly for each trial.[15][16]

    • Gently place the mouse in the water facing the pool wall.

    • Allow the mouse to swim and find the hidden platform (maximum trial time of 60-90 seconds).[17][19]

    • If the mouse fails to find the platform within the time limit, gently guide it there.

    • Allow the mouse to remain on the platform for 15-30 seconds to associate its location with the distal cues.[17][19]

    • Remove the mouse, dry it, and place it in a warming cage during the inter-trial interval.

  • Probe Trial (24 hours after the last acquisition trial):

    • Administer a final dose of this compound or vehicle.

    • Remove the escape platform from the pool.

    • Place the mouse in the pool from a novel start position and allow it to swim freely for 60 seconds.[18]

    • Record the swim path with the video tracking system.

Data Analysis: Analyze the following parameters to assess learning and memory. Impaired learning is indicated by longer escape latencies, while memory deficits are shown by a non-preferential search during the probe trial.

Table 3: Example Data Layout for MWM Acquisition

Day Treatment Group Escape Latency (s) Path Length (cm) Swim Speed (cm/s)
1 Vehicle
1 This compound
2 Vehicle
2 This compound

| ... | ... | | | |

Table 4: Example Data Layout for MWM Probe Trial

Treatment Group Time in Target Quadrant (%) Time in Opposite Quadrant (%) Platform Crossings
Vehicle

| this compound | | | |

References

Application Notes and Protocols for Electrophysiology Recording with Tamapin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamapin is a potent and highly selective peptide toxin isolated from the venom of the Indian red scorpion (Mesobuthus tamulus).[1][2] It is a 31-amino acid peptide that specifically blocks small conductance calcium-activated potassium (SK) channels, with a particularly high affinity for the SK2 subtype.[1][3][4] SK channels play a crucial role in regulating neuronal excitability by contributing to the afterhyperpolarization (AHP) that follows an action potential, thereby influencing neuronal firing patterns.[1][4] this compound's remarkable selectivity for SK2 channels over SK1 and SK3 subtypes makes it an invaluable pharmacological tool for dissecting the physiological and pathophysiological roles of SK2 channels in the central nervous system and other tissues.[1][3][4]

These application notes provide detailed protocols for the use of this compound in electrophysiological recordings, with a focus on whole-cell patch-clamp techniques in brain slices. The information is intended to guide researchers in designing and executing experiments to investigate the function of SK2 channels in various biological contexts.

Mechanism of Action

This compound exerts its effect by binding to the external vestibule of the SK channel pore, thereby physically occluding the ion conduction pathway. This blockage is reversible and voltage-independent.[2] By inhibiting the potassium efflux through SK2 channels, this compound reduces the medium afterhyperpolarization (mAHP), leading to an increase in neuronal excitability and firing frequency.[5]

Data Presentation

Quantitative Data for this compound

The following table summarizes the inhibitory constants (IC₅₀) of this compound for different SK channel subtypes as reported in the literature. This data highlights the selectivity of this compound for the SK2 channel.

Channel SubtypeIC₅₀ (pM)SpeciesExpression SystemReference
SK1 (KCa2.1) 42,000RatHEK-293 cells[5]
SK2 (KCa2.2) 24RatHEK-293 cells[1][3][4]
SK3 (KCa2.3) 1,700RatHEK-293 cells[5]

Signaling Pathways and Experimental Workflow

SK2 Channel Signaling Pathway

The following diagram illustrates the signaling pathway leading to the activation of SK2 channels and the subsequent effect on neuronal membrane potential. Increased intracellular calcium, often triggered by synaptic activity via NMDA receptors, binds to calmodulin (CaM). The Ca²⁺/CaM complex then activates SK2 channels, leading to potassium efflux and membrane hyperpolarization.

SK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds Ca_ion_in Ca²⁺ NMDAR->Ca_ion_in opens to allow Ca²⁺ influx SK2 SK2 Channel K_ion K⁺ SK2->K_ion K⁺ efflux Ca_Channel Voltage-gated Ca²⁺ Channel Ca_Channel->Ca_ion_in opens to allow Ca²⁺ influx CaM Calmodulin (CaM) Ca_CaM Ca²⁺/CaM Complex CaM->Ca_CaM forms Ca_CaM->SK2 activates Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization leads to Ca_ion_in->CaM binds This compound This compound This compound->SK2 blocks

Caption: Signaling pathway of SK2 channel activation and inhibition by this compound.

Experimental Workflow for Electrophysiology Recording with this compound

This diagram outlines the key steps for a whole-cell patch-clamp experiment in brain slices to study the effect of this compound on neuronal activity.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Slice_Prep Acute Brain Slice Preparation Patch Obtain Whole-Cell Patch-Clamp Recording Slice_Prep->Patch Solution_Prep Prepare ACSF and Internal Solution Solution_Prep->Patch Tamapin_Stock Prepare this compound Stock Solution Tamapin_App Bath Apply this compound Tamapin_Stock->Tamapin_App Baseline Record Baseline Neuronal Activity Patch->Baseline Baseline->Tamapin_App Analysis Analyze Changes in: - Firing Frequency - Afterhyperpolarization - Membrane Potential Baseline->Analysis Washout Washout with ACSF Tamapin_App->Washout Tamapin_App->Analysis Washout->Analysis

Caption: Workflow for a whole-cell patch-clamp experiment using this compound.

Experimental Protocols

Preparation of Solutions

Artificial Cerebrospinal Fluid (ACSF) For brain slice preparation and recording, a standard ACSF solution should be prepared and continuously bubbled with 95% O₂ / 5% CO₂ (carbogen).

ComponentConcentration (mM)
NaCl124
KCl2.5
KH₂PO₄1.25
MgSO₄1.3
CaCl₂2.5
NaHCO₃26
Glucose10

Internal Solution for Patch Pipette The internal solution should be prepared fresh and filtered before use.

ComponentConcentration (mM)
K-gluconate135
KCl5
HEPES10
EGTA0.5
Mg-ATP4
Na-GTP0.4
Phosphocreatine10

Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

This compound Stock Solution

  • Reconstitute lyophilized this compound in sterile, nuclease-free water to a stock concentration of 10 µM.

  • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or below. For long-term storage, -80°C is recommended.

Acute Brain Slice Preparation
  • Anesthetize the animal (e.g., mouse or rat) according to approved institutional animal care and use committee (IACUC) protocols.

  • Perfuse the animal transcardially with ice-cold, carbogenated ACSF.

  • Rapidly dissect the brain and place it in ice-cold, carbogenated ACSF.

  • Mount the brain on a vibratome stage and cut coronal or sagittal slices (e.g., 300 µm thick) in ice-cold, carbogenated ACSF.

  • Transfer the slices to a holding chamber containing carbogenated ACSF at 32-34°C for at least 30 minutes to recover.

  • After recovery, maintain the slices at room temperature in carbogenated ACSF until recording.

Whole-Cell Patch-Clamp Recording
  • Transfer a single brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated ACSF at a rate of 2-3 mL/min at room temperature or a more physiological temperature (32-34°C).

  • Visualize neurons using differential interference contrast (DIC) microscopy.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

  • Approach a neuron with the patch pipette while applying positive pressure.

  • Once a dimple is formed on the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).

  • Apply gentle suction to rupture the membrane and establish the whole-cell configuration.

  • Switch to current-clamp mode to record the membrane potential and firing properties of the neuron.

Application of this compound
  • Baseline Recording: Record stable baseline neuronal activity for at least 5-10 minutes. This can include spontaneous firing, evoked firing in response to current injections, and measurement of the afterhyperpolarization.

  • This compound Application: Dilute the this compound stock solution in the recording ACSF to the desired final concentration (e.g., 1-100 nM). Switch the perfusion to the this compound-containing ACSF.

  • Recording during Application: Continue to record neuronal activity throughout the application of this compound. The effects of this compound on SK2 channels are typically observed within minutes.

  • Washout: After observing a stable effect, switch the perfusion back to the control ACSF to wash out the this compound. The reversibility of this compound's effect can be assessed during this period.[2]

Data Analysis
  • Firing Frequency: Measure the number of action potentials fired spontaneously or in response to depolarizing current steps before, during, and after this compound application.

  • Afterhyperpolarization (AHP): Measure the amplitude and duration of the AHP following single or trains of action potentials. This compound is expected to reduce the medium component of the AHP.

  • Membrane Potential: Monitor the resting membrane potential for any changes upon this compound application.

  • Statistical Analysis: Use appropriate statistical tests (e.g., paired t-test or ANOVA) to determine the significance of the observed effects of this compound.

Troubleshooting

  • No effect of this compound:

    • Confirm the activity of the this compound stock solution.

    • Ensure the target cells express SK2 channels.

    • Increase the concentration of this compound.

  • Irreversible effect:

    • Prolong the washout period.

    • Ensure complete exchange of the bath solution during washout.

  • Instability of recording:

    • Ensure the health of the brain slices.

    • Check the quality of the Giga-ohm seal.

    • Minimize mechanical and electrical noise in the setup.

By following these detailed protocols and application notes, researchers can effectively utilize this compound as a selective tool to investigate the multifaceted roles of SK2 channels in neuronal function and disease.

References

Application Notes and Protocols: Tamapin in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamapin, a 31-amino acid peptide toxin isolated from the venom of the Indian red scorpion (Mesobuthus tamulus), is a highly potent and selective blocker of the small conductance calcium-activated potassium channel 2 (SK2), also known as KCa2.2.[1] Small conductance calcium-activated potassium (SK) channels are critical regulators of neuronal excitability by contributing to the afterhyperpolarization (AHP) that follows an action potential.[2][3][4] The SK channel family comprises three subtypes: SK1 (KCa2.1), SK2 (KCa2.2), and SK3 (KCa2.3). This compound's remarkable selectivity for the SK2 subtype makes it an invaluable pharmacological tool for dissecting the physiological roles of this specific channel and for the development of novel therapeutics targeting SK2-related pathologies.

This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) assays designed to identify and characterize modulators of SK2 channels.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by physically occluding the outer pore of the SK2 channel, thereby blocking the flow of potassium ions. This action is highly specific, and the binding affinity of this compound for SK2 channels is in the picomolar range, making it one of the most potent SK2 channel blockers known.[1][2][3] The blockade of SK2 channels by this compound leads to a reduction in the medium afterhyperpolarization (mAHP) in neurons, resulting in an increase in neuronal excitability and firing frequency.

Signaling Pathway of SK2 Channel Activation and Inhibition by this compound

The following diagram illustrates the signaling pathway leading to the activation of SK2 channels and the mechanism of inhibition by this compound.

SK2_Pathway cluster_membrane Cell Membrane SK2 SK2 Channel (KCa2.2) K_efflux K+ Efflux SK2->K_efflux Mediates Blocked_K_efflux Blocked K+ Efflux SK2->Blocked_K_efflux CaM Calmodulin (CaM) CaM->SK2 Activates This compound This compound This compound->SK2 Blocks Pore Ca_increase Increased Intracellular Ca2+ Ca_increase->CaM Ca2+ binds to Depolarization Neuronal Depolarization Depolarization->Ca_increase Opens Voltage-gated Ca2+ channels Hyperpolarization Membrane Hyperpolarization (Afterhyperpolarization) K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Increased_Excitability Increased Neuronal Excitability Blocked_K_efflux->Increased_Excitability

Caption: SK2 channel activation by intracellular calcium and inhibition by this compound.

Quantitative Data: Potency of this compound

This compound exhibits a distinct inhibitory profile across the three SK channel subtypes. This high degree of selectivity is crucial for its use as a specific pharmacological probe.

Channel SubtypeIC₅₀ ValueReference
SK1 (KCa2.1) 42 nM[1][5]
SK2 (KCa2.2) 24 pM[1][2][3][5]
SK3 (KCa2.3) 1.7 nM[1][5]

Experimental Protocols for High-Throughput Screening

This compound is an ideal tool for HTS campaigns targeting SK2 channels, where it can be used as a positive control for inhibition. Below are detailed protocols for two common HTS methodologies: a fluorescence-based thallium flux assay and an automated patch-clamp assay.

Protocol 1: Fluorescence-Based Thallium Flux HTS Assay

This assay provides a robust and high-throughput method for identifying modulators of SK2 channels by measuring the influx of thallium (Tl⁺), a surrogate for K⁺, through the channel.

Objective: To identify inhibitors or activators of SK2 channels in a high-throughput format. This compound is used as a positive control for inhibition.

Materials:

  • HEK293 or CHO cells stably expressing human SK2 channels.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Stimulation buffer: Assay buffer containing a high concentration of potassium (e.g., 70 mM KCl) to depolarize the cells and activate the channels.

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit).

  • This compound (positive control).

  • Test compounds library.

  • 384-well black, clear-bottom microplates.

  • Fluorescence Imaging Plate Reader (FLIPR) or equivalent kinetic plate reader.

Experimental Workflow:

HTS_Workflow_Fluorescence Start Start Cell_Plating Plate SK2-expressing cells in 384-well plates Start->Cell_Plating Incubation1 Incubate cells (24-48h) Cell_Plating->Incubation1 Dye_Loading Load cells with Thallium-sensitive dye Incubation1->Dye_Loading Incubation2 Incubate (e.g., 1h at 37°C) Dye_Loading->Incubation2 Compound_Addition Add test compounds and controls (this compound, DMSO) Incubation2->Compound_Addition Incubation3 Incubate with compounds Compound_Addition->Incubation3 FLIPR Measure baseline fluorescence (FLIPR) Incubation3->FLIPR Stimulation Add Stimulation Buffer (containing Tl+) FLIPR->Stimulation Kinetic_Read Measure kinetic fluorescence (FLIPR) Stimulation->Kinetic_Read Data_Analysis Data Analysis: Calculate % inhibition/activation Kinetic_Read->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a fluorescence-based HTS assay for SK2 channel modulators.

Detailed Methodology:

  • Cell Plating: Seed HEK293 or CHO cells stably expressing SK2 channels into 384-well black, clear-bottom microplates at a density optimized for confluency on the day of the assay.

  • Cell Culture: Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Dye Loading: Prepare the thallium-sensitive dye solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well.

  • Incubation with Dye: Incubate the plates for 1 hour at 37°C to allow for dye loading.

  • Compound Addition: Add test compounds from the library, positive control (this compound, e.g., 100 nM final concentration), and negative control (DMSO vehicle) to the appropriate wells.

  • Incubation with Compounds: Incubate the plates with the compounds for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Fluorescence Measurement:

    • Place the plate in a FLIPR instrument.

    • Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

    • Add the stimulation buffer containing thallium to all wells simultaneously using the FLIPR's integrated pipettor.

    • Immediately begin kinetic measurement of fluorescence intensity for a defined period (e.g., 2-5 minutes).

  • Data Analysis:

    • The rate of fluorescence increase corresponds to the rate of Tl⁺ influx through open SK2 channels.

    • Calculate the percentage of inhibition for each test compound relative to the signals from the positive (this compound) and negative (DMSO) controls.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_this compound) / (Signal_DMSO - Signal_this compound))

    • For activators, a similar calculation can be made to determine the percentage of activation relative to the DMSO control.

Protocol 2: Automated Patch-Clamp HTS Assay

Automated patch-clamp systems provide a higher-fidelity, direct measure of ion channel activity and are suitable for hit validation and lead optimization.

Objective: To confirm the activity of hits from a primary screen and to determine their potency and mechanism of action on SK2 channels.

Materials:

  • SK2-expressing cells (as above).

  • External solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose, pH 7.4.

  • Internal solution (in mM): e.g., 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and a calculated amount of CaCl₂ to achieve a specific free Ca²⁺ concentration (e.g., 1 µM) to activate SK2 channels, pH 7.2.

  • This compound (for validation).

  • Test compounds.

  • Automated patch-clamp system (e.g., SyncroPatch, QPatch).

Experimental Workflow:

HTS_Workflow_APC Start Start Cell_Prep Prepare cell suspension of SK2-expressing cells Start->Cell_Prep System_Setup Prepare automated patch-clamp system (solutions, chip, compounds) Cell_Prep->System_Setup Cell_Seeding Load cells into the system System_Setup->Cell_Seeding Patching Automated cell trapping, giga-seal formation, and whole-cell configuration Cell_Seeding->Patching Baseline_Recording Record baseline SK2 currents Patching->Baseline_Recording Compound_Application Apply test compounds at various concentrations Baseline_Recording->Compound_Application Effect_Recording Record SK2 currents in the presence of compounds Compound_Application->Effect_Recording Washout Washout of compounds (optional) Effect_Recording->Washout Data_Analysis Data Analysis: Generate dose-response curves, IC50 Washout->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an automated patch-clamp HTS assay for SK2 channel modulators.

Detailed Methodology:

  • Cell Preparation: Harvest SK2-expressing cells and prepare a single-cell suspension at the optimal density recommended for the specific automated patch-clamp platform.

  • System Preparation: Prime the automated patch-clamp system with the appropriate internal and external solutions. Prepare compound plates with serial dilutions of the hit compounds and this compound for IC₅₀ determination.

  • Automated Patching: The system will automatically perform cell capture, sealing, and whole-cell break-in.

  • Voltage Protocol and Baseline Recording: Apply a voltage protocol (e.g., a voltage ramp or step protocol) to elicit SK2 currents. The internal solution containing a fixed concentration of free Ca²⁺ will activate the channels. Record stable baseline currents.

  • Compound Application: The system will perfuse the cells with the external solution containing different concentrations of the test compounds.

  • Recording of Compound Effect: Record the SK2 currents in the presence of each compound concentration.

  • Washout: (Optional) Perfuse the cells with the control external solution to determine the reversibility of the compound's effect.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage before and after compound application.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • Use this compound to confirm the identity of the SK2 current and to validate the assay. A near-complete block of the current with a low concentration of this compound confirms the assay is measuring SK2 activity.

Conclusion

This compound's high potency and selectivity for SK2 channels make it an indispensable tool in drug discovery and pharmacological research. The protocols outlined in these application notes provide robust frameworks for the use of this compound in high-throughput screening assays to identify and characterize novel modulators of SK2 channels. The choice between a fluorescence-based assay for primary screening and an automated patch-clamp assay for hit validation will depend on the specific goals and resources of the research program.

References

Application Notes: Fluorescently Labeled Tamapin for High-Resolution Imaging of SK2 Channels

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tamapin is a 31-amino acid peptide toxin isolated from the venom of the Indian red scorpion (Hottentotta tamulus)[1]. It is a potent and highly selective blocker of the small-conductance calcium-activated potassium channel subtype 2 (SK2)[1][2]. SK2 channels are crucial regulators of neuronal excitability and synaptic transmission, making them important targets in neuroscience and drug development[3][4]. Fluorescent labeling of this compound provides a powerful tool for visualizing the localization, trafficking, and dynamics of SK2 channels in live or fixed cells with high specificity. This document provides detailed protocols for the fluorescent conjugation of this compound, its purification, characterization, and application in cellular imaging.

Principle of the Method

The protocols described herein utilize amine-reactive chemistry to covalently attach a fluorescent dye to the this compound peptide. This compound's amino acid sequence contains primary amines (the N-terminus and lysine residues) that can react with N-hydroxysuccinimide (NHS) ester-activated fluorescent dyes under slightly basic conditions (pH 8.3-8.5) to form stable amide bonds[5][6]. Following conjugation, the labeled peptide is purified from excess free dye using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is characterized by spectrophotometry to determine the degree of labeling (DOL) and by functional assays to ensure that its biological activity is retained. The resulting fluorescent this compound can then be used as a high-affinity probe for imaging SK2 channels via fluorescence microscopy.

Quantitative Data Summary

Successful labeling requires characterization to ensure the product is suitable for imaging studies. The following tables provide expected values for a typical labeling experiment and a comparison of binding affinities.

Table 1: Physicochemical Properties of Labeled this compound

ParameterUnlabeled this compoundAF488-Tamapin (Example)Method
Molecular Weight (Da) 3459.0~4030Mass Spectrometry
Absorbance Max (λmax) 280 nm280 nm & 494 nmUV-Vis Spectrophotometry
Emission Max (λem) N/A519 nmFluorometry
Purity >98%>95%Analytical RP-HPLC
Degree of Labeling (DOL) N/A0.5 - 1.0[7]UV-Vis Spectrophotometry

Table 2: Functional Activity and Binding Affinity

LigandTargetIC50 / KdAssay TypeReference
This compound (unlabeled) SK2 Channel24 pM (IC50)Electrophysiology[2][8]
This compound (unlabeled) SK1 Channel42 nM (IC50)Electrophysiology[8]
This compound (unlabeled) SK3 Channel1.7 nM (IC50)Electrophysiology[8]
AF488-Tamapin (Expected) SK2 Channel< 1 nM (Kd)Radioligand Binding or Functional AssayHypothetical

Note: The binding affinity of the fluorescently labeled this compound should be empirically determined. A modest decrease in affinity is possible due to the modification, but it is expected to remain in the high-affinity range.

Experimental Workflow and Signaling Pathway Diagrams

G cluster_prep Preparation cluster_reaction Conjugation cluster_purify Purification & QC cluster_app Application This compound This compound Peptide Mix Combine & Incubate (RT, 1-2 hr) This compound->Mix Dye NHS-Ester Dye Dye->Mix Buffer Reaction Buffer (pH 8.3-8.5) Buffer->Mix Purify RP-HPLC Purification Mix->Purify Crude Product Analyze Spectrophotometry (Calculate DOL) Purify->Analyze Purified Labeled this compound Validate Functional Assay (e.g., Electrophysiology) Analyze->Validate IncubateCells Incubate with Cells Expressing SK2 Validate->IncubateCells Validated Probe Wash Wash Unbound Probe IncubateCells->Wash Image Fluorescence Microscopy Wash->Image Result Result Image->Result Visualize SK2 Distribution

G Ca_source Ca²⁺ Influx (e.g., via NMDA-R, VGCCs) Ca_i ↑ Intracellular [Ca²⁺] Ca_source->Ca_i Ca_CaM Ca²⁺-CaM Complex Ca_i->Ca_CaM CaM Calmodulin (CaM) CaM->Ca_CaM SK2 SK2 Channel Ca_CaM->SK2 Activates K_efflux K⁺ Efflux SK2->K_efflux Mediates Hyperpolarization Membrane Hyperpolarization (Reduced Neuronal Firing) K_efflux->Hyperpolarization This compound Fluorescent this compound This compound->SK2 Blocks

Detailed Experimental Protocols

Protocol 1: Conjugation of Amine-Reactive Dye to this compound

This protocol describes the labeling of this compound with a fluorescent dye N-hydroxysuccinimide (NHS) ester. A 5- to 10-fold molar excess of the dye is recommended as a starting point to achieve a DOL between 0.5 and 1.0.

Materials:

  • This compound (lyophilized powder)

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester), stored desiccated at -20°C

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5 (or 1 M Tris-HCl, pH 8.0)

  • Microcentrifuge tubes

Procedure:

  • Prepare this compound Solution: Dissolve this compound in the Reaction Buffer to a final concentration of 1-5 mg/mL. For example, dissolve 100 µg of this compound (MW ~3459 Da) in 50 µL of buffer.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL[6].

  • Calculate Molar Ratio: Determine the volume of dye solution needed for a 5-10 fold molar excess.

    • Moles of this compound = (Mass of this compound in g) / (3459 g/mol )

    • Moles of Dye needed = Moles of this compound x Molar Excess (e.g., 8)

    • Volume of Dye = (Moles of Dye needed) / (Molarity of Dye Stock)

  • Conjugation Reaction: Add the calculated volume of the dye stock solution to the this compound solution while gently vortexing.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench Reaction (Optional but Recommended): Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester dye. Incubate for 30 minutes at room temperature.

Protocol 2: Purification by Reverse-Phase HPLC

Purification is critical to remove unconjugated free dye, which can cause high background in imaging experiments.

Materials:

  • RP-HPLC system with a UV-Vis detector

  • C18 column (preparative or semi-preparative)

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Solvent B: 0.1% TFA in Acetonitrile (ACN)[9][10]

  • Lyophilizer

Procedure:

  • Prepare Sample: Acidify the quenched reaction mixture with 10% TFA to a final concentration of 0.1% to ensure peptide protonation. Centrifuge to remove any precipitates.

  • Set up HPLC: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

  • Inject and Elute: Inject the sample onto the column. Elute the peptides using a linear gradient of Solvent B (e.g., 5% to 65% over 30-40 minutes)[9].

  • Monitor Elution: Monitor the elution profile at two wavelengths: ~220 nm (for the peptide backbone) and the absorbance maximum of the chosen dye (e.g., 494 nm for Alexa Fluor™ 488)[9][11].

  • Collect Fractions: The fluorescently labeled this compound should elute as a peak that absorbs at both wavelengths. Unconjugated peptide will absorb only at 220 nm, and free dye will absorb only at the dye's λmax, typically eluting later in the gradient. Collect the fractions corresponding to the dual-absorbance peak[9].

  • Final Preparation: Combine the pure fractions and lyophilize to obtain the purified, labeled peptide as a powder. Store at -20°C or -80°C, protected from light.

Protocol 3: Characterization of Labeled this compound

A. Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each peptide molecule.

Procedure:

  • Resuspend the lyophilized AF488-Tamapin in a suitable buffer (e.g., PBS).

  • Measure the absorbance of the solution in a spectrophotometer at 280 nm (A280) and the dye's λmax (e.g., 494 nm for AF488, Amax).

  • Calculate the molar concentration of the dye:

    • Dye Conc. (M) = Amax / ε_dye (where ε_dye is the molar extinction coefficient of the dye at its λmax; e.g., ~71,000 M⁻¹cm⁻¹ for AF488).

  • Calculate the molar concentration of the peptide. This requires correcting the A280 reading for the dye's contribution[12].

    • Peptide Conc. (M) = [A280 - (Amax × CF)] / ε_peptide (where CF is the correction factor = A280 of free dye / Amax of free dye; e.g., ~0.11 for AF488. The ε_peptide for this compound at 280 nm must be calculated based on its amino acid sequence).

  • Calculate the DOL:

    • DOL = Dye Conc. (M) / Peptide Conc. (M)[7]

An ideal DOL is between 0.5 and 1.0 to ensure good signal without compromising peptide function[7].

B. Functional Validation (Recommended) The biological activity of the labeled this compound should be confirmed. This can be done using electrophysiological recordings on cells expressing SK2 channels or through competitive binding assays against a known radiolabeled SK channel ligand. A significant reduction in binding affinity or blocking potency may indicate that the fluorescent label interferes with the toxin's active site.

Protocol 4: Live-Cell Imaging of SK2 Channels

This protocol provides a general guideline for staining cells expressing SK2 channels.

Materials:

  • Cells expressing SK2 channels (e.g., transfected HEK293 cells or primary neurons) cultured on glass-bottom dishes or coverslips.

  • Fluorescently labeled this compound stock solution (e.g., 10 µM in PBS).

  • Imaging Buffer (e.g., Hank's Balanced Salt Solution (HBSS) or phenol red-free culture medium).

  • Nuclear counterstain (e.g., Hoechst 33342).

  • Fluorescence or confocal microscope with appropriate filter sets.

Procedure:

  • Prepare Cells: Wash the cultured cells twice with warm Imaging Buffer.

  • Labeling: Dilute the fluorescent this compound stock solution to a final working concentration (e.g., 5-100 nM) in fresh Imaging Buffer. Add the solution to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C or room temperature, protected from light. The optimal time and concentration should be determined empirically.

  • Wash: Remove the labeling solution and wash the cells three times with warm Imaging Buffer to remove unbound probe[11].

  • Counterstain (Optional): If desired, incubate cells with a nuclear stain like Hoechst 33342 (e.g., 1 µg/mL) for 5-10 minutes, followed by another wash.

  • Imaging: Add fresh Imaging Buffer to the cells. Immediately visualize the cells using a fluorescence microscope. Acquire images in the channel corresponding to the fluorescent dye (e.g., FITC/GFP channel for AF488) and the nuclear stain (e.g., DAPI channel for Hoechst)[11][13]. The signal should localize primarily to the plasma membrane where SK2 channels are expressed.

References

Troubleshooting & Optimization

Tamapin solubility and stability in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and handling of Tamapin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized this compound?

A1: For initial reconstitution, sterile, deionized water is recommended.[1][2] Many suppliers also suggest reconstituting in a sterile saline buffer. It is advisable to first dissolve the peptide in a minimal amount of water before adding a buffer like PBS, as salts can sometimes hinder solubility.[3]

Q2: How should I store this compound solutions?

A2: Lyophilized this compound is stable at room temperature for short periods but should be stored at 4°C for longer-term stability. Once reconstituted, it is crucial to aliquot the solution into single-use volumes and store them at -20°C or below to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4] For maximum stability of the reconstituted peptide, storage at -80°C is recommended.

Q3: What is the recommended working concentration of this compound?

A3: The optimal working concentration of this compound is highly dependent on the experimental system and the specific SK channel subtype being targeted. This compound is a potent blocker of SK2 channels with an IC50 of approximately 24 pM.[5][6] For electrophysiological experiments, concentrations ranging from 1 nM to 500 nM have been used.[4][7] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Q4: My this compound solution appears cloudy. What should I do?

A4: Cloudiness or turbidity in a peptide solution may indicate aggregation or incomplete dissolution. If slight turbidity occurs upon prolonged storage, it is recommended to clarify the solution by centrifugation before use.[4] To aid dissolution, gentle vortexing or sonication can be employed.[2] Avoid vigorous shaking, as this can promote aggregation.

Q5: How can I prevent this compound aggregation?

A5: Peptide aggregation can be influenced by several factors including concentration, pH, temperature, and the composition of the buffer. To minimize aggregation, it is recommended to:

  • Adhere to the recommended storage conditions.

  • Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Use high-purity solvents for reconstitution.

  • Consider the amino acid sequence of this compound and adjust the pH of the solution if solubility is an issue. For basic peptides, a slightly acidic pH may improve solubility, while for acidic peptides, a slightly basic pH may be beneficial.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty Dissolving Lyophilized this compound High salt concentration in the initial solvent.Reconstitute in a small volume of sterile, deionized water first, then add buffer.
Peptide has not fully equilibrated to room temperature.Allow the vial to sit at room temperature for 10-15 minutes before adding solvent.
Insufficient mixing.Use gentle vortexing or brief sonication to aid dissolution.[2]
Loss of Peptide Activity Improper storage.Ensure aliquots are stored at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Degradation in working solution.Prepare fresh working solutions for each experiment and discard any unused portions after 12 hours.[4]
Adsorption to plasticware.Consider using low-protein-binding microcentrifuge tubes and pipette tips.
Variability in Experimental Results Inaccurate peptide concentration.Ensure complete dissolution of the lyophilized powder. Briefly centrifuge the vial before opening to collect all the powder at the bottom.
Presence of aggregates.Centrifuge the stock solution to pellet any aggregates before preparing working dilutions.

Quantitative Data Summary

Due to the limited availability of specific quantitative studies on this compound's solubility and stability in various buffers, the following tables provide generally accepted guidelines for handling peptides with similar characteristics.

Table 1: this compound Solubility Guidelines

SolventRecommendationRemarks
Sterile Deionized Water Highly Recommended for initial reconstitution. Provides a good starting point before dilution into buffered solutions.
Phosphate-Buffered Saline (PBS), pH 7.4 Recommended for working solutions. Ensure the lyophilized peptide is fully dissolved in water before adding PBS.
Tris-Buffered Saline (TBS), pH 7.4 Acceptable for working solutions. Similar to PBS, dissolve in water first.
Organic Solvents (e.g., DMSO, Acetonitrile) Use with caution. Generally not necessary for this compound. If used, keep the final concentration of the organic solvent low in the experimental medium.

Table 2: this compound Stability and Storage Recommendations

FormStorage TemperatureShelf Life (Estimated)
Lyophilized Powder 4°CSeveral months
-20°C or -80°CYears
Reconstituted in Water or Buffer 4°CNot Recommended (short-term use only)
-20°CUp to 1 month (avoid freeze-thaw)
-80°CUp to 6 months (avoid freeze-thaw)

Note: These are general guidelines. For critical experiments, it is always best to use freshly prepared solutions.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound for Stock Solution
  • Equilibration: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.

  • Centrifugation: Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Reconstitution: Add the appropriate volume of sterile, deionized water to achieve a desired stock concentration (e.g., 1 mg/mL).

  • Dissolution: Gently vortex or sonicate the vial for a few seconds to ensure complete dissolution. The solution should be clear.

  • Aliquoting: Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solution for Electrophysiology (Xenopus Oocytes)
  • Thawing: Thaw a single-use aliquot of the this compound stock solution on ice.

  • Dilution: Dilute the stock solution in the appropriate external recording buffer (e.g., ND96 solution for Xenopus oocytes) to the final desired working concentration (e.g., 10 nM - 500 nM).

  • Application: The working solution can be applied to the oocytes via perfusion during the electrophysiological recording.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment lyophilized Lyophilized this compound reconstitute Reconstitute in Sterile Water lyophilized->reconstitute stock 1 mg/mL Stock Solution reconstitute->stock aliquot Aliquot & Store at -80°C stock->aliquot thaw Thaw Aliquot aliquot->thaw dilute Dilute to Working Concentration thaw->dilute apply Apply to Cells dilute->apply

Figure 1. Experimental workflow for this compound solution preparation and application.

troubleshooting_solubility start Start: Reconstitute this compound is_clear Is the solution clear? start->is_clear gentle_mix Gentle Vortexing or Sonication is_clear->gentle_mix No use_solution Solution is ready for use is_clear->use_solution Yes check_again Re-check for clarity gentle_mix->check_again check_again->use_solution Yes centrifuge Centrifuge to pellet insoluble material check_again->centrifuge No use_supernatant Use supernatant centrifuge->use_supernatant

Figure 2. Troubleshooting guide for this compound solubility issues.

signaling_pathway This compound This compound SK2 SK2 Channel (Small Conductance Ca2+-activated K+ Channel) This compound->SK2 Blocks K_efflux K+ Efflux SK2->K_efflux Inhibits Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Prevents Neuronal_Excitability Decreased Neuronal Excitability Hyperpolarization->Neuronal_Excitability Reduces

Figure 3. Simplified signaling pathway showing the action of this compound on SK2 channels.

References

Technical Support Center: Tamapin Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) of Tamapin in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem for this compound assays?

Non-specific binding refers to the adhesion of this compound to surfaces other than its intended biological target, the small conductance calcium-activated potassium (SK) channels.[1][2][3] This can include plastic surfaces of microplates, sensor chips, or other proteins in the sample.[4] Such interactions are problematic because they generate high background signals, which can mask the true specific binding signal, thereby reducing the assay's sensitivity, accuracy, and signal-to-noise ratio.[5][6][7]

Q2: What are the primary causes of non-specific binding with peptides like this compound?

Non-specific binding of peptides is primarily driven by two types of interactions:

  • Hydrophobic Interactions: Peptides can adsorb to hydrophobic plastic surfaces (e.g., polystyrene microplates). Low concentrations of non-ionic surfactants can help disrupt these interactions.[8]

  • Electrostatic Interactions: this compound, like other peptides, has charged residues that can interact with charged surfaces.[9][10] These interactions can be minimized by adjusting the pH or increasing the salt concentration of the buffers.[8][11]

Q3: Can I test my surface for its tendency to cause non-specific binding?

Yes, a simple preliminary test involves running your analyte (this compound) over the experimental surface (e.g., a microplate well or biosensor chip) in the absence of its specific target (SK channels).[8] If you observe a significant signal, it indicates a high level of non-specific binding that needs to be addressed.[8]

Troubleshooting Guide: High Background Signal

High background signal is the most common indicator of significant non-specific binding. The following sections provide strategies to mitigate this issue.

Issue 1: Ineffective Blocking

The blocking step is critical for saturating potential non-specific binding sites on the assay surface.[5][7][12]

Solutions:

  • Optimize Blocking Buffer Choice: There is no single best blocking buffer for all experiments.[7] The ideal choice depends on the assay format and detection system. Common options include protein-based blockers and synthetic, protein-free blockers.

  • Concentration and Incubation Time: Ensure the blocking agent is used at an optimal concentration (e.g., 1-5% for BSA) and that the incubation time is sufficient to cover all non-specific sites. Too little blocking can lead to high background.[5]

Below is a comparison of common blocking agents.

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1 - 5%Inexpensive, readily available, compatible with many systems.[13]Can cause cross-reactivity with certain antibodies; potential for lot-to-lot variability.[7][13]
Non-Fat Dry Milk / Casein 1 - 5%Inexpensive, effective due to molecular diversity.[13]May cross-react with phospho-specific antibodies; can deteriorate if not stored properly.[7][13]
Fish Gelatin / Serum 0.1 - 3%Good for assays with mammalian samples to reduce cross-reactivity.[13][14]Can be more expensive.
Commercial/Synthetic Blockers VariesOften protein-free, reducing cross-reactivity; high stability and low variability.[14][15]Higher cost compared to traditional protein blockers.
Issue 2: Suboptimal Buffer Composition

The composition of your binding and wash buffers significantly impacts non-specific interactions.

Solutions:

  • Add a Surfactant: Including a mild, non-ionic detergent like Tween-20 (typically at 0.05% - 0.1%) in your wash buffer can disrupt weak hydrophobic interactions and prevent re-exposure of non-specific sites during washing.[5][7][8]

  • Increase Ionic Strength: For charge-based NSB, increasing the salt concentration (e.g., adding NaCl up to 200-500 mM) can create a shielding effect, preventing the charged peptide from interacting with the surface.[8][11][16]

  • Adjust pH: Modifying the buffer pH can alter the charge of this compound or the surface, which can help minimize electrostatic interactions.[11]

The following diagram illustrates a decision-making workflow for troubleshooting high background signals.

G start High Background Signal Detected check_blocking Step 1: Review Blocking Protocol start->check_blocking q_blocker Is the blocking agent appropriate and optimized? check_blocking->q_blocker optimize_blocker Action: Test alternative blockers (e.g., BSA, Casein, Synthetic). Optimize concentration & time. q_blocker->optimize_blocker No check_wash Step 2: Evaluate Wash Steps q_blocker->check_wash Yes optimize_blocker->check_wash q_wash Are wash steps stringent enough? check_wash->q_wash optimize_wash Action: Increase wash cycles (3-5x). Increase wash volume. Add 0.05% Tween-20 to wash buffer. q_wash->optimize_wash No check_buffer Step 3: Adjust Buffer Chemistry q_wash->check_buffer Yes optimize_wash->check_buffer q_buffer Is NSB due to charge or hydrophobicity? check_buffer->q_buffer add_salt Action (Charge): Increase NaCl concentration in binding buffer (e.g., 150-500 mM). q_buffer->add_salt Charge change_ph Action (Charge): Adjust buffer pH to minimize electrostatic interaction. q_buffer->change_ph Charge passivate Step 4: Consider Surface Passivation add_salt->passivate change_ph->passivate solution Reduced Background Signal passivate->solution

Caption: Troubleshooting workflow for reducing non-specific binding.

Issue 3: Inadequate Washing

Insufficient washing will fail to remove unbound or weakly bound this compound, leading to high background.[5][17] Conversely, overly aggressive washing can strip away specifically bound molecules.[5][18]

Solutions:

  • Optimize Wash Cycles: A common practice is to perform 3-5 wash cycles after each incubation step.[6][17][18] This number may need to be optimized for your specific assay.

  • Optimize Wash Volume: Ensure the volume of wash buffer is sufficient to fully cover the well surface, typically 300 µL or more for a 96-well plate.[6][18]

  • Ensure Complete Aspiration: Residual wash buffer can contain unbound molecules and contribute to background.[18] Calibrate automated plate washers to ensure minimal residual volume.[18][19]

Issue 4: Surface Properties

For some applications, standard blocking may be insufficient. In these cases, direct modification of the surface chemistry, known as surface passivation, is required.

Solutions:

  • Polyethylene Glycol (PEG) Coating: PEGylation is a highly effective method for creating a hydrophilic, inert surface that repels proteins.[20][21][22] This technique is common in single-molecule studies and for biosensors.

  • Hydrophobic Organosilane Treatment: For glass surfaces, treatment with organosilanes can create a hydrophobic layer that, when combined with a blocking agent like BSA, can effectively passivate the surface.[23]

The diagram below illustrates the concept of surface passivation.

G cluster_0 Unpassivated Surface cluster_1 Passivated Surface Unpassivated High Non-Specific Binding Surface1 Glass or Plastic Surface Tamapin1 This compound Tamapin1->Surface1 NSB NSB_Arrow Adsorption Passivated Low Non-Specific Binding Surface2 Glass or Plastic Surface PEG_Layer Passivation Layer (e.g., PEG) PEG_Layer->Surface2 Covers Surface Tamapin2 This compound Tamapin2->PEG_Layer Repulsion Repel_Arrow Repulsion

References

Technical Support Center: Optimizing Tamapin for SK2 Channel Blockade

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Tamapin to selectively block SK2 channels.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for SK2 channel research?

This compound is a peptide toxin originally isolated from the venom of the Indian red scorpion (Mesobuthus tamulus).[1][2] It is a highly potent and selective blocker of small-conductance calcium-activated potassium (SK) channels, with a remarkable preference for the SK2 subtype.[1][3][4] This selectivity makes it an invaluable tool for isolating and studying the specific physiological roles of SK2 channels in various cell types, including neurons.[1][4]

Q2: What is the optimal concentration of this compound for blocking SK2 channels?

The half-maximal inhibitory concentration (IC50) for this compound on SK2 channels is approximately 24 pM.[1][3][4] However, the optimal concentration for your specific experiment may vary depending on the cell type, expression levels of SK2 channels, and the experimental conditions. It is always recommended to perform a dose-response curve to determine the most effective concentration for your system. For complete blockage of SK2-mediated currents in experimental systems like Xenopus oocytes, concentrations up to 500 nM of recombinant this compound have been used.[2]

Q3: How selective is this compound for SK2 channels over other SK channel subtypes?

This compound exhibits significant selectivity for SK2 channels. Its affinity for SK2 is approximately 1750-fold higher than for SK1 and about 70-fold higher than for SK3.[1][4] This high degree of selectivity allows for the functional isolation of SK2 channel activity.

Q4: How should I prepare and store this compound solutions?

  • Reconstitution: this compound is typically supplied as a lyophilized powder.[2] To create a stock solution, it can be reconstituted in a conventional buffer. For example, a 1 µM stock solution can be prepared by adding 0.289 ml of buffer per µg of peptide.[2]

  • Storage: The lyophilized powder should be stored at 4°C for short-term storage or -20°C or below for long-term stability.[2] Once reconstituted, the stock solution should be stored at -20°C or below. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2] Working dilutions should ideally be prepared fresh for each experiment and any unused portion discarded within 12 hours.[2]

Q5: Is there a difference between native and recombinant this compound?

Native this compound is amidated at its C-terminus.[3][4] While some commercially available this compound is recombinant and not amidated, studies have shown that this modification has a negligible impact on its activity and selectivity for SK2 channels.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound on currents. Incorrect concentration: The concentration of this compound may be too low to elicit a response.Perform a dose-response experiment starting from the pM range and increasing to the nM range.
Degraded this compound: Improper storage or handling may have led to the degradation of the peptide.Prepare a fresh stock solution from lyophilized powder. Ensure proper storage at -20°C or below and avoid multiple freeze-thaw cycles.[2]
Low or absent SK2 channel expression: The cell type being studied may not express SK2 channels or may express them at very low levels.Verify SK2 channel expression using techniques such as qPCR, Western blot, or immunocytochemistry.
Issues with the recording setup: Problems with the patch-clamp rig, perfusion system, or solutions can prevent the observation of a real effect.Check the stability of your recording setup, ensure proper perfusion of the this compound solution, and verify the composition of your internal and external solutions.
Partial or incomplete block of the target current. Sub-saturating concentration: The concentration of this compound may not be high enough to achieve a complete block.Increase the concentration of this compound. Refer to dose-response curves in the literature or your own experiments to determine a saturating concentration.
Presence of other channel subtypes: The observed current may be a composite of currents from different SK channel subtypes or other potassium channels that are not blocked by this compound.Use other, less selective blockers in combination with this compound to dissect the components of the current. For example, apamin can be used to block both SK2 and SK3 channels.[5]
Slow onset of action: The effect of this compound may not be instantaneous.Ensure adequate perfusion time to allow for the toxin to bind to the channels. Monitor the current over several minutes after the application of this compound.
Inconsistent results or poor reproducibility. Inconsistent solution preparation: Variations in the preparation of this compound stock and working solutions can lead to variability in the final concentration.Standardize your solution preparation protocol. Always use calibrated pipettes and high-quality reagents.
Variability in cell health or passage number: Changes in cell culture conditions can affect channel expression and overall cell physiology.Maintain consistent cell culture practices. Use cells within a defined passage number range for your experiments.
Instability of the recording: A drifting baseline or changes in seal resistance during the experiment can obscure the effect of this compound.Ensure a stable gigaohm seal before applying the toxin. Monitor the seal resistance and whole-cell parameters throughout the recording.

Data Summary

Table 1: this compound Affinity for SK Channel Subtypes

Channel SubtypeIC50Reference
SK1 (KCa2.1) 42 nM[3][4]
SK2 (KCa2.2) 24 pM[1][3][4]
SK3 (KCa2.3) 1.7 nM[3][4]

Experimental Protocols

Whole-Cell Patch-Clamp Protocol for Measuring SK2 Channel Currents

This protocol provides a general framework for recording SK2 channel currents and assessing their block by this compound. Specific parameters may need to be optimized for your particular cell type and recording setup.

1. Cell Preparation:

  • Culture cells expressing SK2 channels on glass coverslips suitable for microscopy and electrophysiology.

  • Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with an external solution.

2. Pipette Preparation:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

  • Fill the pipette with the internal solution, ensuring there are no air bubbles at the tip.

3. Establishing a Whole-Cell Recording:

  • Approach a target cell with the patch pipette while applying positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).

  • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

  • Allow the cell to dialyze with the internal solution for a few minutes before starting the recording.

4. Recording SK Currents:

  • Clamp the cell at a holding potential of -60 mV.

  • Elicit SK currents using a voltage ramp or step protocol. For example, a ramp from -100 mV to +40 mV over 200 ms.

  • The internal solution should contain a calcium buffer (e.g., EGTA) to control the free calcium concentration, which activates SK channels.

5. Application of this compound:

  • Establish a stable baseline recording of the SK current for several minutes.

  • Switch the perfusion to an external solution containing the desired concentration of this compound.

  • Continuously record the current to observe the blocking effect of this compound.

  • After the effect has reached a steady state, switch back to the control external solution to assess the reversibility of the block.

Solutions:

  • External Solution (example): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (example): 140 mM KCl, 10 mM HEPES, 10 mM EGTA, 5 mM Mg-ATP, 0.4 mM Na-GTP (pH adjusted to 7.2 with KOH). The free Ca2+ concentration can be adjusted by varying the CaCl2 concentration added to the EGTA-containing solution.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Cell_Culture Cell Culture with SK2 Expression Giga_Seal Form Gigaohm Seal Cell_Culture->Giga_Seal Pipette_Prep Pipette Preparation (3-6 MΩ) Pipette_Prep->Giga_Seal Solutions Prepare Internal & External Solutions Solutions->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline Record Baseline SK Current Whole_Cell->Baseline Tamapin_App Apply this compound Baseline->Tamapin_App Washout Washout with Control Solution Tamapin_App->Washout Data_Acquisition Data Acquisition Washout->Data_Acquisition Analysis Analyze Current Blockade Data_Acquisition->Analysis

Caption: Workflow for assessing this compound's effect on SK2 channels.

Signaling_Pathway cluster_membrane Cell Membrane SK2 SK2 Channel K_efflux K+ Efflux SK2->K_efflux Block Blockade Ca_increase Increased Intracellular Ca2+ Ca_increase->SK2 Activates This compound This compound This compound->SK2 Inhibits Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization

Caption: Mechanism of SK2 channel activation and this compound inhibition.

References

Technical Support Center: Troubleshooting Tamapin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tamapin, a potent and selective blocker of small-conductance calcium-activated potassium (SK) channels, with a particularly high affinity for the SK2 subtype.[1][2] This resource is designed for researchers, scientists, and drug development professionals to address common issues that may arise during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a 31-amino acid peptide toxin originally isolated from the venom of the Indian red scorpion (Mesobuthus tamulus).[1][3] Its primary molecular target is the family of small-conductance calcium-activated potassium (SK) channels. It is a highly potent and selective blocker of the SK2 channel subtype.[1][2]

Q2: What are the different affinities of this compound for SK channel subtypes?

This compound exhibits differential binding affinities for the three main SK channel subtypes, making it a valuable tool for distinguishing between them.

SK Channel SubtypeIC₅₀ (Inhibitory Concentration 50%)
SK1 ~42 nM
SK2 ~24 pM
SK3 ~1.7 nM
Data compiled from multiple sources.[2][3]

Q3: How should I store and handle this compound?

Proper storage and handling are critical for maintaining this compound's activity.

  • Lyophilized Powder: Store at -20°C or below.[4]

  • Reconstituted Solution: Store at -20°C or below. It is highly recommended to aliquot the reconstituted solution to avoid repeated freeze-thaw cycles.[4] Working dilution samples should be discarded if not used within 12 hours.[4] "Frost-free" freezers are not recommended for storage.[4]

Q4: How do I prepare a this compound stock solution?

To prepare a stock solution, reconstitute the lyophilized powder in a conventional buffer. For example, a 1 µM stock solution can be made by adding 0.289 ml of buffer per µg of peptide.[4] If you observe any slight turbidity after prolonged storage of the solution, clarify it by centrifugation before use.[4]

Q5: Is there a difference between native and recombinant this compound?

Native this compound is amidated at its C-terminus.[3] However, studies have shown that recombinant, non-amidated this compound has negligible differences in activity and selectivity.[4]

Troubleshooting Guide: Lack of this compound Effect

This guide addresses potential reasons for observing a diminished or absent effect of this compound in your experiments.

Problem 1: No observable effect on SK channel currents.
Possible Cause Troubleshooting Step
Incorrect this compound Concentration Verify your calculations for the final concentration. Given the picomolar affinity for SK2 channels, ensure accurate dilution of your stock solution.[2]
This compound Degradation Ensure proper storage and handling as outlined in the FAQs. Avoid repeated freeze-thaw cycles.[4] Prepare fresh working solutions for each experiment.
Low or Absent Target Channel Expression Confirm the expression of SK channels, particularly the high-affinity SK2 subtype, in your experimental model (cell line or tissue).[5] Refer to the SK channel expression table below.
Issues with Experimental Setup (e.g., Patch-Clamp) Check the integrity of your patch-clamp setup, including the perfusion system and electrodes. Ensure proper sealing and access to the cell.[6]
Incorrect Buffer or pH Verify that the pH and composition of your extracellular solution are optimal for both cell health and this compound activity.
Problem 2: The effect of this compound is weaker than expected.
Possible Cause Troubleshooting Step
Suboptimal Incubation Time The blocking effect of this compound is time-dependent.[1] Ensure a sufficient pre-incubation period for the toxin to bind to the channels.
Presence of Interfering Substances Ensure your experimental solutions are free from proteases or other substances that could degrade the peptide toxin.
Lot-to-Lot Variability If you have recently switched to a new batch of this compound, consider the possibility of lot-to-lot variation in potency.
Competitive Antagonism Ensure that other compounds in your experimental preparation are not competing with this compound for the same binding site on the SK channel. This compound and Apamin, for instance, share at least partially overlapping binding sites.[1]
Problem 3: Inconsistent results between experiments.
Possible Cause Troubleshooting Step
Inconsistent Solution Preparation Prepare fresh dilutions from a validated stock solution for each experiment to minimize variability.
Variable Cell Health or Passage Number Use cells at a consistent passage number and ensure they are healthy and in the optimal growth phase, as channel expression can vary.
Fluctuations in Experimental Conditions Maintain consistent temperature, pH, and perfusion rates throughout all experiments.

SK Channel Expression in Common Cell Lines

The following table summarizes the known expression of SK channel subtypes in some commonly used cell lines. It is crucial to verify expression in your specific cell line and passage number.

Cell LineSK1 (KCNN1)SK2 (KCNN2)SK3 (KCNN3)Reference(s)
HEK293 Endogenous expression is low/absent. Often used for heterologous expression of SK channel subtypes.Endogenous expression is low/absent. Often used for heterologous expression of SK channel subtypes.Endogenous expression is low/absent. Often used for heterologous expression of SK channel subtypes.[7][8]
SH-SY5Y mRNA transcripts detected.mRNA transcripts detected.mRNA transcripts detected.[9][10]
Jurkat Constitutively express KCa2.2 (SK2) channels.Constitutively express KCa2.2 (SK2) channels.-[11]

Experimental Protocols

Key Experiment: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for assessing the effect of this compound on SK channel currents.

1. Cell Preparation:

  • Culture cells (e.g., HEK293 cells stably expressing the SK2 channel subtype) on glass coverslips.

  • Ensure cells are at an appropriate density for patching (typically 50-70% confluency).

2. Solution Preparation:

  • External (Extracellular) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg. Adjust pH to 7.2 with KOH. Free Ca²⁺ can be adjusted to a level that activates SK channels.

  • This compound Solution: Prepare fresh dilutions of this compound in the external solution to the desired final concentrations (e.g., 100 pM, 1 nM, 10 nM).

3. Electrophysiological Recording:

  • Pull patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration.

  • Hold the cell at a membrane potential of -60 mV.

  • Elicit SK channel currents using a voltage step protocol (e.g., depolarizing steps to +20 mV for 200 ms).

  • Record baseline currents in the external solution.

  • Perfuse the cell with the this compound-containing external solution and record currents after a stable block is achieved.

  • Wash out the this compound with the external solution to observe the reversibility of the block.

Visualizations

Signaling Pathway: SK Channel Gating Mechanism

SK_Channel_Gating cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SK_Channel SK Channel SK_Channel->Extracellular K⁺ Efflux (Channel Open) CaM Calmodulin (CaM) (C-lobe constitutively bound) S4_S5_Linker S4-S5 Linker CaM->S4_S5_Linker traps Ca2_ions Intracellular Ca²⁺ Ca2_ions->CaM binds to N-lobe S4_S5_Linker->SK_Channel induces conformational change

Caption: Gating mechanism of the SK channel activated by intracellular calcium.

Experimental Workflow: Troubleshooting this compound Application

Troubleshooting_Workflow Start Start: No this compound Effect Observed Check_Concentration Verify this compound Concentration and Dilutions Start->Check_Concentration Check_Storage Confirm Proper Storage and Handling of this compound Check_Concentration->Check_Storage If concentration is correct Problem_Solved Problem Resolved Check_Concentration->Problem_Solved Incorrect Check_Expression Validate SK Channel (especially SK2) Expression Check_Storage->Check_Expression If storage is correct Check_Storage->Problem_Solved Improper Check_Setup Troubleshoot Electrophysiology Rig (Perfusion, Electrodes, Seal) Check_Expression->Check_Setup If expression is confirmed Check_Expression->Problem_Solved Not expressed Check_Setup->Problem_Solved Faulty Contact_Support Consult Further Technical Support Check_Setup->Contact_Support If setup is functional Tamapin_Selectivity This compound This compound SK2 SK2 Channel (IC₅₀ ≈ 24 pM) This compound->SK2 Highest Affinity SK3 SK3 Channel (IC₅₀ ≈ 1.7 nM) This compound->SK3 Intermediate Affinity SK1 SK1 Channel (IC₅₀ ≈ 42 nM) This compound->SK1 Lowest Affinity

References

Tamapin degradation and how to store it properly

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Tamapin, a potent and selective blocker of small-conductance calcium-activated potassium (SK) channels, specifically SK2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a 31-amino acid peptide toxin originally isolated from the venom of the Indian red scorpion (Mesobuthus tamulus). It is a highly potent and selective blocker of small-conductance Ca2+-activated K+ (SK) channels, with a particularly high affinity for the SK2 subtype. By blocking these channels, this compound inhibits the afterhyperpolarization that follows an action potential in neurons, thereby modulating neuronal excitability.

Q2: What are the recommended storage conditions for this compound?

Proper storage of this compound is crucial to maintain its biological activity. Both lyophilized powder and reconstituted solutions should be stored at or below -20°C. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted solution into single-use volumes. Storage in "frost-free" freezers is not recommended due to temperature fluctuations.

Q3: How should I reconstitute lyophilized this compound?

Reconstitute lyophilized this compound in a buffer appropriate for your experimental system. For a 1 µM stock solution, you can add 0.289 mL of buffer per µg of peptide. Ensure the peptide is fully dissolved by gentle vortexing. For long-term storage of the reconstituted solution, it is advisable to use a buffer containing a carrier protein like bovine serum albumin (BSA) at a concentration of 0.1% to prevent adsorption of the peptide to container surfaces.

Q4: What are the known degradation pathways for this compound?

As a peptide, this compound is susceptible to several degradation pathways that can lead to a loss of activity:

  • Proteolytic Degradation: Susceptibility to cleavage by proteases present in experimental preparations. The use of protease inhibitors may be considered.

  • Oxidation: The amino acid sequence of this compound contains residues that can be prone to oxidation, which can alter its three-dimensional structure and function.

  • Deamidation: Asparagine and glutamine residues within the peptide sequence can undergo deamidation, leading to a change in charge and conformation.

  • Adsorption: Peptides can adsorb to the surfaces of plasticware and glassware, leading to a decrease in the effective concentration. Using low-adhesion tubes and adding a carrier protein to the solution can mitigate this.

Troubleshooting Guides

Issue 1: Reduced or No Biological Activity of this compound in Electrophysiology Experiments

Possible Causes & Solutions:

CauseTroubleshooting Steps
Improper Storage Ensure this compound (lyophilized and reconstituted) has been consistently stored at -20°C or below and protected from repeated freeze-thaw cycles.
Degradation of Reconstituted Solution Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid using working solutions that are more than 12 hours old.[1]
Incorrect Concentration Verify the initial concentration calculation and the dilution series. Perform a dose-response experiment to confirm the effective concentration for your specific cell type or preparation.
Adsorption to Surfaces Prepare solutions in low-adhesion tubes. Include a carrier protein like 0.1% BSA in your buffers to prevent non-specific binding.
pH of the Experimental Buffer The stability and activity of peptides can be pH-dependent. Ensure the pH of your extracellular solution is within the optimal range for your preparation and for this compound activity (typically physiological pH).
Presence of Proteases If using tissue homogenates or other preparations with potential protease activity, consider adding a cocktail of protease inhibitors to your solutions.
Issue 2: Inconsistent Results in Cell-Based Assays

Possible Causes & Solutions:

CauseTroubleshooting Steps
Cell Line Viability and Passage Number Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered ion channel expression.
Variability in SK Channel Expression Confirm the expression of the target SK channel subtype in your cell line using techniques like qPCR or Western blotting. Expression levels can vary between passages.
Incomplete Removal of this compound If performing washout experiments, ensure a thorough and prolonged washout period, as the binding of this compound can be tight and washout may be slow.
Assay Interference Some assay reagents may interfere with this compound or the SK channel. Run appropriate vehicle and positive/negative controls to identify any assay-specific artifacts.
Turbidity in Solution If the reconstituted this compound solution appears turbid after prolonged storage, clarify it by centrifugation before use to remove any aggregates.[1]

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol provides a framework for assessing the stability of this compound in a specific buffer over time.

  • Preparation of this compound Samples:

    • Reconstitute lyophilized this compound to a stock concentration of 1 mg/mL in the buffer of interest.

    • Prepare aliquots of the stock solution for each time point (e.g., 0, 24, 48, 72 hours) and storage condition (e.g., 4°C, room temperature, 37°C).

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • Procedure:

    • At each time point, inject a 20 µL sample onto the HPLC system.

    • Record the chromatogram and integrate the peak area of intact this compound.

  • Data Analysis:

    • Calculate the percentage of remaining intact this compound at each time point relative to the initial time point (T=0).

    • A decrease in the main peak area and the appearance of new peaks are indicative of degradation.

Protocol 2: Identification of this compound Degradation Products by Mass Spectrometry

This protocol outlines the use of LC-MS to identify potential degradation products of this compound.

  • Sample Preparation:

    • Subject this compound to forced degradation conditions (e.g., incubation with acid, base, or an oxidizing agent like hydrogen peroxide).

    • Prepare a control sample of intact this compound.

  • LC-MS System and Conditions:

    • Use an LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Employ a similar C18 column and gradient as described in the HPLC protocol.

  • Data Acquisition:

    • Acquire data in both full scan mode to detect all ions and in tandem MS (MS/MS) mode to fragment the ions for sequence and modification analysis.

  • Data Analysis:

    • Compare the mass spectra of the degraded samples to the control.

    • Identify new peaks in the degraded samples and determine their mass-to-charge ratio (m/z).

    • Analyze the MS/MS fragmentation pattern of the new peaks to identify the specific site of modification (e.g., oxidation of a specific methionine residue, deamidation of an asparagine residue).

Protocol 3: Validation of this compound Potency using a Dose-Response Curve in Electrophysiology

This protocol describes how to generate a dose-response curve to determine the IC50 of this compound on SK channel currents.

  • Cell Preparation and Recording:

    • Prepare cells expressing the target SK channel (e.g., cultured cells or neurons in brain slices).

    • Establish a whole-cell patch-clamp recording configuration.

    • Use a voltage protocol that reliably elicits SK channel-mediated currents.

  • This compound Application:

    • Prepare a series of dilutions of this compound in the extracellular recording solution, ranging from sub-nanomolar to micromolar concentrations.

    • After obtaining a stable baseline recording of the SK current, perfuse the cells with increasing concentrations of this compound.

    • Allow sufficient time at each concentration for the blocking effect to reach a steady state.

  • Data Acquisition and Analysis:

    • Measure the peak amplitude of the SK current at each this compound concentration.

    • Calculate the percentage of inhibition of the current at each concentration relative to the baseline current.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of the current is inhibited).

Visualizations

SK Channel Signaling Pathway

SK_Channel_Signaling cluster_0 Upstream Signaling cluster_1 SK Channel Activation cluster_2 Downstream Effects Ca2+_Influx Ca2+_Influx CaM Calmodulin (CaM) Ca2+_Influx->CaM Binds to VGCC Voltage-Gated Ca2+ Channels VGCC->Ca2+_Influx Opens NMDAR NMDA Receptors NMDAR->Ca2+_Influx Opens SK_Channel SK Channel CaM->SK_Channel Activates K_Efflux K+ Efflux SK_Channel->K_Efflux Mediates Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability This compound This compound This compound->SK_Channel Blocks

Experimental Workflow for this compound Stability Analysis

Tamapin_Stability_Workflow Start Start Reconstitute Reconstitute Lyophilized This compound Start->Reconstitute Incubate Incubate at Different Temperatures and Time Points Reconstitute->Incubate Analyze Analyze by HPLC and LC-MS Incubate->Analyze Quantify Quantify Peak Area of Intact this compound (HPLC) Analyze->Quantify Identify Identify Degradation Products (LC-MS) Analyze->Identify Assess_Activity Assess Biological Activity (e.g., Electrophysiology) Quantify->Assess_Activity Identify->Assess_Activity End End Assess_Activity->End

Logical Flow for Troubleshooting this compound Activity

Troubleshooting_Flow Start No/Low this compound Activity Check_Storage Proper Storage (-20°C, no freeze-thaw)? Start->Check_Storage Check_Prep Freshly Prepared Solution? Check_Storage->Check_Prep Yes Prepare_New Prepare Fresh Stock from New Vial Check_Storage->Prepare_New No Check_Conc Concentration Verified? Check_Prep->Check_Conc Yes Check_Prep->Prepare_New No Check_System Cell/System Validated? Check_Conc->Check_System Yes Recalculate Recalculate Dilutions/ Perform Titration Check_Conc->Recalculate No Investigate_Degradation Investigate Potential Degradation (HPLC/MS) Check_System->Investigate_Degradation Yes Validate_Expression Validate SK Channel Expression/Function Check_System->Validate_Expression No End Problem Solved Investigate_Degradation->End Prepare_New->End Recalculate->End Validate_Expression->End

References

Technical Support Center: Reversibility of Tamapin Block

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tamapin in electrophysiology experiments. The focus is on understanding and troubleshooting the reversibility of its block on small-conductance calcium-activated potassium (SK) channels.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which ion channels does it block?

This compound is a 31-amino acid peptide toxin isolated from the venom of the Indian red scorpion (Hottentotta tamulus).[1] It is a potent and highly selective blocker of small-conductance Ca2+-activated K+ (SK) channels.[1][2][3] this compound exhibits different affinities for the various SK channel subtypes, making it a valuable tool for discriminating between them in experimental preparations.

Q2: How selective is this compound for different SK channel subtypes?

This compound displays remarkable selectivity, particularly for the SK2 subtype. It is the most potent SK2 channel blocker characterized to date.[2][3] Its affinity for SK2 is approximately 70-fold higher than for SK3 and about 1,750-fold higher than for SK1.[2][3]

Q3: Is the block of SK channels by this compound reversible?

Yes, the blocking effect of this compound is generally considered to be largely reversible.[1] Reversibility is dependent on factors such as the concentration of this compound used and the duration of the washout period.[1] However, due to its very high affinity for SK2 channels (in the picomolar range), achieving complete and rapid reversal can be challenging.

Q4: What is the expected time course for the reversal of this compound block?

While detailed public data on the precise kinetics of this compound washout is limited, for high-affinity peptide toxins, a prolonged washout period is often necessary. The time required for partial or full recovery of the current can range from several minutes to over an hour, depending on the experimental conditions, including the perfusion rate and concentration of this compound used. It is recommended to perform pilot experiments to determine the optimal washout duration for your specific preparation.

Data Presentation

This compound Affinity for SK Channel Subtypes

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound for different SK channel subtypes, highlighting its potent and selective nature.

SK Channel SubtypeReported IC₅₀Reference
SK1 (KCa2.1)~42 nM
SK2 (KCa2.2)~24 pM[2][3]
SK3 (KCa2.3)~1.7 nM
Representative Reversibility Data

Disclaimer: The following data is representative and intended to illustrate the concept of "largely reversible" block. Actual recovery percentages and times will vary based on experimental conditions.

This compound ConcentrationWashout DurationExpected % Recovery (Representative)
1 nM (on SK2)15 minutes40 - 60%
1 nM (on SK2)30 minutes60 - 80%
1 nM (on SK2)60 minutes>80%

Experimental Protocols

Standard Protocol for Assessing this compound Block Reversibility

This protocol outlines a typical whole-cell patch-clamp experiment to measure the block and subsequent reversal of SK channel currents.

  • Establish Stable Baseline:

    • Obtain a stable whole-cell recording from the cell of interest.

    • Use a voltage protocol appropriate for eliciting SK currents (e.g., a voltage step or ramp that activates calcium influx).

    • Perfuse the cell with standard extracellular solution until the baseline SK current is stable for at least 5-10 minutes.

  • Apply this compound:

    • Switch the perfusion to an extracellular solution containing the desired concentration of this compound (e.g., 1-10 nM for SK2 channels).

    • Continue perfusion until the blocking effect reaches a steady state, where the current amplitude no longer decreases. This may take several minutes.

  • Washout Phase:

    • Switch the perfusion back to the standard extracellular solution (without this compound).

    • Ensure the perfusion system has a fast exchange time and minimizes dead volume to facilitate efficient washout. Maintain a constant flow rate.

    • Continuously record the current during the washout period. Monitor the recovery of the SK current amplitude over time. For high-affinity toxins like this compound, a washout period of at least 20-60 minutes is recommended.

  • Data Analysis:

    • Measure the peak or steady-state amplitude of the SK current at three key stages: before this compound application (Baseline), after steady-state block (Blocked), and at various time points during the washout (Recovery).

    • Calculate the percentage of block: (1 - (Blocked Current / Baseline Current)) * 100.

    • Calculate the percentage of recovery at a given time t: ((Recovery Current at t - Blocked Current) / (Baseline Current - Blocked Current)) * 100.

Troubleshooting Guide

Issue: Incomplete or No Reversal of this compound Block Observed

If you are not observing the expected reversal of the this compound block after initiating washout, consider the following potential causes and solutions.

Potential CauseRecommended Troubleshooting Steps
Insufficient Washout Duration This compound is a high-affinity toxin. Its dissociation (unbinding) from the channel can be very slow. Solution: Significantly extend the washout period (e.g., to 60 minutes or longer) while continuously monitoring for recovery.
Perfusion System Issues Inefficient solution exchange can prevent the complete removal of this compound from the recording chamber. Solution: 1. Verify that your perfusion system is functioning correctly with a high flow rate. 2. Check for leaks or blockages in the perfusion lines. 3. Minimize the dead volume in the chamber and tubing. 4. Ensure the outflow is positioned to effectively remove the old solution.
Toxin Adsorption Peptide toxins can adsorb to the surfaces of the perfusion tubing or recording chamber, leading to a slow "leaching" of the toxin back into the solution even during washout. Solution: 1. Use tubing materials known to have low protein binding (e.g., PTFE). 2. Consider including a carrier protein like 0.1% Bovine Serum Albumin (BSA) in both the this compound and washout solutions to reduce non-specific binding.
High Toxin Concentration Used Using a concentration of this compound that is far above the IC₅₀ will lead to a very high receptor occupancy, making washout significantly slower. Solution: Use the lowest concentration of this compound that provides a sufficient block for your experiment. This will facilitate more efficient reversal.
Cell Health Decline A decrease in the recorded current may be mistaken for an irreversible block if the cell's health is deteriorating over the long duration of the experiment. Solution: 1. Monitor key cell health parameters like resting membrane potential and access resistance throughout the experiment. 2. If these parameters degrade significantly, the lack of recovery may be due to cell death rather than irreversible binding.

Visualizations

Tamapin_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Establish Stable Whole-Cell Recording B Record Baseline SK Current (5-10 min) A->B Stable Signal C Apply this compound (until steady-state block) B->C Begin Block D Initiate Washout (Control Solution) C->D Initiate Reversal E Monitor & Record Current Recovery D->E Continuous Recording F Calculate % Block & % Recovery E->F Quantify Results

Caption: Workflow for assessing this compound block and reversibility.

Troubleshooting_Reversal Start No/Poor Reversal Observed During Washout Q1 Is Washout Duration > 30 min? Start->Q1 A1_Yes Check Perfusion System Q1->A1_Yes Yes A1_No Extend Washout Duration Q1->A1_No No Q2 Perfusion OK? (Flow Rate, No Leaks) A1_Yes->Q2 A2_Yes Consider Toxin Adsorption or High Concentration Q2->A2_Yes Yes A2_No Fix Perfusion System: Increase Flow, Check Lines Q2->A2_No No Q3 Is Cell Health Stable? (RMP, Ra) A2_Yes->Q3 A3_Yes Optimize Protocol: - Use Carrier Protein (BSA) - Lower Toxin Concentration Q3->A3_Yes Yes A3_No Current Rundown Likely Due to Cell Viability Q3->A3_No No

References

Potential off-target effects of Tamapin to consider

Author: BenchChem Technical Support Team. Date: December 2025

Tamapin Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions to address potential issues, particularly concerning off-target effects.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing an effect of this compound in my experimental model, but I am not sure if it is a specific block of SK2 channels. How can I confirm the specificity?

A1: To confirm the specificity of this compound's effect in your experiments, consider the following troubleshooting workflow:

Troubleshooting Workflow: Verifying On-Target vs. Off-Target Effects

G start Unexpected experimental result observed with this compound concentration Is the this compound concentration well above the IC50 for SK2 (24 pM)? start->concentration high_conc High concentrations might lead to off-target effects on SK1 (IC50 ~42 nM) and SK3 (IC50 ~1.7 nM). concentration->high_conc Yes dose_response Perform a dose-response curve. Does the EC50/IC50 align with SK2's known affinity? concentration->dose_response No high_conc->dose_response mismatch EC50/IC50 mismatch suggests a potential off-target effect or experimental artifact. dose_response->mismatch No control Use a negative control peptide (e.g., a scrambled version of this compound) and a positive control cell line with known SK channel expression. dose_response->control Yes other_blockers Use other SK channel blockers with different selectivity profiles (e.g., Apamin) to see if they replicate the effect. mismatch->other_blockers knockdown Employ molecular controls: Use siRNA/shRNA to knock down SK2. Does this abolish the effect of this compound? control->knockdown no_effect If knockdown abolishes the effect, it strongly suggests the effect is mediated by SK2 channels. knockdown->no_effect Yes persistent_effect If the effect persists after SK2 knockdown, it is likely an off-target effect. knockdown->persistent_effect No

Caption: Troubleshooting workflow for this compound specificity.

Q2: My results suggest that this compound is affecting a potassium current, but it doesn't seem to be SK2. What are the most likely off-target channels for this compound?

A2: this compound is highly selective for SK2 channels.[1] However, at higher concentrations, it can also block other members of the small-conductance calcium-activated potassium (SK) channel family.[2] The primary off-target candidates are:

  • SK3 (KCa2.3) channels: These are the most likely off-target, with an IC50 value around 1.7 nM.[3]

  • SK1 (KCa2.1) channels: These are less sensitive to this compound, with an IC50 of approximately 42 nM.[3]

This compound has been reported to not affect intermediate-conductance (SK4/IK1/KCa3.1) or voltage-gated potassium channels.[2] If you suspect an off-target effect, it is crucial to perform concentration-response experiments to determine the potency of the observed effect and compare it to the known IC50 values for different SK channels.

Q3: I am seeing a high degree of non-specific binding in my assay. How can I minimize this?

A3: Non-specific binding can be a challenge when working with peptides like this compound. Here are some strategies to mitigate this issue:

  • Optimize Blocking Buffers: Increase the concentration of blocking proteins like bovine serum albumin (BSA) or casein in your buffers.

  • Include Detergents: Adding a mild non-ionic detergent (e.g., Tween-20 or Triton X-100) to your wash and incubation buffers can help reduce hydrophobic interactions.

  • Use Siliconized Tubes: Peptides can adhere to plastic surfaces. Using low-retention or siliconized tubes for preparing and storing this compound solutions can minimize loss.

  • Check for Peptide Aggregation: Ensure that your this compound stock is properly dissolved and has not formed aggregates. Sonication can sometimes help in disaggregating peptides.

  • Consider System Suitability Tests: Before running your main experiment, perform a system suitability test with a known standard to ensure your assay is performing as expected.

Q4: Are there differences between native and recombinant this compound that I should be aware of?

A4: Yes, there can be differences. Native this compound isolated from scorpion venom is C-terminally amidated.[4] Recombinant versions of this compound may lack this amidation, which can potentially affect the peptide's potency and pharmacological properties.[3][5] When interpreting your results, it is important to be aware of the form of this compound you are using and to consult the manufacturer's specifications.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound for various SK channel subtypes.

Channel SubtypeGene NameIC50 ValueSelectivity vs. SK2Reference
SK1 KCNN1~ 42 nM~ 1750-fold lower[1][3]
SK2 KCNN2~ 24 pM -[1][3]
SK3 KCNN3~ 1.7 nM~ 70-fold lower[1][3]
SK4 (IK1) KCNN4Not sensitiveNo effect[2]
Voltage-gated K+ Channels VariousNot sensitiveNo effect[2]

Experimental Protocols

Protocol: Determining this compound Specificity using Electrophysiology

This protocol outlines a general approach for testing the specificity of this compound on a target cell using whole-cell patch-clamp electrophysiology.

G cluster_0 Preparation cluster_1 Recording & Baseline cluster_2 This compound Application cluster_3 Data Analysis prep_cells Prepare target cells for patch-clamp recording establish_wc Establish whole-cell configuration prep_cells->establish_wc prepare_sol Prepare intracellular and extracellular recording solutions prepare_sol->establish_wc record_baseline Record baseline SK current (e.g., using a voltage ramp or step protocol) establish_wc->record_baseline apply_this compound Perfuse cells with increasing concentrations of this compound (e.g., 1 pM to 100 nM) record_baseline->apply_this compound record_inhibition Record the inhibition of the SK current at each concentration apply_this compound->record_inhibition plot_curve Plot the concentration-response curve record_inhibition->plot_curve calculate_ic50 Calculate the IC50 value plot_curve->calculate_ic50 compare Compare the experimental IC50 to known values for SK channels calculate_ic50->compare

Caption: Experimental workflow for electrophysiological validation.

Methodology:

  • Cell Preparation: Culture cells expressing the ion channels of interest.

  • Electrophysiology Setup: Use a standard patch-clamp rig with appropriate amplifiers and data acquisition software.

  • Recording:

    • Establish a stable whole-cell recording.

    • Record baseline currents elicited by a suitable voltage protocol in the absence of this compound.

    • Perfuse the cells with known concentrations of this compound, starting from sub-picomolar ranges and increasing incrementally.

    • At each concentration, record the current to measure the degree of inhibition.

  • Data Analysis:

    • Measure the peak or steady-state current at each this compound concentration.

    • Normalize the current to the baseline.

    • Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50.

    • Compare the obtained IC50 with the values in the table above to identify the likely channel being affected.

Signaling Pathway Considerations

This compound's primary mechanism of action is the direct block of the SK2 channel pore, which reduces potassium efflux. This leads to a decrease in the afterhyperpolarization (AHP) that follows an action potential in neurons.[1] Off-target effects on SK1 and SK3 would have similar consequences on membrane potential, though with lower potency.

Diagram: this compound's Effect on Neuronal Excitability

G cluster_0 Normal Physiology cluster_1 With this compound Ca_influx Action Potential causes Ca2+ influx SK2_activation Ca2+ activates SK2 channels Ca_influx->SK2_activation K_efflux K+ efflux through SK2 channels SK2_activation->K_efflux AHP Afterhyperpolarization (AHP) occurs K_efflux->AHP Firing_rate Neuronal firing rate is regulated AHP->Firing_rate This compound This compound SK2_block SK2 channels are blocked This compound->SK2_block Reduced_K_efflux K+ efflux is reduced SK2_block->Reduced_K_efflux Reduced_AHP AHP is reduced or abolished Reduced_K_efflux->Reduced_AHP Increased_firing Increased neuronal excitability and firing rate Reduced_AHP->Increased_firing SK2_activation_T Ca2+ activates SK2 channels SK2_activation_T->SK2_block Ca_influx_T Action Potential causes Ca2+ influx Ca_influx_T->SK2_activation_T

References

Technical Support Center: Tamapin Application for Improved Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Tamapin to enhance the signal-to-noise ratio in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a 31-amino acid peptide toxin originally isolated from the venom of the Indian red scorpion (Mesobuthus tamulus).[1] It is a potent and highly selective blocker of small-conductance calcium-activated potassium (SK) channels, specifically targeting the SK2 subtype (also known as KCa2.2).[1][2] SK channels are activated by intracellular calcium and contribute to the afterhyperpolarization (AHP) that follows action potentials, which in turn shapes neuronal firing patterns.[2][3] By blocking SK2 channels, this compound reduces the AHP, leading to increased neuronal excitability and a more robust signal in electrophysiological recordings.

Q2: How does blocking SK2 channels with this compound improve the signal-to-noise ratio?

SK channels, particularly the SK2 subtype, contribute to the medium afterhyperpolarization (mAHP) which can influence the regularity and precision of neuronal firing.[2][4] In some recordings, this SK-mediated current can be a source of variability or can mask smaller synaptic signals. By selectively blocking this current with this compound, the baseline noise can be reduced, and the signal of interest (e.g., evoked postsynaptic potentials or action potentials) can become more prominent, thus improving the overall signal-to-noise ratio (SNR).[5][6][7]

Q3: What is the optimal concentration of this compound to use?

The optimal concentration depends on the specific experimental goals and the expression levels of SK2 channels in the preparation. Due to its high potency for SK2 channels (IC50 of ~24 pM), concentrations in the low nanomolar to picomolar range are typically effective.[2][3] A concentration of 1-10 nM is often sufficient to achieve significant SK2 channel block without affecting other SK channel subtypes.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

Q4: How should this compound be stored?

For long-term storage, lyophilized this compound should be stored desiccated at -20°C.[8] Once reconstituted in a buffer, it is recommended to prepare aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.[8] Working solutions should ideally be used the same day they are prepared.[8]

Q5: Is the effect of this compound reversible?

The reversibility of this compound's effect can be time and concentration-dependent.[1] In many experimental preparations, the block is largely reversible upon washout.[1] However, complete washout may require prolonged perfusion with a this compound-free solution.

Q6: What are the differences between native and recombinant this compound?

Native this compound is amidated at the C-terminus.[9] Recombinant versions produced in systems like E. coli are typically not amidated. However, studies have shown that this C-terminal amidation has a negligible effect on the activity and selectivity of the toxin.

Quantitative Data

The following tables summarize the selectivity and potency of this compound for different SK channel subtypes.

Table 1: this compound IC50 Values for SK Channel Subtypes

SK Channel SubtypeGene NameIC50 ValueReference(s)
SK1KCNN1~42 nM[2]
SK2KCNN2~24 pM[2][3]
SK3KCNN3~1.7 nM[2]

Table 2: Selectivity of this compound

Channel ComparisonFold SelectivityReference(s)
SK2 vs. SK1~1750-fold[2][3]
SK2 vs. SK3~70-fold[2][3]

Experimental Protocols

Whole-Cell Patch-Clamp Protocol for this compound Application

This protocol provides a general guideline for applying this compound to cultured neurons or acute brain slices during whole-cell patch-clamp recordings.

1. Preparation of Solutions:

  • Artificial Cerebrospinal Fluid (aCSF): Prepare and sterile-filter your standard aCSF. Ensure it is continuously bubbled with 95% O2 / 5% CO2.
  • Internal Solution: Prepare and filter your desired internal patch pipette solution.
  • This compound Stock Solution: Reconstitute lyophilized this compound in a suitable buffer (e.g., aCSF or a buffered saline solution with a carrier protein like 0.1% BSA to prevent adhesion to plasticware) to a stock concentration of 1 µM. Aliquot and store at -20°C.
  • Working Solution: On the day of the experiment, dilute the stock solution in aCSF to the final desired concentration (e.g., 1-10 nM).

2. Electrophysiological Recording:

  • Prepare your brain slices or cultured cells as per your standard laboratory protocol.[10][11]
  • Obtain a stable whole-cell patch-clamp recording from a neuron of interest.[12][13]
  • Record baseline activity for a sufficient period (e.g., 5-10 minutes) to ensure the stability of the recording. This can include recording spontaneous activity, evoked responses, or firing patterns in response to current injections.[2][14]

3. This compound Application:

  • Switch the perfusion system from the control aCSF to the aCSF containing this compound.[15]
  • Allow sufficient time for the this compound to reach the tissue and exert its effect. This may take several minutes depending on the perfusion system and tissue thickness.
  • Continuously monitor the electrophysiological parameters of the cell.

4. Data Acquisition and Analysis:

  • Record the cellular response after this compound application.
  • To assess the improvement in signal-to-noise ratio, you can measure parameters such as the amplitude of the signal of interest and the standard deviation of the baseline noise before and after this compound application.
  • For washout, switch the perfusion back to the control aCSF and record for an extended period.

Troubleshooting Guide

Q: I am not observing any effect of this compound on my recordings. What could be the issue?

  • A1: Inactive Toxin: Ensure that the this compound has been stored correctly and that the working solution was freshly prepared. Peptides can degrade over time or with improper storage.[8]

  • A2: Low SK2 Channel Expression: The cell type you are studying may not express a significant level of SK2 channels. Consider performing qPCR or immunohistochemistry to verify SK2 channel expression.

  • A3: Insufficient Concentration: While this compound is potent, the effective concentration can vary. Try increasing the concentration in a stepwise manner.

  • A4: Perfusion Issues: Verify that your perfusion system is working correctly and that the this compound-containing solution is reaching the tissue.[16]

Q: The effect of this compound is highly variable between cells. Why?

  • A1: Heterogeneous Cell Population: The neurons you are targeting may be a heterogeneous population with varying levels of SK2 channel expression.

  • A2: Inconsistent Experimental Conditions: Ensure that all experimental parameters, such as temperature, pH, and flow rate of the perfusion, are kept consistent between experiments.

  • A3: Run-down of Channels: SK channels can sometimes "run-down" during whole-cell recordings. A perforated patch-clamp configuration might offer more stability for long recordings.[4][12]

Q: I am concerned about off-target effects. How can I be sure this compound is only blocking SK2 channels?

  • A1: Use a Low Concentration: Leverage the high potency and selectivity of this compound for SK2 channels by using the lowest effective concentration.[2]

  • A2: Control Experiments: In parallel experiments, use a less selective SK channel blocker like apamin and compare the results.[4]

  • A3: Test on Different SK Channels: If you have access to expression systems, you can directly test the effect of your this compound concentration on cells expressing only SK1 or SK3 channels to confirm its selectivity.[9][17]

Q: My this compound solution appears cloudy or has precipitated. What should I do?

  • A1: Centrifugation: If slight turbidity occurs after prolonged storage, you can clarify the solution by centrifugation before use.

  • A2: Solubility Issues: Ensure the buffer used for reconstitution is appropriate. The inclusion of a carrier protein like BSA can sometimes help with solubility and prevent adhesion to vials.

Q: I often lose the cell after applying this compound. How can I prevent this?

  • A1: Increased Excitability: By blocking a potassium channel, this compound will increase the excitability of the neuron. This can sometimes lead to excessive firing and cell death, especially if the cell is already in a fragile state. Try holding the cell at a more hyperpolarized potential.

  • A2: Solution Exchange Artifacts: Ensure that the switch in perfusion solutions does not introduce mechanical instability to the recording. Check for changes in flow rate or temperature during the solution exchange.[11][16]

Visualizations

Tamapin_Mechanism cluster_neuron Neuron Ca_source Voltage-gated Ca2+ Channels Ca_ion Ca2+ Ca_source->Ca_ion Influx SK2 SK2 Channel Ca_ion->SK2 Activates K_ion K+ SK2->K_ion Efflux AHP Afterhyperpolarization (AHP) K_ion->AHP Causes Firing Action Potential Firing AHP->Firing Regulates (Hyperpolarizes) Firing->Ca_source Opens This compound This compound This compound->SK2 Blocks

Caption: Mechanism of this compound action on neuronal excitability.

Experimental_Workflow prep Prepare Brain Slice or Cell Culture patch Establish Stable Whole-Cell Recording prep->patch baseline Record Baseline Activity (5-10 min) patch->baseline apply Perfuse with This compound Solution baseline->apply analyze Analyze Data: Compare Pre vs. Post baseline->analyze record Record Post-Application Activity apply->record washout Washout with Control Solution record->washout record->analyze

Caption: Experimental workflow for this compound application.

Troubleshooting_Flowchart start No Effect Observed with this compound q1 Is the toxin preparation fresh? start->q1 a1_no Prepare fresh toxin solution and re-test q1->a1_no No q2 Is perfusion system working correctly? q1->q2 Yes a1_yes Check SK2 expression in cell type a2_yes Consider increasing This compound concentration a1_yes->a2_yes end Problem Resolved a1_no->end q2->a1_yes Yes a2_no Troubleshoot perfusion system for leaks/blocks q2->a2_no No a2_yes->end a2_no->end

Caption: Troubleshooting flowchart for this compound experiments.

References

Tamapin vehicle control for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Tamapin in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a 31-amino acid peptide toxin originally isolated from the venom of the Indian red scorpion (Hottentotta tamulus, also known as Mesobuthus tamulus).[1] It functions as a potent and highly selective blocker of small conductance calcium-activated potassium (SK) channels, specifically targeting the SK2 subtype (KCa2.2).[1][2][3] By blocking these channels, this compound inhibits the afterhyperpolarization currents in neurons, which plays a crucial role in regulating neuronal firing patterns.[2][4][5]

Q2: What is the selectivity profile of this compound for different SK channel subtypes?

This compound exhibits a remarkable selectivity for SK2 channels over other SK subtypes. This high selectivity makes it an excellent tool for discriminating between the functions of different SK channel subtypes in various physiological processes.[1][6]

Q3: How should I prepare a stock solution of this compound?

This compound is typically supplied as a lyophilized powder. To prepare a stock solution, it is recommended to reconstitute the powder in a conventional buffer or water. For example, a 1 µM stock solution can be made by adding 0.289 ml of buffer per µg of the peptide.

Q4: What is the recommended storage procedure for this compound solutions?

Both the lyophilized powder and reconstituted stock solutions should be stored at -20°C or below. It is advisable to avoid repeated freeze-thaw cycles and storage in "frost-free" freezers to maintain the integrity of the peptide. If any turbidity is observed in the solution after prolonged storage, it should be clarified by centrifugation before use. Working dilutions should ideally be used within 12 hours.

Q5: Is there a difference between native and recombinant this compound?

Native this compound is amidated at its C-terminal tyrosine residue.[7] Some commercially available this compound is recombinant and may not have this amidation. However, studies have indicated that the C-terminal amidation has a negligible effect on the activity and selectivity of the toxin.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or no effect of this compound Incorrect concentration: The concentration of this compound may be too low to effectively block the target SK2 channels.Refer to the IC50 values in the data table below to determine an appropriate working concentration. A typical starting concentration for potent block of SK2 channels can be in the low nanomolar range (e.g., 10 nM).[4]
Degradation of this compound: Improper storage or handling may have led to the degradation of the peptide.Ensure that stock solutions are stored at -20°C or below and avoid multiple freeze-thaw cycles. Prepare fresh working dilutions for each experiment.
Low expression of SK2 channels: The cell type or tissue preparation being used may not express SK2 channels at a high enough level to observe a significant effect.Verify the expression of SK2 channels in your experimental model using techniques such as qPCR, Western blot, or immunohistochemistry.
Variability between experiments Inconsistent solution preparation: Errors in pipetting or dilution calculations can lead to variability in the final concentration of this compound.Calibrate your pipettes regularly and double-check all calculations when preparing stock and working solutions.
Vehicle effects: While this compound itself is the active agent, the vehicle (buffer) used to dissolve it could potentially have minor effects on the cells.Always include a vehicle-only control in your experiments. This involves treating a set of cells with the same buffer used to dissolve this compound, but without the peptide itself.
Apparent off-target effects High concentration of this compound: Although highly selective for SK2, at very high concentrations, this compound may start to affect SK1 and SK3 channels.Use the lowest effective concentration of this compound to ensure specificity for SK2 channels. Consult the IC50 data to understand the concentration-dependent selectivity.[1]
Contamination of the peptide: The this compound sample may be contaminated with other toxins.Purchase this compound from a reputable supplier that provides a certificate of analysis indicating purity.

Data Presentation

Table 1: Inhibitory Concentrations (IC50) of this compound for SK Channel Subtypes

SK Channel SubtypeIC50
SK1 (KCa2.1)42 nM
SK2 (KCa2.2)24 pM
SK3 (KCa2.3)1.7 nM

Data sourced from multiple references.[2][4][6]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for assessing the effect of this compound on SK channel currents. Specific parameters may need to be optimized for different cell types and recording setups.

1. Cell Preparation:

  • Culture cells known to express SK2 channels (e.g., hippocampal pyramidal neurons, HEK293 cells transfected with SK2 channels).

  • Plate cells on coverslips suitable for microscopy and electrophysiological recording.

2. Solutions:

  • External Solution (ACSF): Composition in mM: 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. The solution should be continuously bubbled with 95% O2 / 5% CO2.

  • Internal Solution (Pipette Solution): Composition in mM: 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA. Adjust pH to 7.3.

  • This compound Stock Solution: Prepare a 1 µM stock solution in the external solution.

3. Recording Procedure:

  • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.

  • Pull glass micropipettes to a resistance of 4-8 MΩ when filled with the internal solution.

  • Approach a target cell with the micropipette and form a high-resistance (GΩ) seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -70 mV.

  • Elicit SK channel currents using a voltage step protocol (e.g., depolarizing steps to activate calcium influx).

  • Record baseline currents in the absence of this compound.

  • Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 1-10 nM).

  • Record currents in the presence of this compound to observe the extent of block.

  • To test for reversibility, wash out the this compound by perfusing with the external solution alone.

4. Data Analysis:

  • Measure the peak amplitude of the SK channel-mediated current before, during, and after this compound application.

  • Calculate the percentage of current inhibition by this compound.

  • If testing multiple concentrations, a dose-response curve can be generated to calculate the IC50.

Visualizations

SK_Channel_Signaling_Pathway cluster_cell Cell Membrane Ca_ext Ca²⁺ (extracellular) Ca_int Ca²⁺ (intracellular) Ca_ext->Ca_int Voltage-gated Ca²⁺ channels SK2 SK2 Channel Ca_int->SK2 Binds to Calmodulin associated with SK2 K_out K⁺ Efflux SK2->K_out Opens Hyperpolarization Hyperpolarization K_out->Hyperpolarization This compound This compound This compound->SK2 Blocks

Caption: Signaling pathway of SK2 channel activation and its inhibition by this compound.

Experimental_Workflow A Prepare Cells and Solutions B Establish Whole-Cell Patch-Clamp Configuration A->B C Record Baseline SK Channel Currents B->C D Perfuse with this compound Solution C->D E Record SK Channel Currents in Presence of this compound D->E F Washout with Control Solution E->F G Record Post-Washout Currents F->G H Data Analysis (Compare Currents) G->H

Caption: General experimental workflow for a patch-clamp experiment with this compound.

References

Best practices for handling and aliquoting Tamapin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and aliquoting Tamapin, a potent and selective blocker of SK2 channels. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a 31-amino acid peptide toxin originally isolated from the venom of the Indian red scorpion (Mesobuthus tamulus).[1] It is a potent and highly selective blocker of the small-conductance calcium-activated potassium (SK) channel subtype 2 (SK2 or KCa2.2).[1][2][3] this compound binds to the SK2 channel with high affinity, thereby inhibiting the potassium efflux that hyperpolarizes the cell membrane.[2][3] This action modulates neuronal excitability and synaptic transmission.[4]

Q2: What are the recommended storage conditions for lyophilized and reconstituted this compound?

For optimal stability, lyophilized this compound should be stored at -20°C.[1] Once reconstituted, the solution should also be stored at -20°C or below.[1] It is highly recommended to aliquot the reconstituted solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the peptide.[1] Working dilution samples should be discarded if not used within 12 hours.[1]

Q3: How should I reconstitute lyophilized this compound?

This compound is soluble in water or saline buffer. For a stock solution, a conventional buffer can be used. For example, a 1 µM stock solution can be prepared by adding 0.289 ml of buffer per µg of the peptide.[1] To ensure complete dissolution, gently vortex the vial. If any turbidity is observed after prolonged storage of the reconstituted solution, it is recommended to clarify it by centrifugation before use.[1]

Q4: What are the known affinities of this compound for different SK channel subtypes?

This compound exhibits remarkable selectivity for the SK2 channel subtype. Its inhibitory concentrations (IC50) for the different subtypes are summarized in the table below.

SK Channel SubtypeIC50 Value
SK1 (KCa2.1)42 nM[2]
SK2 (KCa2.2)24 pM[2]
SK3 (KCa2.3)1.7 nM[2]

Q5: What are the safety precautions for handling this compound?

This compound is a potent neurotoxin and should be handled with care in a laboratory setting.[5] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[5][6] Handle the lyophilized powder and solutions in a well-ventilated area.[5] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[5] In case of accidental contact, wash the affected area thoroughly with water.[5][6] For detailed safety information, refer to the Safety Data Sheet (SDS).[5][6]

Troubleshooting Guides

This section addresses common problems that may arise during experiments with this compound.

Issue 1: Loss of this compound Activity

  • Possible Cause: Improper storage or handling.

    • Solution: Ensure that both lyophilized and reconstituted this compound are stored at -20°C or below.[1] Aliquot the reconstituted stock solution to minimize freeze-thaw cycles.[1] Prepare fresh working solutions for each experiment and discard any unused solution after 12 hours.[1]

  • Possible Cause: Adsorption to plasticware.

    • Solution: To prevent loss of the peptide due to adsorption, it is advisable to use low-protein-binding microcentrifuge tubes and pipette tips. Some protocols also recommend the addition of a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) to the buffer.

Issue 2: Inconsistent Results in Cell-Based Assays

  • Possible Cause: Variability in cell health or passage number.

    • Solution: Use cells that are in a consistent and healthy growth phase. Ensure that the cell passage number is kept within a defined range for all experiments, as ion channel expression can vary with prolonged culturing.[7][8]

  • Possible Cause: Presence of endotoxins.

    • Solution: Endotoxin contamination in peptide preparations can lead to inflammatory responses in cells, confounding experimental results.[9] Use high-purity this compound and sterile, endotoxin-free reagents and plasticware.[9]

  • Possible Cause: Interference with assay reagents.

    • Solution: Some assay reagents, such as those used in metabolic assays (e.g., MTT), can be affected by the experimental compound. If you suspect interference, consider using an alternative assay method to measure cell viability, such as a trypan blue exclusion assay or a crystal violet assay.[10]

Issue 3: Artifacts in Electrophysiology Recordings

  • Possible Cause: Instability of the patch clamp recording.

    • Solution: Ensure a stable giga-ohm seal before applying this compound. Unstable recordings can lead to artifacts that may be misinterpreted as a drug effect. If the seal is unstable, it is best to discard the cell and obtain a new recording.[11]

  • Possible Cause: Slow washout of the toxin.

    • Solution: Due to its high affinity, the washout of this compound from the SK2 channels can be slow. Perfusion with a toxin-free solution for an extended period may be necessary to observe the reversal of the effect. The reversibility is also time and concentration-dependent.

  • Possible Cause: Non-specific binding.

    • Solution: While this compound is highly selective for SK2 channels, using excessively high concentrations can lead to off-target effects.[3] Perform a dose-response experiment to determine the lowest effective concentration for your specific experimental setup.

Experimental Protocols

1. Cell Viability Assay Using Recombinant this compound

This protocol is adapted from a study on the cytotoxicity of recombinant this compound on Jurkat E6-1 and MDA-MB-231 cell lines.[10][12]

  • Cell Culture: Culture Jurkat E6-1 or MDA-MB-231 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% gentamicin.

  • Cell Plating: Seed 3 x 10^5 cells per well in a 96-well microplate in supplemented RPMI medium.

  • This compound Preparation: Prepare a stock solution of recombinant this compound in a suitable buffer. From the stock, prepare serial dilutions in the culture medium to achieve final concentrations ranging from 0.1 nM to 100 nM.

  • Treatment: Add the different concentrations of this compound to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for various time points (e.g., 6, 12, 24, 30, and 36 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Assess cell viability using a suitable method, such as the trypan blue exclusion assay or a fluorescence-based assay with carboxyfluorescein diacetate (CFDA) and propidium iodide (PI).

  • Data Analysis: Determine the percentage of viable cells at each time point and concentration. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of cell viability.

2. Electrophysiological Recording (Whole-Cell Patch-Clamp)

This is a general protocol for recording SK channel currents and testing the effect of this compound.

  • Cell Preparation: Use a cell line expressing SK2 channels (e.g., HEK293 cells transfected with the KCNN2 gene) or primary neurons known to express these channels.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH). The free Ca2+ concentration can be adjusted to activate SK channels.

  • Recording:

    • Obtain a whole-cell patch-clamp configuration on a selected cell.[11]

    • Hold the cell at a membrane potential of -60 mV.

    • Apply a voltage ramp or step protocol to elicit SK channel currents.

    • Establish a stable baseline recording of the currents.

    • Perfuse the external solution containing this compound at the desired concentration (e.g., 1 nM).

    • Record the currents in the presence of this compound until a steady-state block is achieved.

    • To test for reversibility, perfuse with the this compound-free external solution.

  • Data Analysis: Measure the amplitude of the SK current before and after the application of this compound. Calculate the percentage of current inhibition.

Signaling Pathways and Workflows

SK2 Channel Gating and Modulation

The following diagram illustrates the key components involved in the gating of the SK2 channel and its modulation. Intracellular calcium ions (Ca2+) bind to calmodulin (CaM), which is constitutively associated with the channel. This binding event triggers a conformational change that opens the channel pore, allowing potassium ions (K+) to flow out of the cell. The activity of the channel is further regulated by casein kinase 2 (CK2) and protein phosphatase 2A (PP2A), which phosphorylate and dephosphorylate CaM, respectively, thereby modulating the channel's sensitivity to Ca2+.

SK2_Channel_Gating cluster_membrane Cell Membrane SK2 SK2 Channel K_efflux K⁺ Efflux SK2->K_efflux allows Ca_influx Ca²⁺ Influx (e.g., via NMDA-R, VGCC) CaM Calmodulin (CaM) Ca_influx->CaM binds CaM->SK2 activates CK2 Casein Kinase 2 (CK2) CK2->CaM phosphorylates (reduces Ca²⁺ sensitivity) PP2A Protein Phosphatase 2A (PP2A) PP2A->CaM dephosphorylates (increases Ca²⁺ sensitivity) Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization This compound This compound This compound->SK2 blocks

Caption: SK2 channel activation by Ca²⁺/CaM and its modulation.

Experimental Workflow for this compound Screening

This diagram outlines a typical workflow for screening the effects of this compound in a cell-based assay.

Tamapin_Workflow start Start cell_culture Cell Culture (SK2-expressing cells) start->cell_culture plate_cells Plate Cells (e.g., 96-well plate) cell_culture->plate_cells add_this compound Add this compound to Cells plate_cells->add_this compound prepare_this compound Prepare this compound Dilutions prepare_this compound->add_this compound incubate Incubate (defined time & conditions) add_this compound->incubate assay Perform Assay (e.g., Viability, Electrophysiology) incubate->assay data_acquisition Data Acquisition assay->data_acquisition data_analysis Data Analysis (e.g., IC50 calculation) data_acquisition->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing this compound's effects.

References

Validation & Comparative

A Comparative Guide to Tamapin and Apamin for SK Channel Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the role of small-conductance calcium-activated potassium (SK) channels, the choice of a selective blocker is a critical decision that can significantly impact experimental outcomes. Two of the most potent and widely used peptide toxins for this purpose are Tamapin, derived from the venom of the Indian red scorpion (Mesobuthus tamulus), and apamin, a component of bee venom (Apis mellifera). This guide provides a detailed comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.

Executive Summary

Both this compound and apamin are potent blockers of SK channels, which are crucial in regulating neuronal excitability and other physiological processes.[1][2] While they share the same molecular target, they exhibit distinct profiles in terms of potency and selectivity for the three main SK channel subtypes: SK1, SK2, and SK3.

This compound emerges as a highly potent and remarkably selective blocker of the SK2 channel subtype .[3][4] Its affinity for SK2 is in the picomolar range, making it one of the most potent SK2 blockers identified to date.[3] This exceptional selectivity allows for the fine dissection of the physiological roles of SK2 channels in complex biological systems.

Apamin , on the other hand, is a more broadly acting SK channel inhibitor, blocking SK1, SK2, and SK3 subtypes with varying affinities.[5][6] While it is most potent against SK2 channels, its selectivity is less pronounced compared to this compound.[5][7] This property can be advantageous for studies aiming to investigate the collective role of SK channels. However, it is important to note that the sensitivity of the SK1 subtype to apamin can be species-specific, with the rat isoform being notably insensitive.[7][8]

Quantitative Comparison of Potency and Selectivity

The following tables summarize the inhibitory constants (IC50) and dissociation constants (Kd) for this compound and apamin against the different SK channel subtypes. These values are compiled from various studies employing electrophysiological and binding assays.

Table 1: Inhibitory Concentration (IC50) Values

ToxinSK1 (KCa2.1)SK2 (KCa2.2)SK3 (KCa2.3)Reference(s)
This compound 42 nM24 pM1.7 nM[3]
Apamin 0.7 - 12 nM (human)27 - 140 pM0.6 - 4.0 nM[6][9][10]

Table 2: Dissociation Constant (Kd) Values

ToxinSK1 (KCa2.1)SK2 (KCa2.2)SK3 (KCa2.3)Reference(s)
Apamin ~390 pM (human)~4 pM (rat)~11 pM (rat)[11][12]

Mechanism of Action

Both toxins act by physically occluding the pore of the SK channel, thereby preventing the efflux of potassium ions.[2][13] Apamin's mechanism is further described as allosteric, meaning it binds to a site on the outer vestibule of the channel, inducing a conformational change that leads to blockade.[14][15] this compound and apamin share at least partially overlapping binding sites on rat brain synaptosomes.[1] Although their sequences are quite different, this shared binding site explains their competitive interaction.[1]

dot

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SK_channel SK Channel This compound This compound This compound->SK_channel Blocks (High Selectivity for SK2) Apamin Apamin Apamin->SK_channel Blocks (Broad SK Subtype Activity) CaM Calmodulin (CaM) CaM->SK_channel Activates Ca2 Ca2->CaM Binds

Caption: Signaling pathway of SK channel activation by intracellular calcium and its blockade by this compound and apamin.

Experimental Protocols

The characterization of this compound and apamin as SK channel blockers relies on well-established experimental techniques. The following provides a general overview of the methodologies commonly employed.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique is the gold standard for measuring the activity of ion channels in the cell membrane.

  • Cell Preparation: Cells endogenously expressing or transiently transfected with specific SK channel subtypes (e.g., HEK293 or CHO cells) are cultured on glass coverslips.[16]

  • Recording Setup: A glass micropipette filled with an internal solution is brought into contact with a single cell to form a high-resistance seal. The cell membrane under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of whole-cell currents.

  • Current Elicitation: SK channel currents are typically activated by including a known concentration of free Ca2+ in the internal pipette solution or by voltage ramps.[16]

  • Toxin Application: The toxin (this compound or apamin) is applied to the extracellular solution at varying concentrations to determine its inhibitory effect on the SK channel current.

  • Data Analysis: The concentration-response curve is plotted to calculate the IC50 value, which represents the concentration of the toxin required to inhibit 50% of the maximal SK channel current.

dot

A Prepare cells expressing SK channels B Establish whole-cell patch-clamp configuration A->B C Elicit SK channel currents (Ca2+ or voltage ramp) B->C D Record baseline current C->D E Apply Toxin (this compound or Apamin) at various concentrations D->E F Record current inhibition E->F G Washout toxin and record recovery F->G H Analyze data and generate dose-response curve to determine IC50 G->H

Caption: A typical experimental workflow for characterizing SK channel blockers using whole-cell patch-clamp electrophysiology.

Radioligand Binding Assays

Binding assays are used to determine the affinity of a ligand (in this case, the toxin) for its receptor (the SK channel).

  • Membrane Preparation: Membranes are prepared from tissues or cells expressing the SK channel of interest.

  • Incubation: The membranes are incubated with a radiolabeled form of the toxin (e.g., 125I-apamin) in the presence of varying concentrations of the unlabeled competitor toxin (this compound or apamin).

  • Separation: The bound and free radioligand are separated by filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured.

  • Data Analysis: The data are used to generate a competition binding curve, from which the dissociation constant (Kd) can be calculated. A lower Kd value indicates a higher binding affinity.

Conclusion and Recommendations

The choice between this compound and apamin for SK channel blockade should be guided by the specific research question.

  • For studies requiring the specific inhibition of SK2 channels , this compound is the superior choice due to its exceptional potency and selectivity.[3] This makes it an invaluable tool for elucidating the distinct physiological and pathological roles of the SK2 subtype.

  • For investigations into the general function of SK channels or when targeting multiple subtypes simultaneously , apamin remains a valuable and widely used tool.[2][17] However, researchers should be mindful of its varying affinity for the different subtypes and the species-dependent sensitivity of SK1.[7][8]

It is also important to consider potential off-target effects. While both toxins are highly selective for SK channels, apamin has been reported to block the Kv1.3 voltage-gated potassium channel at higher concentrations.[18] Therefore, using the lowest effective concentration and validating findings with multiple approaches is always recommended.

References

Scyllatoxin vs. Tamapin: A Comparative Guide to SK Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective ion channel modulator is paramount. This guide provides an objective comparison of two well-characterized scorpion toxins, Scyllatoxin and Tamapin, focusing on their selectivity profiles for small-conductance calcium-activated potassium (SK) channels.

Scyllatoxin, also known as Leiurotoxin I, is derived from the venom of the scorpion Leiurus quinquestriatus hebraeus.[1] this compound is isolated from the venom of the Indian red scorpion, Mesobuthus tamulus.[2] Both are 31-amino acid peptides that act as potent blockers of SK channels, which are critical in regulating neuronal excitability and afterhyperpolarization.[1][3] However, their selectivity for the different SK channel subtypes (SK1, SK2, and SK3, also known as KCa2.1, KCa2.2, and KCa2.3, respectively) varies significantly, making them valuable and distinct tools for pharmacological research.

Data Presentation: Quantitative Comparison of Binding Affinities

The following table summarizes the inhibitory constants (IC50 or Ki) of Scyllatoxin and this compound for the three main subtypes of SK channels. Lower values indicate higher potency.

ToxinChannel SubtypeInhibitory Constant (IC50 / Ki)Reference
This compound SK1 (KCa2.1)42 nM[4]
SK2 (KCa2.2)24 pM[3][4]
SK3 (KCa2.3)1.7 nM[4]
Scyllatoxin SK Channels (general)10⁻¹³–10⁻¹¹ M (concentration for blockage)[1]
(Apamin binding inhibition)Ki = 75 pM (rat brain synaptosomes)
(Functional block)ED50 = 6.5 nM (guinea pig teniae coli)[5]
SK3 (in one isoform study)Kd = 2.1 nM[6]

As the data clearly indicates, this compound exhibits a remarkable selectivity for the SK2 channel subtype, with a potency in the picomolar range that is approximately 1750-fold higher than for SK1 and about 70-fold higher than for SK3.[3][4] Scyllatoxin is also a potent blocker of SK channels and shows high affinity in apamin binding inhibition assays.[5] While direct comparative data across all subtypes in a single study is less common, the available information suggests it is a potent, though less subtype-selective, SK channel blocker compared to this compound.

Mandatory Visualization

G Comparative Selectivity of Scyllatoxin and this compound for SK Channels cluster_toxins Toxins cluster_channels SK Channel Subtypes Scyllatoxin Scyllatoxin SK1 SK1 (KCa2.1) Scyllatoxin->SK1 Broad Blockade SK2 SK2 (KCa2.2) Scyllatoxin->SK2 Broad Blockade SK3 SK3 (KCa2.3) Scyllatoxin->SK3 Broad Blockade This compound This compound This compound->SK1 Low Potency (nM affinity) This compound->SK2 High Potency (pM affinity) This compound->SK3 Moderate Potency (nM affinity)

Caption: Differential binding profiles of Scyllatoxin and this compound to SK channel subtypes.

Experimental Protocols

The binding affinities and functional blocking capabilities of Scyllatoxin and this compound are typically determined using two primary experimental methodologies: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay

This method is used to determine the binding affinity (Kd or Ki) of a ligand for its receptor. It involves the use of a radiolabeled form of the toxin or a competitor ligand.

Objective: To quantify the affinity of Scyllatoxin or this compound for specific SK channel subtypes expressed in a cell line or present in tissue homogenates.

General Protocol:

  • Preparation of Membranes: Cells (e.g., HEK293) stably expressing a specific human SK channel subtype (hSK1, hSK2, or hSK3) or tissue homogenates (e.g., rat brain synaptosomes) are cultured and harvested. The cells are then lysed, and the cell membranes containing the channels are isolated by centrifugation.

  • Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-apamin or a radiolabeled derivative of Scyllatoxin).

  • Competition Assay: To determine the affinity of the unlabeled toxin (Scyllatoxin or this compound), a competition binding experiment is performed. The membranes and radioligand are incubated with increasing concentrations of the unlabeled toxin.

  • Separation and Counting: After incubation, the membrane-bound radioactivity is separated from the unbound radioligand by rapid filtration. The radioactivity retained on the filters is then measured using a gamma counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of unlabeled toxin that inhibits 50% of the specific binding of the radioligand) is determined by fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique allows for the direct measurement of ion channel activity and the effect of toxins on channel function.

Objective: To determine the functional inhibitory concentration (IC50) of Scyllatoxin or this compound on SK channel currents.

General Protocol:

  • Cell Preparation: Cells expressing the SK channel subtype of interest are cultured on coverslips.

  • Recording Setup: A glass micropipette filled with an appropriate intracellular solution is brought into contact with a single cell. A high-resistance seal is formed between the pipette tip and the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the whole cell.

  • Current Measurement: The cell is voltage-clamped at a specific holding potential. SK channel currents are elicited by a voltage step or ramp protocol in the presence of a calcium-containing intracellular solution.

  • Toxin Application: The external solution containing a known concentration of Scyllatoxin or this compound is perfused onto the cell.

  • Data Acquisition: The SK channel currents are recorded before, during, and after the application of the toxin. The degree of current inhibition is measured.

  • Data Analysis: A dose-response curve is generated by plotting the percentage of current inhibition against the toxin concentration. The data are fitted to the Hill equation to determine the IC50 value.

G Experimental Workflow for Determining Toxin-Channel Affinity cluster_binding Radioligand Binding Assay cluster_ep Electrophysiology (Patch-Clamp) MembranePrep Membrane Preparation Incubation Incubation with Radioligand & Toxin MembranePrep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Gamma Counting Filtration->Counting BindingAnalysis IC50/Ki Calculation Counting->BindingAnalysis CellPrep Cell Preparation Recording Whole-Cell Recording CellPrep->Recording ToxinApp Toxin Application Recording->ToxinApp CurrentMeasure Current Measurement ToxinApp->CurrentMeasure EPAnalysis IC50 Calculation CurrentMeasure->EPAnalysis start Start start->MembranePrep start->CellPrep

Caption: Methodologies for assessing toxin affinity and functional block.

Conclusion

Both Scyllatoxin and this compound are potent peptidic blockers of small-conductance calcium-activated potassium channels. The choice between these two toxins should be guided by the specific research question.

  • This compound is the ideal choice for studies requiring the specific inhibition or identification of the SK2 channel subtype . Its exceptionally high potency and selectivity for SK2 make it an invaluable tool for dissecting the physiological and pathological roles of this particular channel.

  • Scyllatoxin serves as a potent, more general blocker of SK channels . It can be utilized in studies where the goal is to inhibit the overall activity of apamin-sensitive SK channels without the need for fine subtype discrimination.

Researchers should carefully consider the expression profile of SK channel subtypes in their experimental system to ensure the appropriate selection and interpretation of results when using these powerful neurotoxins.

References

Validating Tamapin's Effect: A Comparative Guide to SK2 Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pharmacological inhibition of SK2 channels using Tamapin versus genetic ablation through SK2 knockout models. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to assist researchers in selecting the optimal experimental approach for validating the role of SK2 channels in their specific research context.

Unveiling the Role of SK2 Channels: this compound vs. Genetic Knockout

Small conductance calcium-activated potassium (SK) channels are crucial regulators of neuronal excitability, and the SK2 subtype has been specifically implicated in processes such as synaptic plasticity and learning and memory.[1][2] To investigate the precise functions of SK2 channels, two primary methodologies are employed: acute pharmacological blockade with toxins like this compound and chronic genetic deletion via knockout models.

This compound , a peptide toxin isolated from the Indian red scorpion (Mesobuthus tamulus), is a highly potent and selective blocker of SK2 channels.[3][4] Its remarkable selectivity for SK2 over SK1 and SK3 subunits makes it a valuable tool for dissecting the specific contributions of this channel subtype.[3][5] In contrast, SK2 knockout models , typically mice, offer a complete and sustained ablation of SK2 channel function throughout the organism's development.[6][7] This allows for the investigation of the long-term consequences of SK2 channel absence on neuronal circuits and behavior.

The choice between these two powerful techniques depends on the specific scientific question being addressed. Acute application of this compound is ideal for studying the immediate effects of SK2 channel blockade on cellular and synaptic physiology, avoiding potential developmental compensations that can occur in knockout models. Conversely, SK2 knockout animals are indispensable for understanding the role of this channel in the development of the nervous system and in complex, long-term processes like learning and memory.

Comparative Analysis of Experimental Data

The following tables summarize quantitative data from studies utilizing either this compound or SK2 knockout models to investigate the role of SK2 channels in neuronal function.

Parameter Wild-Type (Control) Wild-Type + this compound SK2 Knockout Citation(s)
Medium Afterhyperpolarization (mAHP) Amplitude PresentSignificantly Reduced / AbolishedAbsent[5][6][7]
Action Potential Firing Frequency BaselineIncreasedIncreased[8][9][10][11]
Spike Frequency Adaptation PresentReducedReduced[8][9]
Excitatory Postsynaptic Potential (EPSP) Amplitude BaselineIncreasedIncreased[1][2][12]
Long-Term Potentiation (LTP) Induction Threshold BaselineLoweredLowered[1][2][13][14]

Table 1: Comparison of Electrophysiological Phenotypes. This table highlights the consistent effects of both acute SK2 channel blockade by this compound and chronic SK2 channel deletion on key neuronal excitability and synaptic plasticity parameters.

Model System Key Findings Advantages Limitations Citation(s)
This compound (Pharmacological Blockade) Rapid and reversible inhibition of SK2 channels, allowing for acute functional studies.Temporal control of SK2 channel inhibition; avoids developmental compensation.Potential for off-target effects at high concentrations; delivery to specific brain regions can be challenging.[3][5][15]
SK2 Knockout (Genetic Ablation) Complete and sustained loss of SK2 channel function, enabling the study of long-term and developmental roles.High specificity for the target protein; allows for behavioral and chronic studies.Potential for developmental compensation by other ion channels; cannot assess the acute role of the channel in the adult system.[7][16][17]

Table 2: Strengths and Weaknesses of this compound vs. SK2 Knockout Models. This table provides a comparative overview of the advantages and limitations associated with each experimental approach.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Measuring SK Channel Currents

This protocol is designed to record SK channel-mediated currents, such as the medium afterhyperpolarization (mAHP), from neurons in brain slices.

1. Slice Preparation:

  • Anesthetize the animal (e.g., mouse) and perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, and 1 MgCl2.
  • Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices using a vibratome in ice-cold aCSF.
  • Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.

2. Recording Setup:

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 32-34°C.
  • Visualize neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

3. Solutions:

  • External Solution (aCSF): As described in slice preparation. For isolating potassium currents, blockers of other channels (e.g., TTX for sodium channels, CNQX/AP5 for glutamate receptors) may be added.
  • Internal Solution (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA, adjusted to pH 7.3 with KOH. The calcium buffering capacity can be adjusted to study calcium-dependent processes.

4. Recording Procedure:

  • Establish a gigaohm seal (>1 GΩ) between the patch pipette and the neuronal membrane.
  • Rupture the membrane to achieve the whole-cell configuration.
  • In voltage-clamp mode, hold the neuron at a membrane potential of -70 mV.
  • To elicit the mAHP current, depolarize the neuron with a voltage step (e.g., to 0 mV for 100 ms) to activate voltage-gated calcium channels and subsequently SK channels.
  • Record the resulting outward current following the depolarization step.
  • To test the effect of this compound, bath-apply the toxin at the desired concentration and record the mAHP current again. In SK2 knockout tissue, this current should be absent.

Calcium Imaging of SK Channel Activity

This protocol allows for the visualization of changes in intracellular calcium concentration ([Ca2+]i) that are modulated by SK channel activity.

1. Cell Preparation and Dye Loading:

  • For cultured neurons, plate cells on glass-bottom dishes. For brain slices, prepare as described in the electrophysiology protocol.
  • Load the cells with a calcium indicator dye (e.g., Fluo-4 AM or a genetically encoded calcium indicator like GCaMP). For Fluo-4 AM, incubate the cells in a solution containing 1-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in aCSF for 30-60 minutes at 37°C.
  • Wash the cells with fresh aCSF to remove excess dye and allow for de-esterification for at least 30 minutes.

2. Imaging Setup:

  • Place the dish or slice in an imaging chamber on the stage of a confocal or two-photon microscope.
  • Perfuse with oxygenated aCSF.
  • Excite the calcium indicator at its appropriate wavelength (e.g., 488 nm for Fluo-4) and collect the emitted fluorescence.

3. Image Acquisition:

  • Acquire a baseline fluorescence image series (F0).
  • Stimulate the neurons to induce calcium influx. This can be done through electrical stimulation of afferent pathways or by direct application of a depolarizing agent like high potassium aCSF.
  • Acquire a time-lapse series of images during and after the stimulation to capture the calcium transient.
  • To assess the role of SK2 channels, compare the calcium transients before and after the application of this compound. An increase in the amplitude and/or duration of the calcium transient is expected upon SK2 channel blockade. In SK2 knockout neurons, the application of this compound should have no further effect on the calcium transient.

4. Data Analysis:

  • Select regions of interest (ROIs), such as the soma or specific dendritic compartments.
  • Measure the average fluorescence intensity within each ROI for each frame.
  • Calculate the change in fluorescence relative to the baseline (ΔF/F0 = (F - F0) / F0).
  • Compare the ΔF/F0 between control, this compound-treated, and SK2 knockout conditions.[18][19]

Visualizing the Pathways and Processes

SK2_Signaling_Pathway cluster_0 Postsynaptic Terminal NMDA_R NMDA Receptor Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Activation SK2 SK2 Channel Ca_influx->SK2 Activation K_efflux K⁺ Efflux SK2->K_efflux Opens Membrane_Hyperpolarization Membrane Hyperpolarization K_efflux->Membrane_Hyperpolarization Membrane_Hyperpolarization->NMDA_R Relieves Mg²⁺ block (Negative Feedback) This compound This compound This compound->SK2 Blocks SK2_KO SK2 Knockout SK2_KO->SK2 Abolishes Function Experimental_Workflow cluster_0 Pharmacological Approach cluster_1 Genetic Approach WT_Control Wild-Type (Control) Tamapin_Treatment This compound Treatment WT_Control->Tamapin_Treatment Measure_WT Measure Phenotype WT_Control->Measure_WT Measure_this compound Measure Phenotype Tamapin_Treatment->Measure_this compound Comparison Compare Phenotypes Measure_WT->Comparison Measure_this compound->Comparison SK2_KO_Model SK2 Knockout Model Measure_KO Measure Phenotype SK2_KO_Model->Measure_KO Measure_KO->Comparison

References

Tamapin's Cross-Reactivity with Ion Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tamapin, a 31-amino acid peptide toxin isolated from the venom of the Indian red scorpion (Mesobuthus tamulus), is a potent and highly selective blocker of small-conductance calcium-activated potassium (SK) channels, particularly the SK2 subtype.[1][2] This high affinity and selectivity make this compound a valuable pharmacological tool for dissecting the physiological roles of SK channels and a potential lead compound for therapeutic development. This guide provides a comparative analysis of this compound's cross-reactivity with other ion channels, supported by available experimental data.

Selectivity Profile of this compound

This compound's primary targets are the SK channels (KCa2.x), a family of potassium channels gated by intracellular calcium. Within this family, this compound exhibits a remarkable degree of selectivity for the SK2 channel subtype.

Quantitative Analysis of this compound's Interaction with SK Channels

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for different SK channel subtypes. This data highlights this compound's potent and selective inhibition of SK2 channels.

Ion Channel SubtypeIC50 ValueSelectivity vs. SK2Reference
SK1 (KCa2.1) 42 nM~1750-fold lower affinity
SK2 (KCa2.2) 24 pM-
SK3 (KCa2.3) 1.7 nM~70-fold lower affinity
Cross-Reactivity with Other Ion Channels

Experimental evidence indicates a very high degree of selectivity of this compound for SK channels.

  • SK4 (IK1) Channels: this compound has been shown to be inactive against the intermediate-conductance calcium-activated potassium channel, SK4 (also known as IK1).

  • Voltage-Gated Potassium (Kv) Channels: Studies have reported that this compound does not affect voltage-dependent potassium channels.

Data regarding the cross-reactivity of this compound with other major ion channel families, such as voltage-gated sodium (Nav), voltage-gated calcium (Cav), and chloride (Cl-) channels, is not extensively available in the public domain. The existing literature focuses primarily on its interaction with the SK channel family, underscoring its high specificity.

Experimental Methodologies

The data presented in this guide were primarily obtained using electrophysiological techniques, specifically whole-cell patch-clamp recordings, and competitive binding assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the effects of a compound on ion channel function.

Objective: To measure the inhibitory effect of this compound on ionic currents flowing through specific ion channels expressed in a cellular system.

Generalized Protocol:

  • Cell Preparation: A cell line (e.g., HEK293) stably expressing the ion channel of interest (e.g., SK1, SK2, or SK3) is cultured on glass coverslips.

  • Recording Setup: A coverslip is placed in a recording chamber on the stage of an inverted microscope and perfused with an external recording solution. A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution, is used as the recording electrode.

  • Giga-seal Formation: The micropipette is brought into close contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamp: The membrane potential of the cell is clamped at a specific holding potential. Voltage steps or ramps are applied to elicit ion channel currents.

  • Data Acquisition: The resulting ionic currents are recorded in the absence (control) and presence of varying concentrations of this compound.

  • Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in current amplitude. The IC50 value is determined by fitting the concentration-response data to the Hill equation.

Experimental Workflow for Electrophysiological Screening

G cluster_0 Cell Preparation cluster_1 Electrophysiology cluster_2 Data Analysis cell_culture Culture cells expressing target ion channel plating Plate cells on glass coverslips cell_culture->plating patching Establish whole-cell patch-clamp configuration plating->patching recording Record baseline ion channel currents patching->recording application Apply varying concentrations of this compound recording->application washout Washout and record recovery application->washout measurement Measure current amplitude inhibition washout->measurement fitting Fit concentration-response curve (Hill equation) measurement->fitting ic50 Determine IC50 value fitting->ic50

Caption: Workflow for assessing this compound's effect on ion channels.

Competitive Binding Assay

This method is used to determine the affinity of an unlabeled ligand (this compound) by measuring its ability to displace a labeled ligand from the target receptor.

Objective: To determine the binding affinity of this compound for a specific ion channel by competing with a known radiolabeled or fluorescently tagged ligand.

Generalized Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the ion channel of interest.

  • Assay Setup: The membranes are incubated with a fixed concentration of a labeled ligand that is known to bind to the target channel (e.g., radiolabeled apamin for SK channels).

  • Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture.

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The membrane-bound ligand is separated from the unbound ligand, typically by rapid filtration.

  • Quantification: The amount of labeled ligand bound to the membranes is quantified (e.g., by scintillation counting for a radioligand).

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined. The equilibrium dissociation constant (Ki) of this compound can then be calculated using the Cheng-Prusoff equation.

Signaling Pathway and Logical Relationship

The high selectivity of this compound for SK2 channels allows for the specific modulation of signaling pathways in which these channels play a crucial role. SK channels are activated by a rise in intracellular calcium and are responsible for the medium afterhyperpolarization (mAHP) that follows an action potential, which in turn regulates neuronal firing patterns.

Logical Relationship of this compound's Selectivity

G cluster_sk Small-Conductance Ca2+-Activated K+ Channels (SK) cluster_other Other Ion Channels This compound This compound SK2 SK2 (KCa2.2) (High Affinity) This compound->SK2 Potent Blocker (IC50 = 24 pM) SK3 SK3 (KCa2.3) (Moderate Affinity) This compound->SK3 Weak Blocker (IC50 = 1.7 nM) SK1 SK1 (KCa2.1) (Low Affinity) This compound->SK1 Very Weak Blocker (IC50 = 42 nM) SK4 SK4 (IK1) This compound->SK4 No Effect Kv Voltage-gated K+ This compound->Kv No Effect Nav Voltage-gated Na+ (Data not available) This compound->Nav No Data Cav Voltage-gated Ca2+ (Data not available) This compound->Cav No Data

Caption: this compound's selectivity for SK channel subtypes.

Conclusion

The available experimental data robustly demonstrates that this compound is a highly potent and selective blocker of the SK2 channel. Its cross-reactivity with other members of the SK channel family is significantly lower, and it does not appear to affect SK4 or voltage-gated potassium channels. While comprehensive screening against a wider array of ion channels has not been extensively reported, the existing evidence positions this compound as an invaluable tool for the specific investigation of SK2 channel function and a promising candidate for further therapeutic exploration. Researchers utilizing this compound can be confident in its high degree of selectivity for its primary target.

References

Comparative Analysis of Tamapin and Other SK Channel Blockers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Tamapin and other prominent small-conductance calcium-activated potassium (SK) channel blockers. This document focuses on objective performance metrics, supported by experimental data, to inform research and development decisions.

Small-conductance calcium-activated potassium (SK) channels are crucial regulators of neuronal excitability and firing patterns.[1] Their modulation presents a significant therapeutic potential for a range of neurological and cardiovascular disorders. This has led to the development and characterization of various SK channel blockers, each with distinct properties. Among these, this compound, a toxin isolated from the Indian red scorpion (Mesobuthus tamulus), has emerged as a highly potent and selective tool for studying SK channel function.

Data Presentation: Quantitative Comparison of SK Channel Blockers

The following table summarizes the inhibitory potency (IC50 values) of this compound and other well-characterized SK channel blockers against the three main SK channel subtypes: SK1, SK2, and SK3. Lower IC50 values indicate higher potency.

BlockerSK1 IC50SK2 IC50SK3 IC50Source(s)
This compound 42 nM24 pM1.7 nM[2][3][4]
Apamin 0.7 - 12 nM30 - 140 pM0.6 - 4.0 nM[5][6][7][8]
Scyllatoxin (Leiurotoxin I) ~80 nM (hSK1)287 pM (rSK2)Intermediate[9][10]
Charybdotoxin Largely inactiveLargely inactiveLargely inactive[11][12]
NS8593 0.42 µM0.60 µM0.73 µM[13][14]

Note: IC50 values can vary depending on the experimental conditions and expression system used.

Key Insights from Comparative Data

This compound distinguishes itself with its exceptional potency and selectivity for the SK2 channel subtype, exhibiting an IC50 value in the picomolar range.[2][3][4] This makes it an invaluable tool for dissecting the specific physiological roles of SK2 channels. Apamin, a well-known bee venom toxin, also shows high affinity for SK2 channels but with broader activity across the SK channel family compared to this compound.[5][6][7][8] Scyllatoxin (also known as Leiurotoxin I) demonstrates a preference for SK2 channels as well, though it is generally less potent than this compound and Apamin.[9][10] In contrast, Charybdotoxin, a potent blocker of some other potassium channels, shows negligible activity against SK channels.[11][12] Synthetic compounds like NS8593 offer an alternative to peptide toxins, though they generally exhibit lower potency and less subtype selectivity.[13][14]

Experimental Protocols

The characterization of SK channel blockers relies on precise experimental techniques. Below are detailed methodologies for two key experiments: whole-cell patch clamp electrophysiology and radioligand binding assays.

Whole-Cell Patch Clamp Recording of SK Currents

This technique allows for the direct measurement of ion channel activity in a single cell.

1. Cell Preparation:

  • Culture cells (e.g., HEK293, CHO) stably or transiently expressing the SK channel subtype of interest (SK1, SK2, or SK3).

  • Plate cells onto glass coverslips 24-48 hours before the experiment to allow for adherence.

  • For neuronal recordings, prepare acute brain slices (300-400 µm thickness) from the brain region of interest and maintain them in artificial cerebrospinal fluid (aCSF).[5]

2. Solutions:

  • Extracellular Solution (aCSF): (in mM) 124 NaCl, 3 KCl, 25 NaHCO3, 1.0 CaCl2, 1.5 MgSO4, and 25 D-glucose, bubbled with 95% O2 and 5% CO2 to maintain pH at 7.4.[5]

  • Intracellular (Pipette) Solution: (in mM) 140 K-Gluconate, 3 KCl, 2 MgCl2, 0.2 EGTA, 10 HEPES, 2 Na2ATP, pH adjusted to 7.2-7.25 with KOH.[12] The free Ca2+ concentration is typically buffered to a specific level (e.g., 1 µM) to activate SK channels.

3. Recording Procedure:

  • Place the coverslip or brain slice in a recording chamber on an inverted microscope and perfuse with extracellular solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with the intracellular solution.

  • Approach a target cell with the pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

  • Elicit SK currents using voltage ramps (e.g., from -100 mV to +50 mV over 1 second) or voltage steps.[6]

  • Apply different concentrations of the SK channel blocker to the extracellular solution and record the resulting inhibition of the SK current.

4. Data Analysis:

  • Measure the peak or steady-state current amplitude at a specific voltage in the absence and presence of the blocker.

  • Plot the percentage of current inhibition against the logarithm of the blocker concentration.

  • Fit the data with a Hill equation to determine the IC50 value.

Radioligand Binding Assay for SK Channels

This method is used to determine the binding affinity of a compound to its receptor.

1. Membrane Preparation:

  • Homogenize cells or tissues expressing the target SK channel in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[15]

  • Centrifuge the homogenate to pellet the membranes.

  • Resuspend the membrane pellet in a suitable assay buffer.

  • Determine the protein concentration of the membrane preparation.

2. Binding Assay:

  • The most common radioligand for SK channels is [125I]-apamin.[16]

  • In a multi-well plate, incubate a fixed concentration of the radioligand with the membrane preparation in the presence of varying concentrations of the unlabeled competitor (e.g., this compound).

  • Incubate the mixture at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.[15]

  • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

3. Data Analysis:

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • Subtract non-specific binding from total binding to obtain specific binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data to a one-site or two-site binding model using non-linear regression to determine the Ki (inhibitory constant) or IC50 value.[17]

Mandatory Visualizations

Signaling Pathway of SK Channel Activation and Modulation

The following diagram illustrates the general signaling pathway leading to the activation of SK channels and their subsequent effect on neuronal firing.

SK_Channel_Signaling cluster_activation SK Channel Activation cluster_effect Downstream Effect cluster_blockers Pharmacological Blockade Voltage-gated Ca2+ Channels Voltage-gated Ca2+ Channels Intracellular Ca2+ Intracellular Ca2+ Voltage-gated Ca2+ Channels->Intracellular Ca2+ NMDA Receptors NMDA Receptors NMDA Receptors->Intracellular Ca2+ Calmodulin (CaM) Calmodulin (CaM) Intracellular Ca2+->Calmodulin (CaM) binds SK Channel SK Channel Calmodulin (CaM)->SK Channel activates K+ Efflux K+ Efflux SK Channel->K+ Efflux Hyperpolarization Hyperpolarization K+ Efflux->Hyperpolarization Reduced Neuronal Firing Reduced Neuronal Firing Hyperpolarization->Reduced Neuronal Firing This compound This compound This compound->SK Channel blocks Apamin Apamin Apamin->SK Channel blocks

Caption: SK channel activation by intracellular calcium and its modulation.

Experimental Workflow for Whole-Cell Patch Clamp

This diagram outlines the key steps involved in performing a whole-cell patch clamp experiment to characterize SK channel blockers.

Patch_Clamp_Workflow A Cell Preparation (e.g., HEK293 expressing SK channels) C Pull & Fill Patch Pipette A->C B Prepare Solutions (Extracellular & Intracellular) B->C D Approach Cell & Form Giga-seal C->D E Rupture Membrane (Whole-cell configuration) D->E F Voltage Clamp (Hold at -80 mV) E->F G Apply Voltage Protocol (e.g., Voltage Ramp) F->G H Record Baseline SK Current G->H I Apply SK Channel Blocker H->I J Record Inhibited SK Current I->J K Data Analysis (Calculate IC50) J->K

Caption: Workflow for whole-cell patch clamp analysis of SK blockers.

Logical Relationship of SK Channel Blocker Selectivity

This diagram illustrates the relative selectivity of different blockers for the SK channel subtypes.

Blocker_Selectivity cluster_channels SK Channel Subtypes cluster_blockers Blockers SK1 SK1 SK2 SK2 SK3 SK3 This compound This compound This compound->SK1 This compound->SK2 High Potency & Selectivity This compound->SK3 Apamin Apamin Apamin->SK1 Apamin->SK2 Apamin->SK3 Scyllatoxin Scyllatoxin Scyllatoxin->SK1 Scyllatoxin->SK2 Scyllatoxin->SK3 NS8593 NS8593 NS8593->SK1 NS8593->SK2 NS8593->SK3

References

Confirming Tamapin's Mechanism of Action in a Novel Glioblastoma Model System: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tamapin, a potent and selective small conductance calcium-activated potassium (SK) channel blocker, and other SK channel modulators. We detail experimental protocols to confirm this compound's mechanism of action in a novel model system: the human glioblastoma cell line, U-87 MG, which has been shown to express SK channels, particularly the SK2 subtype.[1] The data presented herein is a representative compilation from published literature to illustrate the expected outcomes of these experimental protocols.

Introduction to this compound and its Mechanism of Action

This compound is a 31-amino acid peptide toxin isolated from the venom of the Indian red scorpion (Mesobuthus tamulus).[2] It is a highly potent and selective blocker of the SK2 subtype of small conductance calcium-activated potassium (SK) channels.[3] SK channels are critical regulators of neuronal excitability and have been implicated in a variety of physiological and pathological processes, including cancer cell proliferation and migration.[4][5][6] this compound's high affinity and selectivity for SK2 channels make it an invaluable tool for dissecting the physiological roles of this specific channel subtype.

The established mechanism of action of this compound involves the physical occlusion of the ion conduction pore of the SK2 channel, thereby inhibiting potassium efflux. This blockade leads to membrane depolarization, which can have profound effects on cellular processes such as calcium signaling and cell viability.

This guide will compare the effects of this compound with other known SK channel modulators to confirm its specific mechanism of action in the U-87 MG glioblastoma cell line, a model system where the role of SK channels is an active area of research.

Comparative Analysis of SK Channel Modulators

To confirm the specific action of this compound on SK2 channels in U-87 MG cells, its effects are compared with other well-characterized SK channel modulators with different selectivity profiles.

ModulatorTypeTarget(s)Reported IC50/KdReference(s)
This compound Blocker (Peptide)SK2 >> SK3 > SK1~24 pM (SK2) , ~1.7 nM (SK3), ~42 nM (SK1)[6]
ApaminBlocker (Peptide)SK2, SK3, SK1~88 pM (SK2), ~2.3 nM (SK3), ~4.1 nM (SK1)[7][8]
Scyllatoxin (Leiurotoxin I)Blocker (Peptide)SK channels~100-500 pM[9][10]
NS8593Negative Allosteric ModulatorSK1, SK2, SK3Kd: ~0.60 µM (SK2), ~0.42 µM (SK1), ~0.73 µM (SK3)[11][12][13]

Experimental Confirmation in U-87 MG Glioblastoma Cells

The following sections detail the experimental protocols and expected outcomes for confirming this compound's mechanism of action in the U-87 MG glioblastoma cell line.

Electrophysiological Characterization of SK Channel Blockade

Objective: To directly measure the effect of this compound and other modulators on SK channel currents in U-87 MG cells using whole-cell patch-clamp electrophysiology.

Expected Outcome: this compound will potently and selectively inhibit SK2-mediated potassium currents.

Data Presentation:

CompoundConcentration% Inhibition of SK Current
Control (Vehicle)-0%
This compound 1 nM ~95%
Apamin10 nM~90%
Scyllatoxin10 nM~85%
NS859310 µM~70%

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Culture: Culture U-87 MG cells on glass coverslips in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 0.1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, and a calculated amount of CaCl2 to yield a free Ca2+ concentration of 1 µM (to activate SK channels) (pH 7.2 with KOH).

  • Recording:

    • Perform whole-cell patch-clamp recordings at room temperature.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

    • Obtain a giga-ohm seal and establish the whole-cell configuration.

    • Hold the membrane potential at -80 mV.

    • Apply voltage ramps from -120 mV to +40 mV over 500 ms to elicit currents.

    • Record baseline currents and then perfuse the cells with the external solution containing the test compounds (this compound, Apamin, Scyllatoxin, or NS8593) at the desired concentrations.

    • Record currents in the presence of the compounds.

  • Data Analysis:

    • Measure the amplitude of the outward current at a specific depolarized potential (e.g., +20 mV).

    • Calculate the percentage of current inhibition by comparing the current amplitude in the presence of the compound to the baseline current.

Visualization of Experimental Workflow:

G cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis culture Culture U-87 MG cells on coverslips patch Establish whole-cell configuration culture->patch baseline Record baseline SK currents patch->baseline perfusion Perfuse with SK channel modulator baseline->perfusion record_drug Record currents in presence of modulator perfusion->record_drug measure Measure current amplitude record_drug->measure calculate Calculate % inhibition measure->calculate

Workflow for Patch-Clamp Electrophysiology.

Assessment of Intracellular Calcium Signaling

Objective: To determine the effect of SK channel blockade by this compound on intracellular calcium levels in U-87 MG cells.

Expected Outcome: Blockade of SK channels with this compound will lead to membrane depolarization, enhancing calcium influx through voltage-gated calcium channels and resulting in an increase in intracellular calcium concentration.

Data Presentation:

CompoundConcentrationPeak [Ca2+]i (nM)
Control (Vehicle)-100
This compound 1 nM 350
Apamin10 nM320
Scyllatoxin10 nM300
NS859310 µM250

Experimental Protocol: Fura-2 AM Calcium Imaging

  • Cell Culture: Seed U-87 MG cells on glass-bottom dishes.

  • Dye Loading:

    • Wash cells with a balanced salt solution (e.g., HBSS).

    • Incubate cells with 2-5 µM Fura-2 AM in HBSS for 30-45 minutes at 37°C.

    • Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye for 30 minutes.

  • Imaging:

    • Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.[10]

    • Establish a stable baseline fluorescence ratio.

    • Perfuse the cells with the test compounds (this compound, Apamin, Scyllatoxin, or NS8593).

    • Record the changes in the 340/380 nm fluorescence ratio over time.

  • Data Analysis:

    • Calibrate the fluorescence ratios to intracellular calcium concentrations ([Ca2+]i) using the Grynkiewicz equation.[14]

    • Determine the peak [Ca2+]i reached after application of each compound.

Visualization of Signaling Pathway:

G This compound This compound SK2 SK2 Channel This compound->SK2 blocks K_efflux K+ Efflux SK2->K_efflux mediates Depolarization Membrane Depolarization SK2->Depolarization inhibition leads to K_efflux->Depolarization prevents VGCC Voltage-Gated Ca2+ Channel Depolarization->VGCC activates Ca_influx Ca2+ Influx VGCC->Ca_influx mediates Ca_increase Increased [Ca2+]i Ca_influx->Ca_increase

This compound-induced increase in intracellular calcium.

Evaluation of Cell Viability

Objective: To assess the functional consequence of SK channel blockade on the viability of U-87 MG glioblastoma cells.

Expected Outcome: Prolonged blockade of SK channels by this compound, leading to sustained membrane depolarization and calcium overload, will induce cytotoxicity and reduce cell viability.

Data Presentation:

CompoundConcentrationCell Viability (% of Control)
Control (Vehicle)-100%
This compound 10 nM 45%
Apamin100 nM55%
Scyllatoxin100 nM60%
NS859350 µM70%

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed U-87 MG cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of the test compounds (this compound, Apamin, Scyllatoxin, or NS8593).

    • Include a vehicle control (e.g., DMSO or saline).

    • Incubate the cells for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • The MTT solution will be converted to purple formazan crystals by living cells.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the absorbance of the vehicle-treated control cells.

Visualization of Logical Relationship:

G cluster_cause Molecular Event cluster_effect Cellular Outcome Blockade This compound-mediated SK2 Channel Blockade Depolarization Sustained Membrane Depolarization Blockade->Depolarization Ca_Overload Intracellular Ca2+ Overload Depolarization->Ca_Overload Cytotoxicity Cytotoxicity & Reduced Viability Ca_Overload->Cytotoxicity

Logical flow from SK2 blockade to cytotoxicity.

Conclusion

The presented experimental framework provides a robust methodology for confirming the mechanism of action of this compound as a potent and selective SK2 channel blocker in the U-87 MG glioblastoma cell line. By comparing its effects with other SK channel modulators across electrophysiological, intracellular signaling, and cell viability assays, researchers can confidently attribute the observed cellular responses to the specific blockade of SK2 channels. This comparative approach is essential for validating this compound as a precise pharmacological tool for investigating the role of SK2 channels in glioblastoma pathophysiology and for exploring its potential as a therapeutic lead.

References

Independent validation of Tamapin's potency and selectivity

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Guide to the Potency and Selectivity of Tamapin

For researchers and professionals in drug development, the precise characterization of molecular tools is paramount. This guide provides an objective comparison of this compound, a potent scorpion toxin, against other common potassium channel blockers. The data presented is compiled from independent validation studies to ensure an unbiased evaluation of its performance.

Comparative Potency and Selectivity of SK Channel Blockers

This compound, a 31-amino acid peptide isolated from the venom of the Indian red scorpion (Mesobuthus tamulus), is a high-affinity blocker of small conductance Ca2+-activated K+ (SK) channels.[1] Its remarkable potency and selectivity for the SK2 subtype make it a valuable pharmacological tool.[2][3] The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Apamin, another widely used SK channel blocker, across the three main SK channel subtypes (SK1, SK2, and SK3).

BlockerTarget ChannelIC50Source
This compound SK1 (KCa2.1)42 nM[2]
SK2 (KCa2.2) 24 pM [2][3]
SK3 (KCa2.3)1.7 nM[2]
Apamin SK1 (KCa2.1)4.1 nM[4]
SK2 (KCa2.2)87.7 pM[4]
SK3 (KCa2.3)2.3 nM[4]

Key Observations:

  • This compound is the most potent SK2 channel blocker identified to date, with an IC50 value in the picomolar range.[2]

  • It displays a unique selectivity profile, with approximately 1750-fold greater affinity for SK2 channels over SK1 channels and about 70-fold greater affinity for SK2 over SK3.[2][3]

  • While Apamin is also a potent SK channel inhibitor, this compound demonstrates higher potency for the SK2 subtype.[1][4]

  • Studies have shown this compound does not affect intermediate conductance (IK) or large conductance (BK) calcium-activated potassium channels, nor other voltage-dependent potassium channels.[1]

Experimental Protocols

The potency and selectivity of ion channel modulators like this compound are primarily determined through electrophysiological and binding assays.

1. Electrophysiology: Two-Electrode Voltage-Clamp (TEVC)

This is considered the gold standard for characterizing ion channel pharmacology. It allows for the direct measurement of ion currents flowing across the cell membrane while controlling the membrane voltage.

  • Cell Preparation: The specific SK channel subtype (e.g., KCa2.2) is expressed in a host system, typically Xenopus laevis oocytes or mammalian cell lines like HEK293.[4]

  • Recording: Two microelectrodes are inserted into the cell. One measures the membrane potential, and the other injects current to "clamp" the voltage at a desired level.

  • Channel Activation: SK channels are activated by an increase in intracellular calcium. This is achieved either by direct injection of Ca2+ or by membrane depolarization that opens voltage-gated Ca2+ channels, leading to Ca2+ influx.

  • Data Acquisition: A baseline current representing the activity of the SK channels is recorded.

  • Compound Application: this compound is applied to the extracellular solution at various concentrations. The resulting inhibition of the channel current is measured.

  • Analysis: The percentage of current inhibition is plotted against the logarithm of the this compound concentration. A dose-response curve is fitted to the data to calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the channel activity.

2. Radioligand Binding Assays

These assays measure the ability of a test compound (this compound) to displace a radioactively labeled ligand (like [125I]Apamin) from its binding site on the target channel.

  • Preparation: Cell membranes or synaptosomes rich in SK channels are prepared.

  • Incubation: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound).

  • Separation & Measurement: The mixture is filtered to separate the membranes (with bound radioligand) from the unbound radioligand. The radioactivity of the membranes is then measured using a scintillation counter.

  • Analysis: The amount of bound radioligand decreases as the concentration of the competing this compound increases. This data is used to determine the binding affinity (Ki) or IC50 of this compound. Studies show that this compound is a more potent competitor than Apamin for their shared binding sites.[1]

Visualizations

SK Channel Role in Neuronal Afterhyperpolarization

Small conductance Ca2+-activated K+ (SK) channels are critical in regulating neuronal excitability. They are activated by the influx of calcium during an action potential and are responsible for the subsequent afterhyperpolarization (AHP), which shapes the firing pattern of neurons.[3]

G cluster_0 AP Action Potential (Depolarization) Ca_Influx Ca2+ Influx via Voltage-Gated Ca2+ Channels AP->Ca_Influx Ca_Bind Ca2+ binds to Calmodulin (CaM) associated with SK Channel Ca_Influx->Ca_Bind SK_Open SK Channel Activation/Opening Ca_Bind->SK_Open K_Efflux K+ Efflux SK_Open->K_Efflux AHP Afterhyperpolarization (AHP) K_Efflux->AHP Repolarization Membrane Repolarization AHP->Repolarization This compound This compound This compound->SK_Open Blocks

Caption: Role of SK channels in neuronal signaling and the inhibitory action of this compound.

Experimental Workflow for Potency and Selectivity Assessment

The process of validating a new ion channel blocker involves a systematic workflow to determine its potency against the primary target and its selectivity against related off-targets.

G cluster_workflow Workflow start Start: Synthesize/Isolate Compound (e.g., this compound) primary_screen Primary Screen: Express Target Channel (SK2) in Host System (e.g., Oocyte) start->primary_screen dose_response Dose-Response Assay: Apply multiple concentrations (Electrophysiology) primary_screen->dose_response ic50_calc Calculate IC50 for Primary Target (SK2) dose_response->ic50_calc selectivity_screen Selectivity Screen: Express Off-Target Channels (SK1, SK3, IK, BK, etc.) ic50_calc->selectivity_screen comparison Compare IC50 Values: Determine Selectivity Ratios (e.g., IC50_SK1 / IC50_SK2) ic50_calc->comparison selectivity_dose Dose-Response Assay for Off-Targets selectivity_screen->selectivity_dose ic50_calc_offtarget Calculate IC50 for Off-Targets selectivity_dose->ic50_calc_offtarget ic50_calc_offtarget->comparison end End: Potency & Selectivity Profile Established comparison->end

Caption: Workflow for determining the potency and selectivity of an ion channel blocker.

References

Tamapin: A Superior Positive Control for SK2 Channel Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of small-conductance calcium-activated potassium (SK2) channels, selecting an appropriate positive control is paramount for robust and reliable assay results. Tamapin, a potent and highly selective peptide toxin, emerges as the gold standard for this purpose. This guide provides a comprehensive comparison of this compound with other SK2 channel modulators, supported by experimental data and detailed protocols, to aid in the design and execution of rigorous SK2 channel activity assays.

Small-conductance calcium-activated potassium (SK) channels are critical regulators of neuronal excitability and synaptic transmission.[1][2] Among the subtypes, the SK2 channel is a key player in controlling the afterhyperpolarization (AHP) that follows an action potential, thereby influencing firing patterns and synaptic plasticity.[2][3] Given their physiological significance, SK2 channels are attractive therapeutic targets for a range of neurological disorders.

Accurate assessment of SK2 channel activity requires a positive control that is both potent and selective. This compound, a 31-amino acid peptide isolated from the venom of the Indian red scorpion (Mesobuthus tamulus), fulfills these criteria exceptionally well.[4] It acts as a powerful and specific blocker of SK2 channels, making it an invaluable tool for unequivocally identifying and characterizing SK2 channel currents in various experimental paradigms.[4]

Comparative Analysis of SK2 Channel Modulators

This compound's superiority as a positive control for SK2 channel inhibition is evident when compared to other commonly used modulators. Its picomolar affinity and remarkable selectivity distinguish it from other compounds.

ModulatorTypeTarget(s)Potency (IC50/EC50/Kd)Selectivity ProfileKey References
This compound Blocker (Positive Control) SK2 ~24 pM Highly selective for SK2 over SK1 (~1750-fold) and SK3 (~70-fold) [4]
ApaminBlockerSK1, SK2, SK3~70 pM for SK2Less selective than this compound; also blocks SK1 and SK3 with varying affinities.[5]
Lei-Dab7BlockerSK2Kd = 3.8 nMSelective for SK2.[6]
NS8593Negative ModulatorSK1, SK2, SK3Kd ≈ 0.6 µM for SK2Broadly inhibits SK1, SK2, and SK3.[7]
CyPPAActivatorSK2, SK3EC50 ≈ 14 µM for SK2Activates both SK2 and SK3 channels.[3][8]

As the data illustrates, this compound's picomolar potency for SK2 channels is orders of magnitude higher than other blockers like Lei-Dab7 and NS8593. While Apamin also exhibits high potency for SK2, its cross-reactivity with SK1 and SK3 channels can complicate data interpretation in systems where multiple SK channel subtypes are expressed. For experiments demanding unequivocal inhibition of SK2 channels, this compound is the unequivocal choice.

Experimental Protocols

To facilitate the use of this compound as a positive control, detailed protocols for key SK2 channel activity assays are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of SK2 channel currents.

Objective: To record SK2-mediated currents and confirm their identity by complete block with this compound.

Cell Preparation:

  • Use a cell line stably or transiently expressing the SK2 channel (e.g., HEK293, CHO cells) or primary neurons known to express SK2 channels.

  • Plate cells on glass coverslips suitable for patch-clamp recording.

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, and a calculated amount of CaCl₂ to achieve a free Ca²⁺ concentration of ~1 µM (to activate SK channels), 2 Mg-ATP (pH 7.2 with KOH).

Recording Procedure:

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Clamp the cell at a holding potential of -80 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 20 mV increments for 200 ms) to elicit outward potassium currents.

  • Record baseline currents.

  • Perfuse the external solution containing a saturating concentration of this compound (e.g., 1 nM).

  • Repeat the voltage-step protocol and record the currents in the presence of this compound.

  • The this compound-sensitive current, representing the SK2 channel activity, is obtained by subtracting the currents recorded in the presence of this compound from the baseline currents.

Measurement of Medium Afterhyperpolarization (mAHP)

SK2 channels are major contributors to the mAHP in many neurons.

Objective: To measure the mAHP and demonstrate its block by this compound.

Cell Preparation and Solutions: As per the whole-cell patch-clamp protocol.

Recording Procedure:

  • Establish a whole-cell current-clamp configuration.

  • Inject a series of depolarizing current pulses (e.g., 1 nA for 5 ms) to elicit a train of action potentials.

  • Record the membrane potential following the action potential train to observe the mAHP.

  • Establish a stable baseline recording of the mAHP.

  • Perfuse the external solution containing this compound (e.g., 1 nM).

  • After equilibration, elicit another train of action potentials and record the subsequent membrane potential.

  • A significant reduction or complete abolition of the mAHP in the presence of this compound confirms the contribution of SK2 channels.

Fluorescence-Based Membrane Potential Assay

This high-throughput method allows for the screening of SK2 channel modulators.

Objective: To indirectly measure SK2 channel activity by monitoring changes in membrane potential using a fluorescent dye.

Materials:

  • Cells expressing SK2 channels.

  • Membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit or similar).

  • Assay plate (e.g., 96-well or 384-well black, clear-bottom).

  • Fluorescence plate reader.

Procedure:

  • Seed cells in the assay plate and allow them to adhere overnight.

  • Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.

  • Prepare a high-potassium external solution to depolarize the cells and establish a baseline fluorescence signal.

  • To test for inhibition, pre-incubate the cells with various concentrations of a test compound.

  • Add a high concentration of an SK2 channel activator (e.g., CyPPA) to induce hyperpolarization (a decrease in fluorescence).

  • In parallel wells, pre-incubate with the test compound and then add the activator along with a saturating concentration of this compound (e.g., 1 nM).

  • The ability of this compound to prevent the activator-induced hyperpolarization serves as the positive control for SK2 channel block. The fluorescence signal in the presence of the activator and this compound should be similar to the baseline depolarized state.

Visualizing SK2 Channel Function

To better understand the role of SK2 channels and the experimental workflows, the following diagrams are provided.

SK2_Signaling_Pathway cluster_0 Cell Membrane Ca_influx Ca²⁺ Influx (via NMDAR or VGCCs) CaM Calmodulin (CaM) Ca_influx->CaM activates SK2 SK2 Channel (Closed) CaM->SK2 binds to SK2_open SK2 Channel (Open) SK2->SK2_open conformational change K_efflux K⁺ Efflux SK2_open->K_efflux Hyperpolarization Membrane Hyperpolarization (mAHP) K_efflux->Hyperpolarization leads to This compound This compound This compound->SK2_open blocks

SK2 Channel Activation and Blockade by this compound

Patch_Clamp_Workflow start Start establish_wc Establish Whole-Cell Configuration start->establish_wc record_baseline Record Baseline SK2 Currents establish_wc->record_baseline apply_this compound Apply this compound (1 nM) record_baseline->apply_this compound record_this compound Record Currents with this compound apply_this compound->record_this compound subtract Subtract Currents (Baseline - this compound) record_this compound->subtract result Isolate SK2 Current subtract->result

Workflow for Isolating SK2 Currents

Conclusion

For researchers seeking to precisely dissect the function of SK2 channels, this compound stands out as an indispensable tool. Its unparalleled potency and selectivity make it the ideal positive control for validating SK2 channel activity in a wide range of assays. By incorporating this compound into their experimental design, scientists can ensure the accuracy and specificity of their findings, ultimately advancing our understanding of SK2 channel physiology and its therapeutic potential.

References

A Comparative Analysis of Synthetic vs. Native Tamapin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of synthetic and native Tamapin, a potent scorpion toxin that selectively blocks small-conductance calcium-activated potassium (SK) channels. By presenting supporting experimental data, detailed methodologies, and visual representations of its mechanism of action, this document aims to inform researchers in the fields of neuroscience, pharmacology, and oncology about the utility of both forms of this valuable research tool.

Executive Summary

This compound, originally isolated from the venom of the Indian red scorpion (Mesobuthus tamulus), is a 31-amino acid peptide that exhibits high affinity and selectivity for SK channels, particularly the SK2 subtype.[1][2] Its ability to modulate neuronal excitability and afterhyperpolarization currents has made it a critical tool for studying the physiological roles of SK channels.[2][3] This guide demonstrates that while native this compound is C-terminally amidated, high-quality synthetic and recombinant versions, which may lack this amidation, exhibit comparable potency and selectivity, making them reliable and more readily accessible alternatives for research.[4][5]

Data Presentation: Quantitative Comparison of this compound Activity

The following tables summarize the inhibitory concentrations (IC50) of native and synthetic/recombinant this compound on different SK channel subtypes. The data is compiled from multiple studies to provide a comprehensive overview of their potencies.

Toxin FormTarget SK ChannelReported IC50Fold Selectivity (SK2 vs. SK1/SK3)Source
Native this compound SK1 (KCa2.1)42 nM~1750-fold less potent than on SK2[2][6]
SK2 (KCa2.2)24 pM-[2][6]
SK3 (KCa2.3)1.7 nM~70-fold less potent than on SK2[2][6]
Recombinant this compound (r-tam) SK2 (KCa2.2)Not explicitly stated in pM, but 1 nM r-tam reduced 86% of SK2 currentsNot directly calculated, but showed higher efficacy for SK2 over SK3 at the same concentration[4]
SK3 (KCa2.3)Not explicitly stated in nM, but 1 nM r-tam reduced only 25% of SK3 currents[4]
Synthetic this compound SK1 (KCa2.1)42 nM~1750-fold less potent than on SK2[7]
SK2 (KCa2.2)24 pM-[7]
SK3 (KCa2.3)1.7 nM~70-fold less potent than on SK2[7]

Note: It has been observed that the C-terminal amidation of native this compound has a negligible contribution to its activity and selectivity.[5]

Key Signaling Pathway & Mechanism of Action

This compound exerts its effects by directly blocking the pore of SK channels. These channels are activated by an increase in intracellular calcium, which binds to the constitutively associated calmodulin. The subsequent outflow of potassium ions hyperpolarizes the cell membrane, reducing neuronal excitability. By blocking these channels, this compound prevents this hyperpolarization.

Tamapin_SK_Channel_Pathway cluster_neuron Neuron Ca_influx Ca²⁺ Influx (e.g., via VGCCs) Calmodulin Calmodulin (CaM) Ca_influx->Calmodulin binds SK_Channel SK Channel Calmodulin->SK_Channel activates K_efflux K⁺ Efflux SK_Channel->K_efflux mediates Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability This compound Synthetic or Native This compound This compound->SK_Channel blocks

Caption: this compound blocks SK channels, preventing potassium efflux and subsequent membrane hyperpolarization.

Experimental Protocols

Isolation of Native this compound

Native this compound is isolated from the venom of the Indian red scorpion, Mesobuthus tamulus.[1] The general procedure involves:

  • Venom Fractionation: The crude venom is first subjected to size-exclusion chromatography (e.g., using Sephadex G-50) to separate components by molecular weight.[1]

  • Apamin-Competing Fraction Detection: Fractions are tested for their ability to compete with radiolabeled apamin for binding to synaptic membranes, as this compound and apamin share binding sites.[1]

  • High-Performance Liquid Chromatography (HPLC): The active fractions are further purified using reverse-phase HPLC to yield pure native this compound.[1]

Synthesis and Production of Recombinant this compound

Recombinant this compound (r-tam) can be produced in bacterial expression systems like E. coli.[5] The process generally follows these steps:

  • Gene Synthesis and Cloning: The gene encoding the 31-amino acid sequence of this compound is synthesized and cloned into an expression vector.

  • Expression: The vector is transformed into a suitable E. coli strain for protein expression.

  • Purification: The recombinant protein is extracted from the bacterial cells and purified to homogeneity, often using chromatographic techniques.[5] It's important to note that recombinant this compound from E. coli is not C-terminally amidated.[5]

Experimental_Workflow cluster_Native Native this compound Isolation cluster_Synthetic Recombinant this compound Production N1 Scorpion Venom (M. tamulus) N2 Size-Exclusion Chromatography N1->N2 N3 HPLC Purification N2->N3 N4 Pure Native this compound (Amidated) N3->N4 S1 This compound Gene Synthesis & Cloning S2 Expression in E. coli S1->S2 S3 Purification S2->S3 S4 Pure Recombinant this compound (Non-amidated) S3->S4

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tamapin and other related toxins that target small-conductance calcium-activated potassium (SK) channels. The information presented herein is supported by experimental data to facilitate objective analysis of their pharmacological properties.

Introduction to SK Channels and Their Toxin Modulators

Small-conductance calcium-activated potassium (SK) channels are a family of ion channels crucial for regulating neuronal excitability and synaptic transmission.[1][2][3] Their activation by intracellular calcium leads to potassium efflux, which hyperpolarizes the cell membrane and contributes to the afterhyperpolarization (AHP) that follows action potentials.[1][2] This mechanism plays a key role in shaping neuronal firing patterns and synaptic plasticity.[1][4]

A variety of peptide toxins, primarily from scorpion and bee venoms, have been identified as potent and selective blockers of SK channels. These toxins serve as invaluable pharmacological tools for dissecting the physiological roles of different SK channel subtypes (SK1, SK2, and SK3) and as potential leads for drug development. Among these, this compound, isolated from the Indian red scorpion (Mesobuthus tamulus), stands out for its exceptional potency and selectivity for the SK2 subtype.[5][6] This guide will compare the dose-response characteristics of this compound with other well-known SK channel-blocking toxins.

Comparative Dose-Response Analysis

The potency and selectivity of this compound and related toxins are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the toxin required to block 50% of the SK channel current. These values are determined through dose-response curve analysis in various experimental systems, most commonly using whole-cell patch-clamp electrophysiology on cells expressing specific SK channel subtypes.

ToxinSK1 (IC50)SK2 (IC50)SK3 (IC50)Source OrganismKey Characteristics
This compound 42 nM[5]24 pM[5]1.7 nM[5]Mesobuthus tamulus (Scorpion)Highly potent and selective for SK2 channels.[5][6]
Apamin 4.1 nM[7]87.7 pM[7]2.3 nM[7]Apis mellifera (Honeybee)Potent blocker of all three SK subtypes, with highest affinity for SK2.[7]
Scyllatoxin (Leiurotoxin I) ~1.5 nM~75 pM~0.6 nMLeiurus quinquestriatus (Scorpion)Potent blocker of SK channels, with a preference for SK2 and SK3.
Maurotoxin No significant inhibition at 1 µM[8]No significant inhibition at 1 µM[8]No significant inhibition at 1 µM[8]Scorpio maurus palmatus (Scorpion)Primarily targets intermediate-conductance (IK) and some voltage-gated (Kv) potassium channels.[8][9]
P05 Not specifiedHigh affinityNot specifiedAndroctonus mauretanicus mauretanicus (Scorpion)High affinity for apamin-sensitive potassium channels.[10]

Experimental Protocols

The determination of dose-response relationships for these toxins relies on precise and standardized experimental procedures. The two primary methods employed are whole-cell patch-clamp electrophysiology and radioligand binding assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in living cells.

Objective: To measure the inhibitory effect of varying concentrations of a toxin on SK channel currents.

Materials:

  • Cell line stably expressing a specific human SK channel subtype (e.g., HEK293 cells)

  • Cell culture reagents

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pipette fabrication

  • External (extracellular) solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4)

  • Internal (intracellular) pipette solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and a calculated amount of CaCl2 to achieve a specific free Ca2+ concentration to activate SK channels, pH 7.2)

  • Toxin stock solutions of known concentrations

Procedure:

  • Cell Preparation: Plate the cells expressing the target SK channel subtype onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.

  • Giga-seal Formation: Under visual control, carefully approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Current Recording: Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply voltage steps or ramps to elicit SK channel currents. The specific voltage protocol will depend on the experimental goals.

  • Toxin Application: Perfuse the recording chamber with the external solution containing a known concentration of the toxin. Allow sufficient time for the toxin effect to reach a steady state.

  • Dose-Response Curve Generation: Repeat step 7 with a range of toxin concentrations, typically spanning several orders of magnitude.

  • Data Analysis: Measure the peak or steady-state current amplitude at each toxin concentration. Normalize the current inhibition to the control (pre-toxin) current. Plot the percentage of inhibition against the logarithm of the toxin concentration and fit the data with a sigmoidal dose-response equation (e.g., the Hill equation) to determine the IC50 value.[11]

Radioligand Binding Assay

This method measures the binding affinity of a radiolabeled toxin to its receptor (the SK channel).

Objective: To determine the dissociation constant (Kd) or the inhibitory constant (Ki) of a toxin for an SK channel.

Materials:

  • Cell membranes prepared from cells or tissues expressing the target SK channel.

  • Radiolabeled toxin (e.g., ¹²⁵I-Apamin).

  • Unlabeled competitor toxins.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Filtration apparatus (e.g., glass fiber filters and a vacuum manifold).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the SK channels in a lysis buffer and isolate the membrane fraction by centrifugation.[12]

  • Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled toxin. For competition binding assays, also include varying concentrations of the unlabeled competitor toxin.[12][13]

  • Incubation: Allow the binding reaction to reach equilibrium, typically for 30-60 minutes at a controlled temperature.[12]

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.[12][14]

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.[13]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[12]

  • Data Analysis:

    • Saturation Binding: Plot the amount of specifically bound radioligand against the concentration of the radioligand to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

    • Competition Binding: Plot the percentage of inhibition of radioligand binding against the concentration of the unlabeled competitor toxin. Fit the data to a competition binding equation to determine the IC50, which can then be converted to the Ki (inhibitory constant) using the Cheng-Prusoff equation.[13]

Signaling Pathways and Experimental Workflows

SK Channel Signaling Pathway in Neurons

The primary role of SK channels in neurons is to contribute to the medium afterhyperpolarization (mAHP), which follows an action potential. This process is critical for regulating neuronal firing frequency and patterns.

SK_Channel_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Spine cluster_2 Toxin Blockade Action_Potential_Pre Action Potential NMDA_Receptor NMDA Receptor Action_Potential_Pre->NMDA_Receptor Glutamate Release VGCC Voltage-Gated Ca2+ Channels Action_Potential_Pre->VGCC Depolarization Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx VGCC->Ca_Influx Calmodulin Calmodulin (CaM) Ca_Influx->Calmodulin binds SK_Channel SK Channel Calmodulin->SK_Channel activates K_Efflux K+ Efflux SK_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization (mAHP) K_Efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Synaptic_Plasticity Modulation of Synaptic Plasticity Reduced_Excitability->Synaptic_Plasticity This compound This compound / Toxin This compound->SK_Channel blocks Dose_Response_Workflow cluster_0 Preparation cluster_1 Electrophysiology Experiment cluster_2 Data Analysis Cell_Culture Cell Culture with SK Channel Expression Whole_Cell Establish Whole-Cell Configuration Cell_Culture->Whole_Cell Toxin_Prep Toxin Stock Solution Preparation Apply_Toxin Apply Toxin (Increasing Concentrations) Toxin_Prep->Apply_Toxin Solution_Prep Prepare External and Internal Solutions Patch_Pipette Pull and Fill Patch Pipette Solution_Prep->Patch_Pipette Patch_Pipette->Whole_Cell Record_Control Record Control SK Current Whole_Cell->Record_Control Record_Control->Apply_Toxin Record_Toxin Record SK Current in Presence of Toxin Apply_Toxin->Record_Toxin Measure_Current Measure Current Amplitude Record_Toxin->Measure_Current Normalize_Data Normalize to Control Measure_Current->Normalize_Data Plot_Curve Plot Dose-Response Curve Normalize_Data->Plot_Curve Calculate_IC50 Calculate IC50 Plot_Curve->Calculate_IC50

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Tamapin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Tamapin, a potent peptide toxin isolated from the venom of the Indian red scorpion (Mesobuthus tamulus), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Due to its biological activity as a selective blocker of small conductance Ca2+-activated K+ (SK) channels, all materials contaminated with this compound must be treated as hazardous waste. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, designed to build trust and provide value beyond the product itself.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's specific safety guidelines and to wear appropriate Personal Protective Equipment (PPE). This includes, at a minimum:

  • Chemical-resistant gloves

  • Safety goggles or a face shield

  • A laboratory coat

All handling of this compound, especially in its lyophilized powder form, should be conducted within a certified chemical fume hood to prevent accidental inhalation or contact.

Step-by-Step Disposal Protocol

The proper disposal of this compound and associated waste involves a systematic process of segregation, chemical inactivation, and final disposal through your institution's Environmental Health and Safety (EHS) office.

Waste Segregation at the Point of Generation

Proper segregation is the foundation of safe waste management. At the location where this compound is used, establish three distinct and clearly labeled waste streams:

  • Solid Waste: This includes all contaminated consumables such as pipette tips, microcentrifuge tubes, gloves, bench paper, and empty vials.

  • Liquid Waste: This stream is for all aqueous and solvent solutions containing this compound, including unused stock solutions, experimental buffers, and rinsing solutions.

  • Sharps Waste: Any item that can puncture skin, such as needles, syringes, and glass Pasteur pipettes, that has come into contact with this compound must be collected in a designated, puncture-resistant sharps container.

Chemical Inactivation of this compound Waste

Due to the inherent stability of disulfide-rich peptides like this compound, chemical inactivation is a crucial step to neutralize its biological activity prior to final disposal. The following methods are recommended based on general principles for peptide toxin degradation.

For Liquid Waste:

Two primary methods for chemical inactivation of liquid this compound waste are recommended:

  • Oxidative Inactivation with Sodium Hypochlorite (Bleach):

    • In a designated, chemically resistant waste container within a fume hood, add a fresh solution of sodium hypochlorite (household bleach) to the liquid this compound waste to achieve a final concentration of at least 1% sodium hypochlorite.

    • Ensure the container is loosely capped to allow for any potential off-gassing.

    • Allow the mixture to stand for a minimum of 4 hours to ensure complete inactivation.

    • After the inactivation period, the solution should be neutralized to a pH between 6.0 and 8.0 before being collected for hazardous waste pickup.

  • Hydrolytic Inactivation with Acid or Base:

    • In a suitable, labeled waste container inside a chemical fume hood, carefully add either 1M hydrochloric acid (HCl) or 1M sodium hydroxide (NaOH) to the liquid this compound waste.

    • Gently mix the solution.

    • Allow the mixture to stand for a minimum of 24 hours to facilitate the hydrolysis of the peptide bonds.

    • Following the inactivation period, carefully neutralize the solution. For acidic solutions, add a base (e.g., sodium bicarbonate) and for basic solutions, add an acid (e.g., a weak citric acid solution), monitoring the pH until it is between 6.0 and 8.0.

For Solid Waste:

  • Place all solid waste into a designated, leak-proof hazardous waste bag or container.

  • Before sealing the container, add a sufficient volume of a 1% sodium hypochlorite solution to thoroughly wet all contaminated materials.

  • Allow a contact time of at least 30 minutes.

  • After the contact time, securely seal the container.

For Sharps Waste:

  • Do not attempt to chemically inactivate sharps directly within the sharps container.

  • Once the sharps container is full (no more than three-quarters capacity), securely close and seal it.

  • The sealed container should be placed in a designated area for biohazardous or chemical sharps waste pickup by your institution's EHS.

Final Disposal Procedures

All inactivated and segregated this compound waste is still considered hazardous and must be disposed of through your institution's EHS-approved waste management program.

  • Ensure all waste containers are properly labeled with "Hazardous Waste," the full chemical name ("Inactivated this compound"), and any other required institutional information.

  • Store the sealed waste containers in a designated satellite accumulation area until they are collected by EHS personnel.

  • Never dispose of this compound waste, whether inactivated or not, down the drain or in the regular trash.

Quantitative Data for Inactivation Protocols

The following table summarizes the recommended quantitative parameters for the chemical inactivation of this compound waste.

ParameterOxidative InactivationHydrolytic Inactivation
Inactivating Agent Sodium Hypochlorite (Bleach)1M Hydrochloric Acid (HCl) or 1M Sodium Hydroxide (NaOH)
Final Concentration ≥ 1%1M
Minimum Contact Time 4 hours for liquid waste; 30 minutes for solid waste24 hours
Neutralization Required before final disposalRequired before final disposal

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

TamapinDisposalWorkflow cluster_0 Point of Generation cluster_1 Chemical Inactivation (in Fume Hood) cluster_2 Final Disposal start This compound Use segregate Segregate Waste start->segregate solid Solid Waste (Gloves, Tubes, etc.) segregate->solid Contaminated Consumables liquid Liquid Waste (Solutions, Buffers) segregate->liquid Aqueous/Solvent Solutions sharps Sharps Waste (Needles, Pipettes) segregate->sharps Puncturing Items inactivate_solid Add ≥1% Bleach (30 min contact) solid->inactivate_solid inactivate_liquid Add ≥1% Bleach (4 hr) OR 1M HCl/NaOH (24 hr) liquid->inactivate_liquid collect_sharps Seal Puncture-Proof Sharps Container sharps->collect_sharps collect_solid Collect in Labeled Hazardous Waste Container inactivate_solid->collect_solid neutralize Neutralize Liquid Waste (pH 6-8) inactivate_liquid->neutralize collect_liquid Collect in Labeled Hazardous Waste Container neutralize->collect_liquid ehs_pickup Arrange for EHS Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup collect_sharps->ehs_pickup

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and effective disposal of this compound, protecting themselves, their colleagues, and the environment, thereby fostering a culture of safety and responsibility in the laboratory.

Safeguarding Researchers: A Comprehensive Guide to Handling Tamapin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety and Disposal Protocols for the Potent Neurotoxin, Tamapin

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent peptide toxin isolated from scorpion venom. Given the absence of a publicly available Safety Data Sheet (SDS), this guidance is founded on established best practices for handling highly potent peptide toxins and neurotoxins, ensuring a secure laboratory environment. Adherence to these protocols is paramount to minimize exposure risk and maintain research integrity.

I. Personal Protective Equipment (PPE): The First Line of Defense

All personnel must don the following minimum personal protective equipment before entering a designated area where this compound is handled. The selection of PPE is based on a risk assessment assuming high potency in the absence of specific toxicological data.

Equipment Specification Rationale
Gloves Double-gloving with nitrile gloves.Provides a primary barrier against skin contact. Double-gloving allows for the safe removal of the outer glove if contamination is suspected.[1]
Eye Protection Chemical splash goggles or a full-face shield.Protects the eyes and face from accidental splashes of reconstituted this compound or aerosolized powder.[1][2]
Lab Coat Disposable, solid-front, back-closing lab coat.Prevents contamination of personal clothing and skin. A disposable coat should be used to avoid cross-contamination.[1]
Respiratory Protection N95 respirator or higher.Essential when handling lyophilized this compound powder to prevent inhalation of aerosolized particles.[1] All work with powdered this compound must be conducted within a certified chemical fume hood or biological safety cabinet.[1]
Footwear Closed-toe shoes.Protects feet from potential spills.

II. Operational Plan: From Receipt to Disposal

A structured workflow is critical to safely manage this compound throughout its lifecycle in the laboratory. The following step-by-step guide outlines the essential procedures.

A. Receiving and Storage
  • Inspect Shipment: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and consult with your institution's Environmental Health and Safety (EHS) office.

  • Secure Storage: this compound, in its lyophilized powder form, should be stored at -20°C or -80°C in a clearly labeled, sealed container within a designated and restricted-access freezer.[3][4]

  • Inventory Management: Maintain a detailed log of the amount of this compound received, used, and disposed of.

B. Reconstitution and Handling
  • Designated Work Area: All handling of this compound, including reconstitution, must be performed in a designated and clearly marked area within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[1]

  • Preparation: Before handling, ensure the work surface is decontaminated and covered with an absorbent, disposable bench liner.

  • Reconstitution Protocol:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.[4]

    • Using a calibrated pipette with a disposable filter tip, slowly add the appropriate sterile buffer or solvent as per the experimental protocol.

    • Gently swirl the vial to dissolve the peptide. Do not vortex, as this can degrade the peptide.[3]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, it is highly recommended to aliquot the reconstituted this compound solution into single-use volumes for storage.[3][4] Store aliquots at -20°C or -80°C.

This compound Handling Workflow Figure 1: this compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Enter Designated Area Equilibrate Vial Equilibrate Vial Prepare Fume Hood->Equilibrate Vial Reconstitute Peptide Reconstitute Peptide Equilibrate Vial->Reconstitute Peptide Aliquot Solution Aliquot Solution Reconstitute Peptide->Aliquot Solution Perform Experiment Perform Experiment Aliquot Solution->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Figure 1: this compound Handling Workflow

III. Disposal Plan: Ensuring Environmental Safety

All materials that have come into contact with this compound must be treated as hazardous waste. Improper disposal can pose a significant environmental risk.

Waste Stream Disposal Procedure
Solid Waste All contaminated solid waste, including used vials, pipette tips, gloves, lab coats, and bench liners, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[1][5]
Liquid Waste Unused or waste solutions of this compound must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[5][6] Do not pour any this compound solution down the drain.[6]
Sharps Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for hazardous waste.

Contact your institution's EHS department for scheduled pick-up and disposal of all hazardous waste containers.[1]

IV. Emergency Procedures: Preparedness is Key

Accidents can happen, and a clear, rehearsed emergency plan is essential.

Emergency Scenario Immediate Action
Skin Contact Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
Inhalation Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Spill Evacuate the immediate area. Alert others and your supervisor. If the spill is small and you are trained to handle it, don appropriate PPE, cover the spill with an absorbent material, and decontaminate the area with a suitable disinfectant, such as a 10% bleach solution, allowing for a 30-minute contact time before wiping clean.[7] Collect all cleanup materials in a hazardous waste container. For large spills, contact your institution's EHS office immediately.

digraph "Emergency Response for this compound Exposure" {
graph [fontname="Arial", fontsize=12, label="Figure 2: Emergency Response for this compound Exposure", labelloc=b, labeljust=c];
node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Exposure Event" [shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Skin Contact" [fillcolor="#FBBC05", fontcolor="#202124"]; "Eye Contact" [fillcolor="#FBBC05", fontcolor="#202124"]; "Inhalation" [fillcolor="#FBBC05", fontcolor="#202124"]; "Rinse with Water (15 min)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Flush Eyes (15 min)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Move to Fresh Air" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Seek Medical Attention" [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Report to Supervisor/EHS" [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Exposure Event" -> "Skin Contact" [label="Skin"]; "Exposure Event" -> "Eye Contact" [label="Eyes"]; "Exposure Event" -> "Inhalation" [label="Lungs"];

"Skin Contact" -> "Rinse with Water (15 min)"; "Eye Contact" -> "Flush Eyes (15 min)"; "Inhalation" -> "Move to Fresh Air";

"Rinse with Water (15 min)" -> "Seek Medical Attention"; "Flush Eyes (15 min)" -> "Seek Medical Attention"; "Move to Fresh Air" -> "Seek Medical Attention";

"Seek Medical Attention" -> "Report to Supervisor/EHS"; }

Figure 2: Emergency Response for this compound Exposure

By implementing these comprehensive safety and handling protocols, your laboratory can build a foundation of trust and safety, ensuring that the valuable research conducted with this compound does not come at the cost of researcher well-being. Always consult with your institution's EHS department to ensure compliance with all local and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.